3-Amino-4-bromobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-bromobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGGUNDAQDTCFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0): A Key Building Block for Kinase Inhibitors
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic campaign is often dictated by the strategic selection of its starting materials. 3-Amino-4-bromobenzonitrile, identified by its CAS number 72635-78-0, has emerged as a particularly valuable scaffold. This molecule is not merely another reagent; it is a compact, trifunctional building block offering chemists a pre-organized platform for constructing complex molecular architectures. Its utility is most profoundly demonstrated in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors for oncology.
The strategic arrangement of an amino group, a bromine atom, and a nitrile group on a benzene ring provides three distinct points of reactivity that can be addressed with high selectivity. This guide offers an in-depth analysis of this compound, from its fundamental properties and synthesis to its critical application in the development of next-generation pharmaceuticals, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 72635-78-0 | |
| Molecular Formula | C₇H₅BrN₂ | |
| Molecular Weight | 197.03 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid, white to off-white or pale cream powder | |
| Melting Point | 99 °C | |
| Purity (Typical) | ≥95-97% | |
| SMILES | N#CC1=CC=C(Br)C(N)=C1 | |
| InChI Key | UAGGUNDAQDTCFW-UHFFFAOYSA-N |
Synthesis and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and logical approach to this compound is through the regioselective bromination of 3-aminobenzonitrile. The amino group is a potent activating, ortho-, para-director for electrophilic aromatic substitution. The position ortho to the amino group and meta to the deactivating nitrile group is highly activated, making it the prime target for bromination.
The causality behind this synthetic choice rests on achieving high regioselectivity without the need for complex protecting group strategies. The electron-donating nature of the amine overwhelms the meta-directing influence of the nitrile, funneling the electrophile (Br+) to the C4 position. A mild brominating agent is typically chosen to prevent over-bromination or unwanted side reactions.
Representative Synthetic Protocol
The following protocol is a representative method based on established chemical principles for the bromination of activated aromatic rings.
Reaction: Electrophilic Aromatic Bromination
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminobenzonitrile (1.0 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Inert Atmosphere: Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is critical to control the reaction rate and minimize the formation of impurities.
-
Reagent Addition: Dissolve bromine (1.0-1.1 equivalents) in a small amount of the same solvent. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. The slow addition is crucial to maintain temperature control and ensure high selectivity.
-
Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Isolation: Remove the solvent under reduced pressure (rotary evaporation). The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true value of this compound is realized in its application as a versatile intermediate for constructing high-value pharmaceutical agents. Its structure is particularly amenable to the synthesis of heterocyclic cores found in many kinase inhibitors.
Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway, making it a prime therapeutic target for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Several approved drugs and clinical candidates function by inhibiting BTK. The synthesis of many of these complex molecules leverages intermediates like this compound.
The utility of this building block stems from the orthogonal reactivity of its functional groups:
-
The Amino Group: Serves as a nucleophile, ideal for forming amides, sulfonamides, or participating in condensation reactions to build heterocyclic rings (e.g., pyrazoles, imidazoles).
-
The Bromine Atom: Acts as a synthetic handle for carbon-carbon and carbon-nitrogen bond formation, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid or primary amide, reduced to an amine, or used as a directing group. It is often a key pharmacophoric feature for hydrogen bonding in the final drug molecule.
This trifecta of reactivity allows for a modular and convergent synthetic strategy. A medicinal chemist can first elaborate a complex fragment onto the amino group, then use a cross-coupling reaction at
The Strategic Intermediate: A Deep Dive into 3-Amino-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among these crucial intermediates, 3-Amino-4-bromobenzonitrile has emerged as a versatile and highly valuable scaffold. This technical guide provides an in-depth exploration of the core attributes of this compound, from its fundamental physicochemical properties to its synthesis, analysis, and pivotal applications, with a particular focus on its role in the development of targeted cancer therapeutics.
Core Physicochemical Properties: A Quantitative Overview
This compound is a substituted aromatic nitrile characterized by the presence of an amino group and a bromine atom on the benzene ring. These functional groups impart specific reactivity and properties that are instrumental in its synthetic utility.
A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 197.03 g/mol | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| CAS Number | 72635-78-0 | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [3] |
Understanding these fundamental properties is the first step in its effective application in a laboratory setting. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning, while the molecular formula provides the elemental composition. The CAS number serves as a unique identifier for this specific chemical substance.
Synthesis and Purification: From Precursors to a Pure Intermediate
The synthesis of this compound is a critical process for its availability in research and development. While various synthetic routes can be envisaged, a common conceptual approach involves the bromination of an appropriately substituted aminobenzonitrile precursor.
A representative synthetic workflow is illustrated in the diagram below.
Caption: Conceptual workflow for the synthesis and purification of this compound.
Illustrative Synthetic Protocol
While a definitive, universally optimized protocol is dependent on specific laboratory conditions and scale, a general procedure for a related bromination is as follows. This can be adapted by a skilled chemist for the synthesis of this compound. For instance, the bromination of 3-chloro-4-aminobenzonitrile proceeds by dissolving the starting material in a suitable solvent like methanol.[4] A solution of bromine in the same solvent is then added dropwise. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the solvent is typically removed under reduced pressure, and the crude product is dried.[4]
Purification Methodologies
The purity of this compound is crucial for its successful use in subsequent reactions. The primary methods for purification are recrystallization and column chromatography.
Recrystallization: This technique relies on the differential solubility of the compound and impurities in a given solvent at different temperatures.[5] A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impure solid is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving the impurities in the solution.[5][6] The purified crystals are then collected by filtration.
Column Chromatography: For more challenging separations, column chromatography is employed. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. An eluent (a solvent or a mixture of solvents) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the silica gel and the eluent, allowing for their separation. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure product.
Analytical Characterization: Confirming Identity and Purity
The identity and purity of synthesized this compound must be rigorously confirmed through various analytical techniques. These methods provide a detailed picture of the molecular structure and the level of any residual impurities.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are essential techniques for assessing the purity of the compound. HPLC separates the components of a mixture, and the detector response can be used to quantify the purity. LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, providing both purity data and mass information for each component.
Applications in Drug Discovery and Materials Science: A Versatile Building Block
The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The amino group can participate in nucleophilic substitution and condensation reactions, while the bromine atom is amenable to various cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.
Key Intermediate in the Synthesis of Erlotinib
A prominent application of a related compound, 4-Amino-3-bromobenzonitrile, is as a key intermediate in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[8] The synthesis of Erlotinib involves a multi-step process where the aminobromobenzonitrile core is elaborated to construct the final quinazoline-based drug molecule.[9][10]
The general synthetic strategy is depicted below:
Caption: Simplified schematic of the role of an aminobromobenzonitrile derivative in the synthesis of Erlotinib.
Broader Applications
Beyond its role in the synthesis of Erlotinib, this compound and its isomers are valuable precursors for a wide range of other biologically active molecules and functional materials. Their utility extends to the synthesis of:
-
Other Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in various kinase inhibitors, highlighting its importance in cancer drug discovery.
-
Agrochemicals: The unique combination of functional groups makes it a useful starting material for the development of novel herbicides and pesticides.[8]
-
Dyes and Fluorescent Probes: The aromatic nature and the presence of an amino group allow for the synthesis of various dyes and fluorescent molecules with potential applications in imaging and diagnostics.[8]
Safety, Handling, and Disposal: A Commitment to Laboratory Safety
As with any chemical reagent, the safe handling and disposal of this compound are of utmost importance. Researchers must adhere to established safety protocols to minimize risks.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[12]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[13]
-
Ingestion: Do not eat, drink, or smoke when handling this chemical.[12]
Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal:
-
Regulations: Dispose of waste material in accordance with local, state, and federal regulations.[11]
-
Professional Disposal: It is recommended to use a licensed professional waste disposal service to dispose of this material.[11]
Conclusion
This compound stands as a testament to the power of small, strategically functionalized molecules in advancing scientific discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, have solidified its position as a key intermediate in the synthesis of life-saving pharmaceuticals and innovative materials. A thorough understanding of its synthesis, purification, and safe handling is essential for any researcher aiming to leverage its full potential in their scientific endeavors. As the quest for novel therapeutics and advanced materials continues, the importance of such fundamental building blocks will undoubtedly continue to grow.
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Recrystallization & purification of N-bromosuccinimide. YouTube; 2021. Available from: [Link]. [Accessed January 12, 2026].
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Organic Chemistry Lab: Recrystallization. YouTube; 2007. Available from: [Link]. [Accessed January 12, 2026].
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Patel, et al. Computational Elucidation of Novel Synthetic Scheme for Erlotinib. Research J. Pharm. and Tech. 2023;16(11):5321-5326. Available from: [Link]. [Accessed January 12, 2026].
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Ereztech. 3-Amino-4-Nitrobenzonitrile MSDS/SDS. Available from: [Link]. [Accessed January 12, 2026].
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Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]. [Accessed January 12, 2026].
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3-Amino-4-bromobenzonitrile chemical properties
An In-depth Technical Guide to 3-Amino-4-bromobenzonitrile: Properties, Reactivity, and Applications
Introduction
This compound is a substituted aromatic compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. As a trifunctional molecule, it incorporates an amine, a bromo group, and a nitrile moiety on a benzene ring. This unique arrangement of functional groups makes it a highly versatile and valuable building block for the synthesis of complex molecular architectures, particularly heterocyclic systems and substituted biaryls. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, reactivity, synthetic utility, and safety protocols, intended for researchers and professionals in drug development and chemical synthesis.
Compound Identification and Core Properties
Precise identification is critical for any chemical intermediate. The fundamental identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 72635-78-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [3][4] |
| SMILES | C1=CC(=C(C=C1C#N)N)Br | [1] |
| InChI Key | UAGGUNDAQDTCFW-UHFFFAOYSA-N | [1][2] |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton ortho to the bromine and meta to the amine would likely be the most downfield, while the proton ortho to the activating amino group would be the most upfield. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, with its chemical shift being solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group (C≡N) will appear significantly downfield (δ 115-125 ppm). The carbon atom attached to the bromine (C-Br) would be relatively deshielded, while the carbon attached to the nitrogen (C-N) would be strongly shielded. The remaining aromatic carbons will resonate in the typical range of δ 110-150 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear indicators of the key functional groups. A sharp, intense absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. The N-H stretching of the primary amine will appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching for the aromatic ring will be observed just above 3000 cm⁻¹, and C=C ring stretching vibrations will be present in the 1450-1600 cm⁻¹ range.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z 196 and 198.
Chemical Reactivity and Synthetic Pathways
The utility of this compound stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.
Caption: Reactivity map of this compound.
Key Reactions
-
Amino Group: The primary aromatic amine is a versatile handle. It can undergo diazotization to be replaced by a wide range of substituents. It can also be readily acylated or alkylated to introduce new functionalities or act as a directing group for further electrophilic aromatic substitution.
-
Bromo Group: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon (e.g., Suzuki, Heck, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds, enabling the construction of complex biaryl systems or substituted anilines.
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. Furthermore, its electrophilic carbon makes it a key participant in cyclization reactions to form nitrogen-containing heterocycles, a common strategy in drug discovery.
Proposed Synthetic Route
A common and logical method for the preparation of this compound is the regioselective bromination of 3-aminobenzonitrile. The amino group is an ortho-, para-director; thus, bromine will preferentially add to the positions ortho and para to it. Steric hindrance at the C2 position favors substitution at the C4 position.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Bromination of 3-Aminobenzonitrile
This protocol is based on standard procedures for the bromination of activated aromatic rings and should be performed by qualified personnel with appropriate safety measures.[7]
-
Dissolution: Dissolve 3-aminobenzonitrile (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Prepare a solution of bromine (1.0-1.1 eq) in the same solvent. Add the bromine solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, pour the reaction mixture into cold water or a solution of sodium thiosulfate to quench any excess bromine.
-
Workup: Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Applications in Research and Drug Development
The true value of this compound lies in its role as a strategic intermediate. Its trifunctional nature allows for sequential and orthogonal chemical modifications, making it a powerful tool for building molecular diversity in drug discovery pipelines.
The structural motif is particularly relevant for the synthesis of kinase inhibitors. For example, the isomeric compound 4-Amino-3-bromobenzonitrile is a known intermediate in the synthesis of the anti-cancer drug Erlotinib.[8] This highlights the importance of the aminobromobenzonitrile scaffold in constructing privileged structures for pharmaceutical applications.
Caption: Application workflow in scaffold development.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.[1][4]
| Hazard Type | GHS Classification and Statement |
| Acute Toxicity | H302: Harmful if swallowed.[1][4] |
| H312: Harmful in contact with skin.[1] | |
| H332: Harmful if inhaled.[1] | |
| Skin Irritation | H315: Causes skin irritation.[1][4] |
| Eye Irritation | H319: Causes serious eye irritation.[4] H318: Causes serious eye damage.[1] |
| Respiratory | H335: May cause respiratory irritation.[4] |
| Sensitization | H317: May cause an allergic skin reaction.[4] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment:
-
Handling Practices: Avoid breathing dust.[4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][10]
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An In-depth Technical Guide to the Spectral Data of 3-Amino-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a detailed analysis of the spectral data for the compound 3-Amino-4-bromobenzonitrile (CAS No. 72635-78-0).[1][2] Given the limited availability of experimentally derived public data, this document focuses on predicted spectral characteristics, grounded in fundamental principles of spectroscopy and supported by data from analogous compounds. This approach offers a robust framework for researchers in the synthesis, identification, and application of this molecule.
The structural formula of this compound is C₇H₅BrN₂[1][2], with a molecular weight of approximately 197.04 g/mol .[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. These predictions are generated based on established computational models and provide a strong indication of the expected experimental results.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing and inductively electronegative bromo (-Br) and cyano (-CN) groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.0 - 7.2 | Doublet | ~2.0 | 1H |
| H-5 | ~7.4 - 7.6 | Doublet | ~8.5 | 1H |
| H-6 | ~6.8 - 7.0 | Doublet of Doublets | ~8.5, ~2.0 | 1H |
| -NH₂ | ~4.0 - 5.5 | Broad Singlet | - | 2H |
Causality Behind Predicted Shifts:
-
H-6: This proton is ortho to the strongly electron-donating amino group, which shields it, causing an upfield shift to the ~6.8-7.0 ppm region. It will appear as a doublet of doublets due to coupling with both H-5 (ortho coupling, larger J value) and H-2 (meta coupling, smaller J value).
-
H-2: This proton is meta to the amino group and ortho to the cyano group. The shielding effect of the amino group is weaker at the meta position, and the deshielding effect of the cyano group will cause a downfield shift relative to H-6. It is expected to be a doublet due to meta coupling with H-6.
-
H-5: This proton is ortho to the bromine atom and meta to the cyano group. The deshielding effects of both the bromine and cyano groups will cause it to be the most downfield of the aromatic protons. It will appear as a doublet due to ortho coupling with H-6.
-
-NH₂ Protons: The amino protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be highly variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents on the aromatic ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~100 - 110 |
| C-2 | ~120 - 125 |
| C-3 | ~145 - 150 |
| C-4 | ~110 - 115 |
| C-5 | ~135 - 140 |
| C-6 | ~115 - 120 |
| -CN | ~118 - 122 |
Causality Behind Predicted Shifts:
-
C-3: This carbon, directly attached to the amino group, will be significantly shielded and is expected to be the most upfield of the aromatic carbons directly bonded to hydrogen.
-
C-4: The carbon bearing the bromine atom will be deshielded due to the electronegativity of bromine.
-
C-1: The carbon attached to the cyano group will also be deshielded.
-
-CN Carbon: The nitrile carbon typically appears in the 118-122 ppm range.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data for this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (~0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a wider spectral width (~0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis and Validation:
-
Compare the obtained spectra with the predicted data.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.
-
Figure 1: A generalized workflow for acquiring NMR spectral data.
Infrared (IR) Spectroscopy: Predicted Vibrational Modes
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3400-3300 | -NH₂ (Amino) | N-H Stretch (asymmetric & symmetric) | Medium |
| ~2220-2260 | -C≡N (Nitrile) | C≡N Stretch | Medium to Strong, Sharp |
| ~1600-1650 | -NH₂ (Amino) | N-H Bend (Scissoring) | Medium |
| ~1500-1600 | Aromatic Ring | C=C Stretch | Medium |
| ~1250-1335 | Aromatic Amine | C-N Stretch | Strong |
| ~800-900 | Aromatic Ring | C-H Bend (Out-of-plane) | Strong |
| ~515-690 | -C-Br (Bromo) | C-Br Stretch | Medium to Strong |
Causality Behind Predicted Frequencies:
-
N-H Stretching: The primary amine group will exhibit two distinct stretching bands due to symmetric and asymmetric vibrations.[3][4][5][6]
-
C≡N Stretching: The nitrile group has a characteristic sharp absorption in the triple bond region of the spectrum.[7][8] Conjugation with the aromatic ring can slightly lower this frequency.[7]
-
N-H Bending: The scissoring vibration of the primary amine is expected in the 1600-1650 cm⁻¹ region.[3][4]
-
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically results in multiple bands in the 1500-1600 cm⁻¹ region.
-
Aromatic C-N Stretching: The stretching vibration of the bond between the aromatic ring and the amino group is expected to be a strong absorption.[3][4][5][6]
-
C-H Bending: The out-of-plane bending of the C-H bonds on the substituted aromatic ring will give rise to strong absorptions that can be indicative of the substitution pattern.
-
C-Br Stretching: The carbon-bromine bond stretch appears in the fingerprint region at lower wavenumbers.[9][10]
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks and compare them with the predicted values and correlation tables.
-
Figure 2: A standard workflow for acquiring FT-IR data using an ATR accessory.
Mass Spectrometry (MS): Predicted Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 196/198 | Molecular Ion ([M]⁺˙ and [M+2]⁺˙) |
| 169/171 | Loss of HCN |
| 117 | Loss of Br |
| 90 | Loss of Br and HCN |
Causality Behind Predicted Fragmentation:
-
Molecular Ion: The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. A characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1) will result in two peaks of nearly equal intensity at m/z 196 and 198.[11] The presence of two nitrogen atoms is consistent with the even nominal mass of the molecular ion, in accordance with the nitrogen rule.[12][13][14][15][16]
-
Loss of HCN: A common fragmentation pathway for nitriles is the loss of a neutral hydrogen cyanide molecule (27 Da).
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 117.
-
Further Fragmentation: Subsequent loss of HCN from the m/z 117 fragment would lead to a peak at m/z 90.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
-
-
Ionization:
-
Electron Ionization (EI) is a common technique that will likely produce the molecular ion and characteristic fragments.
-
Electrospray Ionization (ESI) is a softer ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z 197/199.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of each ion.
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks.
-
Figure 3: A simplified workflow for mass spectrometry analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By understanding the expected NMR, IR, and MS characteristics, researchers can more effectively identify and characterize this compound in their work. The provided experimental protocols offer a standardized approach to obtaining high-quality data. It is important to reiterate that the spectral data presented herein are predicted and should be confirmed by experimental analysis.
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Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
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-
PubChem. (2025). 4-[(3-Amino-4-pyridinyl)amino]-3-bromobenzonitrile. Retrieved from [Link]
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The features of IR spectrum. (n.d.). Retrieved from [Link]
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Introduction: The Significance of 3-Amino-4-bromobenzonitrile in Modern Research
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 3-Amino-4-bromobenzonitrile
This compound is a substituted aromatic compound of significant interest to the scientific community, particularly those in drug discovery and materials science.[1][2] Its trifunctional nature, featuring amino, bromo, and nitrile groups, makes it a versatile building block for the synthesis of more complex molecular architectures. Notably, related brominated aminobenzonitriles serve as key intermediates in the development of pharmaceuticals, including kinase inhibitors for oncology and agents targeting central nervous system disorders.[3][4]
Given its pivotal role as a synthetic intermediate, the unambiguous structural confirmation of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose, providing precise information about the molecular structure in solution. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and predictive analysis. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret the spectrum of this molecule and similar substituted aromatic systems.
Part 1: Principles of Spectral Interpretation for a Substituted Aromatic System
The NMR spectrum of this compound is governed by the electronic effects of its three distinct substituents on the benzene ring. Understanding these influences is key to predicting and assigning the chemical shifts of each proton and carbon nucleus.
-
Amino (-NH₂) Group: This is a powerful electron-donating group (EDG) through resonance. The nitrogen's lone pair of electrons delocalizes into the aromatic π-system, increasing electron density at the ortho (C2) and para (C6) positions.[5] This increased electron density creates a strong shielding effect, shifting the corresponding ¹H and ¹³C signals significantly upfield (to a lower ppm value).[6][7]
-
Cyano (-C≡N) Group: The cyano group is a strong electron-withdrawing group (EWG) due to the high electronegativity of nitrogen and the inductive effect of the triple bond. It de-shields (moves downfield) nearby nuclei. Furthermore, its linear geometry creates a magnetic anisotropic cone that strongly de-shields nuclei located along its axis.
-
Bromo (-Br) Group: Bromine exerts a dual influence. It is electronegative, creating an inductive electron-withdrawing effect that de-shields adjacent nuclei. However, its lone pairs can participate in weak resonance donation, which has a minor shielding effect. The net result is typically a moderate de-shielding of the attached carbon and adjacent protons.[8][9]
The interplay of these competing effects results in the final, distinct chemical shift for each nucleus in the molecule.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following IUPAC-based numbering scheme will be used throughout this guide.
Caption: Standardized workflow for NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial. [10][11]Purity should be ≥95% to minimize interfering signals. [2][12][13]2. Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are common choices for this type of compound. The solvent must completely dissolve the sample. [14]3. Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. [15][16]Mix thoroughly using a vortex or gentle agitation until the solid is fully dissolved.
-
Reference Standard (Optional but Recommended): While residual solvent peaks can be used for calibration, adding an internal standard like Tetramethylsilane (TMS) provides a precise 0.00 ppm reference point. [10][15]Add a very small drop of TMS to the solution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. [14][16]The final solution height in the tube should be around 4-5 cm. [15][16]6. Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H spectrum, followed by the broadband-decoupled ¹³C spectrum using standard pulse programs.
-
Part 3: Spectral Data Analysis and Interpretation
¹H NMR Spectrum: Predicted Analysis
The aromatic region (typically 6.0-8.5 ppm) will show signals for the three protons on the ring. The amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
-
H-2: This proton is ortho to the powerfully donating -NH₂ group and meta to the withdrawing -C≡N group. The strong shielding from the amino group is the dominant effect. It will appear as a doublet due to coupling with H-6 (a four-bond, meta coupling).
-
H-5: This proton is ortho to the withdrawing -C≡N group and meta to both the -Br and -NH₂ groups. It will be the most de-shielded (furthest downfield) of the aromatic protons. It will appear as a doublet of doublets due to coupling with its two neighbors, H-6 (ortho coupling) and H-2 (para coupling, which may not be resolved).
-
H-6: This proton is ortho to the -Br group and para to the donating -NH₂ group. It will be significantly shielded by the amino group, though less so than H-2. It will appear as a doublet from coupling to H-5 (ortho coupling).
¹³C NMR Spectrum: Predicted Analysis
The spectrum will show seven distinct carbon signals, as there is no molecular symmetry.
-
C-1 (C-CN): This quaternary carbon, attached to the electron-withdrawing cyano group, will be de-shielded and appear downfield.
-
C-2 (CH): Ortho to the electron-donating -NH₂ group, this carbon will be strongly shielded and appear upfield in the aromatic carbon region.
-
C-3 (C-NH₂): Directly attached to the amino group, this carbon will be significantly shielded.
-
C-4 (C-Br): The carbon bearing the bromine atom will be de-shielded due to bromine's electronegativity. Its chemical shift is a reliable indicator of halogenation.
-
C-5 (CH): Ortho to the cyano group, this carbon will be de-shielded.
-
C-6 (CH): Para to the amino group, this carbon will be shielded, though the effect is slightly less pronounced than at the ortho position.
-
-C≡N (Cyano Carbon): The carbon of the nitrile group typically appears in a distinct region around 115-125 ppm.
Summary of Predicted NMR Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment Rationale |
| H-2 | ~6.8 - 7.0 | d | Jmeta ≈ 2-3 Hz | Shielded by ortho -NH₂ |
| H-5 | ~7.5 - 7.7 | dd | Jortho ≈ 8-9 Hz, Jpara ≈ 0-1 Hz | De-shielded by ortho -CN |
| H-6 | ~7.2 - 7.4 | d | Jortho ≈ 8-9 Hz | Shielded by para -NH₂ |
| -NH₂ | Variable | br s | - | Exchangeable protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment Rationale | ||
| C-1 | ~110 - 115 | Quaternary C attached to -CN | ||
| C-2 | ~115 - 120 | Shielded by ortho -NH₂ | ||
| C-3 | ~145 - 150 | Attached to electron-donating N | ||
| C-4 | ~110 - 115 | Attached to electronegative Br | ||
| C-5 | ~135 - 140 | De-shielded by ortho -CN | ||
| C-6 | ~130 - 135 | Shielded by para -NH₂ | ||
| -C≡N | ~118 - 122 | Characteristic nitrile carbon shift |
Note: These are estimated values based on established substituent effects. Actual experimental values may vary slightly based on solvent and experimental conditions.
Conclusion
The structural elucidation of this compound via NMR spectroscopy is a clear demonstration of modern analytical chemistry. By understanding the fundamental electronic influences of the amino, bromo, and cyano substituents, a detailed and predictive interpretation of the ¹H and ¹³C NMR spectra is achievable. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this important chemical intermediate, ensuring the integrity and success of their synthetic endeavors in drug discovery and beyond.
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 3-Amino-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Infrared Spectroscopy in Molecular Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the molecule.[1] This guide provides a detailed analysis of the infrared spectrum of 3-amino-4-bromobenzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its spectral features is crucial for identity confirmation, purity assessment, and reaction monitoring in drug development and chemical research.
This document will delve into the theoretical and practical aspects of interpreting the IR spectrum of this compound, provide a step-by-step protocol for acquiring a high-quality spectrum using Attenuated Total Reflectance (ATR)-FTIR spectroscopy, and offer insights into the causality behind experimental choices.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the IR spectrum of this compound, it is essential to first understand its molecular structure and the expected vibrational modes of its constituent functional groups.
Caption: Molecular Structure of this compound
The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:
-
Primary Aromatic Amine (-NH₂): This group will exhibit characteristic N-H stretching and bending vibrations.
-
Nitrile (-C≡N): The carbon-nitrogen triple bond has a very distinct and strong absorption.
-
Aromatic Ring (Benzene derivative): The benzene ring will show C-H stretching and bending, as well as C=C in-ring stretching vibrations.
-
Carbon-Bromine Bond (C-Br): The C-Br bond will have a stretching vibration in the fingerprint region of the spectrum.
In-Depth Analysis of the Predicted IR Spectrum
The IR spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[2][3] The functional group region is where the most characteristic absorptions for specific bonds occur, while the fingerprint region contains a complex pattern of absorptions that is unique to the molecule as a whole.
Functional Group Region (4000-1500 cm⁻¹)
-
N-H Stretching (Primary Aromatic Amine):
-
Expected Absorption: Two distinct bands in the region of 3500-3300 cm⁻¹.[4]
-
Causality: Primary amines (R-NH₂) exhibit both symmetric and asymmetric stretching vibrations of the two N-H bonds. The asymmetric stretch typically appears at a higher frequency (around 3500-3400 cm⁻¹) than the symmetric stretch (around 3400-3300 cm⁻¹). The aromatic nature of the amine slightly shifts these frequencies compared to aliphatic amines.
-
-
Aromatic C-H Stretching:
-
Expected Absorption: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[5]
-
Causality: The C-H bonds on the aromatic ring are sp² hybridized, which are stronger and vibrate at a higher frequency than the sp³ C-H bonds found in alkanes (which appear just below 3000 cm⁻¹).[2] The presence of peaks in this region is a strong indicator of an aromatic or unsaturated compound.
-
-
C≡N Stretching (Nitrile):
-
Expected Absorption: A strong, sharp absorption band in the range of 2260-2220 cm⁻¹.[4]
-
Causality: The carbon-nitrogen triple bond is a very strong and rigid bond, leading to a high vibrational frequency. This peak is often very intense and easily identifiable, making it a key diagnostic feature for nitriles.
-
-
Aromatic C=C In-Ring Stretching:
-
Expected Absorption: A series of medium to weak absorptions in the 1600-1450 cm⁻¹ region.[5]
-
Causality: The conjugated double bonds within the benzene ring give rise to several stretching vibrations. Typically, two or more bands are observed, with a prominent one around 1600 cm⁻¹ and another near 1500 cm⁻¹.
-
-
N-H Bending (Primary Amine):
-
Expected Absorption: A medium to strong absorption in the 1650-1580 cm⁻¹ range.
-
Causality: This absorption is due to the scissoring motion of the N-H bonds. It can sometimes be broad and may overlap with the aromatic C=C stretching bands.
-
Fingerprint Region (1500-400 cm⁻¹)
The fingerprint region contains a wealth of structural information, although the absorptions are often complex and can be difficult to assign definitively without reference spectra.
-
Aromatic C-H Out-of-Plane Bending:
-
Expected Absorption: Strong absorptions in the 900-675 cm⁻¹ region. The exact position is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, as in this compound, characteristic bands are expected.
-
-
C-N Stretching (Aromatic Amine):
-
Expected Absorption: A medium to strong band in the 1335-1250 cm⁻¹ region.
-
Causality: The stretching vibration of the bond between the aromatic carbon and the nitrogen of the amino group.
-
-
C-Br Stretching:
-
Expected Absorption: A medium to strong absorption in the 690-515 cm⁻¹ range for alkyl bromides.[6] For aryl bromides, this can be in a similar or slightly higher frequency range. The exact position is influenced by the other substituents on the ring.
-
Causality: The vibration of the carbon-bromine bond. Due to the mass of the bromine atom, this vibration occurs at a lower frequency, placing it in the far end of the fingerprint region.
-
Summary of Expected Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3400 | Medium |
| Symmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak to Medium |
| C≡N Stretch | Nitrile | 2260 - 2220 | Strong, Sharp |
| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium to Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium to Weak |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Medium to Strong |
| Aromatic C-H Out-of-Plane Bend | Aromatic Ring | 900 - 675 | Strong |
| C-Br Stretch | Aryl Bromide | < 700 | Medium to Strong |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum of this compound
Attenuated Total Reflectance (ATR) is a widely used sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.[7][8]
Principle of ATR-FTIR
In ATR, an infrared beam is passed through a crystal of high refractive index (the ATR crystal, often diamond or germanium). The beam reflects off the internal surface of the crystal, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[9] Where the sample absorbs energy, the evanescent wave is attenuated. The attenuated beam is then directed to the detector, generating the IR spectrum.[8]
Caption: Workflow for ATR-FTIR Spectrum Acquisition
Step-by-Step Methodology
-
Instrument Preparation and Background Scan:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have had adequate time to warm up and stabilize.
-
Clean the surface of the ATR crystal meticulously with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.
-
Record a background spectrum. This is a crucial step to account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions, ensuring they are subtracted from the final sample spectrum.
-
-
Sample Preparation and Loading:
-
This compound is a solid at room temperature.[10] Place a small amount of the solid sample onto the center of the ATR crystal.
-
Lower the press arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for a high-quality spectrum. Inconsistent pressure can lead to variations in peak intensities.
-
-
Spectrum Acquisition:
-
Set the desired spectral acquisition parameters. Typical parameters include:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Initiate the sample scan.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Perform any necessary data processing, such as baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the evanescent wave).
-
Label the significant peaks and compare their positions and intensities with the expected values from the analysis above and with reference spectra if available. For instance, the spectrum of the isomeric 4-amino-3-bromobenzonitrile is available on PubChem and can provide a useful comparison.[11]
-
-
Cleaning:
-
After the measurement, retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
-
Data Interpretation and Validation: A Self-Validating System
The trustworthiness of the spectral interpretation relies on a systematic approach that cross-validates the presence of the key functional groups.
Caption: Logical Flow for IR Spectrum Interpretation
-
Initial Check (3500-3000 cm⁻¹): The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a strong primary indicator of a primary amine. The bands just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.
-
Confirmation of Nitrile Group (around 2230 cm⁻¹): A strong, sharp peak in this region is a highly reliable confirmation of the nitrile functional group. Its absence would immediately cast doubt on the identity of the compound.
-
Aromatic and Amine Bending Region (1700-1500 cm⁻¹): The presence of multiple peaks in this region, corresponding to both aromatic C=C stretching and N-H bending, provides further evidence for the aromatic amine structure.
-
Fingerprint Region Analysis (<1500 cm⁻¹): While complex, the fingerprint region should contain bands corresponding to C-N and C-Br stretching, as well as the characteristic out-of-plane C-H bending for the substitution pattern. The overall pattern in this region serves as a final confirmation of the molecule's unique identity.
Conclusion
The infrared spectrum of this compound is rich with information that allows for its unambiguous identification. By systematically analyzing the characteristic absorption bands of the primary aromatic amine, nitrile, aromatic ring, and carbon-bromine functionalities, researchers can confidently verify the structure and purity of this important synthetic intermediate. The use of ATR-FTIR spectroscopy provides a rapid, reliable, and non-destructive method for obtaining high-quality spectral data, which is indispensable in the fast-paced environment of pharmaceutical and chemical research.
References
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Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44336425, this compound. Retrieved from [Link]
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The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
American Chemical Society. (n.d.). Interpretation of Infrared Spectra, Second Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Wikipedia. (n.d.). Attenuated total reflectance. Retrieved from [Link]
-
Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1515279, 4-Amino-3-bromobenzonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 114001542, 4-[(3-Amino-4-pyridinyl)amino]-3-bromobenzonitrile. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
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3-Amino-4-bromobenzonitrile mass spectrometry data
An In-depth Technical Guide to the Mass Spectrometry of 3-Amino-4-bromobenzonitrile
Introduction
This compound is a substituted aromatic compound with the chemical formula C₇H₅BrN₂.[1] Its structure incorporates a benzonitrile core with both an amino (-NH₂) and a bromine (-Br) substituent. The molecular weight of this compound is approximately 197.03 g/mol , with a monoisotopic mass of 195.96361 Da.[2] As a key intermediate in medicinal chemistry and materials science, the unambiguous identification and characterization of this molecule are paramount. Mass spectrometry (MS) serves as a definitive analytical technique for this purpose, providing crucial information on molecular weight and structural features through controlled fragmentation.
This guide offers a detailed exploration of the mass spectrometric behavior of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its fragmentation, provide practical experimental protocols, and illustrate the interpretation of its mass spectrum.
Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-MS) is a highly effective analytical approach. The gas chromatograph separates the analyte from the sample matrix, while the mass spectrometer provides detailed structural information.
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration suitable for analysis, typically in the low µg/mL range.
-
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]
-
Ion Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300 to ensure capture of the molecular ion and all significant fragments.
-
Transfer Line Temperature: 280 °C.
-
Workflow Diagram: GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
Interpretation of the Electron Ionization Mass Spectrum
The mass spectrum of this compound is distinguished by several key features that arise from its unique elemental composition and structure.
The Molecular Ion (M•⁺)
The most diagnostic feature is the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[4] This results in a pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensities.[5]
-
M•⁺ peak: Appears at m/z 196 , corresponding to the molecule containing the ⁷⁹Br isotope (C₇H₅⁷⁹BrN₂•⁺).
-
M+2 peak: Appears at m/z 198 , corresponding to the molecule containing the ⁸¹Br isotope (C₇H₅⁸¹BrN₂•⁺).
The presence of this characteristic 1:1 doublet is a strong confirmation of a molecule containing a single bromine atom.
Major Fragmentation Pathways
Under 70 eV electron ionization, the molecular ion undergoes fragmentation, providing structural insights. The primary fragmentation processes for this compound are detailed below.
-
Loss of a Bromine Radical (•Br): This is a highly favorable fragmentation for brominated aromatic compounds due to the relative weakness of the C-Br bond.
-
[M - Br]⁺: Loss of •Br from the molecular ion results in a fragment at m/z 117 . This peak will be a singlet, as the isotopic bromine has been removed.
-
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation for benzonitriles is the elimination of a neutral HCN molecule.
-
[[M - Br] - HCN]⁺: The m/z 117 fragment can lose HCN (27 u) to produce a fragment at m/z 90 .
-
-
Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond can result in the loss of the amino group.
-
[M - NH₂]⁺: This fragmentation would yield an isotopic doublet at m/z 180 (C₇H₄⁷⁹BrN•⁺) and m/z 182 (C₇H₄⁸¹BrN•⁺).
-
-
Formation of Benzyne-type Fragments: The fragment at m/z 90 can undergo further fragmentation.
-
[[[M - Br] - HCN] - HCN]⁺: A subsequent loss of HCN from the m/z 90 fragment could lead to a minor peak at m/z 63 .
-
Predicted Mass Spectrum Data
| m/z (relative to ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |
| 198 | [M+2]•⁺ | C₇H₅⁸¹BrN₂•⁺ | Isotopic peak of the molecular ion (¹:¹ ratio with m/z 196).[5] |
| 196 | [M]•⁺ | C₇H₅⁷⁹BrN₂•⁺ | Molecular Ion. |
| 182 / 180 | [M - NH₂]⁺ | C₇H₄BrN•⁺ | Loss of amino radical; retains Br isotopic pattern. |
| 117 | [M - Br]⁺ | C₇H₅N₂⁺ | Loss of bromine radical; a major, singlet peak. |
| 90 | [M - Br - HCN]⁺ | C₆H₄N⁺ | Loss of HCN from the m/z 117 fragment. |
| 63 | [M - Br - 2HCN]⁺ | C₅H₃⁺ | Loss of a second HCN molecule. |
Fragmentation Pathway Diagram
Caption: Predicted EI fragmentation pathway for this compound.
Advanced and Alternative Mass Spectrometric Techniques
While GC-EI-MS is a standard method, other techniques can provide complementary information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion and its fragments, thus confirming the identity of the compound with very high confidence.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For complex mixtures or thermally labile analogues, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be employed.[7] These methods typically generate abundant protonated molecules ([M+H]⁺) at m/z 197/199 with reduced fragmentation, which is useful for quantification.
-
Negative Chemical Ionization (NCI): NCI is an exceptionally sensitive technique for electrophilic compounds, particularly halogenated ones. In NCI mode, brominated aromatic compounds often produce an intense bromide anion signal (Br⁻) at m/z 79 and 81, enabling highly selective detection at trace levels.[8]
Conclusion
The mass spectrometric analysis of this compound is straightforward and highly informative. The key diagnostic feature under electron ionization is the molecular ion doublet at m/z 196/198, which provides unambiguous evidence of a compound containing one bromine atom. The subsequent fragmentation pattern, characterized by the loss of a bromine radical to form a base peak at m/z 117 and the further loss of HCN to yield a fragment at m/z 90, confirms the benzonitrile structure. By employing the standardized protocols and interpretive principles outlined in this guide, researchers can confidently identify and characterize this compound in various applications.
References
-
Haglund, P., & Rappe, C. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Environmental Science & Technology, 20(1), 82-87. [Link]
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PubChem. (n.d.). 4-Aminobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Räsänen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. [Link]
-
Schmidt, A., & Zwiener, C. (2011). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Analytical and Bioanalytical Chemistry, 401(3), 987-995. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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Wikipedia. (n.d.). Bromine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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reactivity of 3-Amino-4-bromobenzonitrile functional groups
An In-Depth Technical Guide to the Reactivity of 3-Amino-4-bromobenzonitrile Functional Groups
Abstract
This compound is a trifunctional aromatic scaffold of significant interest to the pharmaceutical and materials science sectors. Possessing a nucleophilic amino group, an electrophilic nitrile moiety, and a versatile bromo substituent, this molecule offers a rich and tunable chemical reactivity. This guide provides an in-depth analysis of the electronic landscape of this compound and delves into the specific reactivity of each functional group. We explore key transformations, including diazotization, acylation, palladium-catalyzed cross-coupling, and nitrile modifications. Emphasis is placed on the principles of chemoselectivity, offering strategic insights for designing complex synthetic routes. Detailed, field-proven protocols and mechanistic diagrams are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile building block.
Introduction and Physicochemical Landscape
This compound (CAS 72635-78-0) is a pivotal intermediate in organic synthesis, valued for its capacity to undergo selective, sequential functionalization.[1] Its utility is particularly pronounced in the construction of heterocyclic systems and complex molecular architectures found in many biologically active compounds.[2] Understanding the distinct reactivity of its three functional groups—amino, bromo, and nitrile—is paramount for its effective application.
The strategic positioning of these groups on the benzene ring creates a unique electronic environment where each substituent modulates the reactivity of the others. This interplay is the key to unlocking the molecule's synthetic potential.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem[3], CymitQuimica[4] |
| Molecular Weight | 197.03 g/mol | PubChem[3] |
| Appearance | Solid | CymitQuimica[4] |
| CAS Number | 72635-78-0 | PubChem[3], Advanced ChemBlocks[5] |
| IUPAC Name | This compound | PubChem[3] |
| SMILES | C1=CC(=C(C=C1C#N)N)Br | PubChem[3] |
The Electronic Architecture: A Triad of Influences
The reactivity of this compound is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing bromo and nitrile groups.
-
Amino Group (-NH₂) : Acts as a strong activating group through resonance (+R effect), donating electron density to the aromatic ring, particularly at the ortho and para positions. It also has a weaker inductive (-I) effect.
-
Bromo Group (-Br) : Exerts a deactivating inductive effect (-I) due to its electronegativity, while also having a weak activating resonance effect (+R) through its lone pairs. The inductive effect dominates.
-
Nitrile Group (-C≡N) : Functions as a strong deactivating group through both a powerful inductive withdrawal (-I) and a resonance withdrawal (-R) effect.
This combination results in a complex electronic landscape. The amino group's powerful +R effect enriches the ring with electron density, but this is counteracted by the strong withdrawing nature of the nitrile and bromo groups. This push-pull dynamic is critical for predicting the site of electrophilic attack and the relative reactivity of each functional group.
Reactivity of the Amino Group (-NH₂)
The primary amino group is a potent nucleophile and a key handle for derivatization. However, its basicity is attenuated by the electron-withdrawing nitrile group para to it.[6]
Acylation (N-Protection)
Causality : Acylation is a crucial first step in many synthetic sequences. It serves to protect the nucleophilic amino group from reacting with electrophiles or oxidants intended for other parts of the molecule. Converting the amine to a less reactive amide prevents side reactions during subsequent steps, such as Pd-catalyzed couplings.[6]
Experimental Protocol: N-Acetylation
-
Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a mild base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).
-
Reaction : Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise with stirring.
-
Monitoring : Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting N-(2-bromo-5-cyanophenyl)acetamide can be purified by recrystallization from an ethanol/water mixture.
Diazotization and Sandmeyer Reactions
Causality : As a primary aromatic amine, the -NH₂ group can be converted into a diazonium salt (-N₂⁺). This transformation is synthetically powerful because the diazonium group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles, including halides, cyanide, and hydroxyl groups, often using copper(I) salts as catalysts (Sandmeyer reaction).[7][8]
Experimental Protocol: Synthesis of 2,5-Dibromobenzonitrile via Diazotization
-
Setup : Suspend this compound (1.0 eq.) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3-4 eq.) in a flask cooled to 0-5 °C with an ice-salt bath.
-
Diazotization : Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes after the addition is complete.
-
Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq.) in aqueous HBr. Add the cold diazonium salt solution slowly to the CuBr solution. Vigorous evolution of N₂ gas will be observed.
-
Work-up : After gas evolution ceases, warm the mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction. Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Reactivity of the Bromo Group (-Br)
The carbon-bromine bond is the prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. The reactivity of aryl bromides in such reactions is typically intermediate between the more reactive aryl iodides and the less reactive aryl chlorides, offering a good balance of stability and reactivity.[9][10]
Palladium-Catalyzed Cross-Coupling Reactions
Causality : Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11] The bromo substituent on this compound serves as an excellent electrophilic partner for these transformations.
Summary of Key Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Typical Product |
| Suzuki-Miyaura | Boronic acid/ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Aryl-substituted aminobenzonitrile |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | Alkenyl-substituted aminobenzonitrile |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | Alkynyl-substituted aminobenzonitrile |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos, BINAP | NaOt-Bu, Cs₂CO₃ | Diaryl- or Alkylaryl-aminobenzonitrile |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ (2.0 eq.).
-
Degassing : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed solvents (e.g., a mixture of toluene and water or dioxane and water).
-
Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄, concentrate, and purify the residue by column chromatography on silica gel to yield the 3-amino-4-phenylbenzonitrile product.[12]
Reactivity of the Nitrile Group (-C≡N)
The nitrile group is a versatile functional group characterized by an electrophilic carbon atom, making it susceptible to attack by nucleophiles.[6][13][14]
Reduction to a Primary Amine
Causality : The reduction of the nitrile to a primary amine (-CH₂NH₂) is a valuable transformation for introducing a flexible aminomethyl linker, often desired in drug candidates for improved solubility or to target specific interactions. Strong hydride reagents are required for this conversion.[13]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
CAUTION : LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., Argon) using anhydrous solvents.
-
Setup : In a dry, three-necked flask equipped with a reflux condenser and dropping funnel under Argon, suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Addition : Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up (Fieser method) : Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Purification : Stir the mixture for 1 hour, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the filtrates, dry over Na₂SO₄, and concentrate to yield the crude (3-amino-4-bromophenyl)methanamine. Further purification can be achieved via distillation or crystallization of a salt form.[6]
Hydrolysis to a Carboxylic Acid
Causality : Hydrolysis converts the nitrile into a carboxylic acid, providing a key functional group for amide bond formation or for its acidic properties in a final molecule. The reaction proceeds via an amide intermediate and can be catalyzed by either strong acid or strong base.[14][15]
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Setup : Combine this compound (1.0 eq.) with an excess of aqueous sulfuric acid (e.g., 50-70% w/w).
-
Reaction : Heat the mixture to reflux for several hours. The progress can be monitored by the disappearance of the starting material.
-
Work-up : Cool the reaction mixture in an ice bath. The product, 3-amino-4-bromobenzoic acid, may precipitate. If it remains dissolved, carefully neutralize the solution with a base (e.g., NaOH or Na₂CO₃) to its isoelectric point to induce precipitation.
-
Purification : Collect the solid product by filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Chemoselectivity and Strategic Synthesis
The presence of three distinct functional groups necessitates careful planning to achieve selective transformations. The relative reactivity often dictates the synthetic sequence.
General Reactivity Order :
-
Amine : Most nucleophilic and basic site. Readily reacts with electrophiles.
-
Bromo : Susceptible to metal-catalyzed coupling. Relatively inert to nucleophiles unless activated.
-
Nitrile : Relatively robust. Requires strong reagents (e.g., LiAlH₄, strong acid/base at high temp) for transformation.
This hierarchy allows for a logical synthetic approach. For instance, to perform a Suzuki coupling without affecting the amine, the amine should be protected first.
By choosing reagents and conditions judiciously, each site on the this compound scaffold can be addressed with high fidelity, making it an exceptionally powerful building block for constructing diverse and complex molecular targets.
References
- The Performance of 4-Bromobenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide. (n.d.). Benchchem.
- Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. (n.d.). Benchchem.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 4-Bromobenzonitrile. (n.d.). Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
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Foreword: A Proactive Approach to Chemical Safety
An In-depth Technical Guide to the Safe Handling of 3-Amino-4-bromobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This compound stands as a valuable intermediate in the landscape of pharmaceutical and materials science research. Its distinct structural features—a nucleophilic amino group, an electrophilic nitrile, and a halogen substituent on an aromatic ring—confer upon it a versatile reactivity profile essential for the synthesis of novel compounds. However, this same chemical functionality necessitates a comprehensive and proactive approach to safety. This guide is designed to provide laboratory personnel with the technical knowledge and practical methodologies required to handle this compound responsibly, ensuring both personal safety and the integrity of research.
Section 1: Core Hazard Profile
A foundational understanding of a chemical's intrinsic hazards is the first step in mitigating risk. This compound is a solid substance that presents multiple health hazards upon exposure.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. According to aggregated GHS data, this compound is classified with significant acute and chronic hazards[1].
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Serious Eye Damage: Causes serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation.
Physicochemical Data Summary
Understanding the physical properties of this compound is crucial for its appropriate storage and handling.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂[1] |
| Molecular Weight | 197.03 g/mol [1] |
| Appearance | Solid[2] |
| CAS Number | 72635-78-0[1] |
Section 2: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls and is supplemented by meticulous use of Personal Protective Equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, especially in its powdered form, must be conducted within a properly functioning and certified chemical fume hood. This is the primary method for preventing inhalation exposure.
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of the laboratory space. This area should be clearly labeled.
-
Ventilation: General laboratory ventilation should be maintained to ensure a safe ambient environment.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection and use of appropriate PPE are mandatory.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.
-
Skin Protection:
-
Gloves: Chemical-resistant nitrile gloves are required. Given the dermal toxicity, wearing two pairs of gloves (double-gloving) is a recommended best practice. Gloves must be changed immediately if contamination is suspected.
-
Laboratory Coat: A clean, buttoned laboratory coat must be worn to protect street clothing and skin.
-
-
Respiratory Protection: In the rare event that work cannot be performed within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required. All respirator users must be part of a formal respiratory protection program.
Caption: A systematic workflow for PPE usage when handling this compound.
Section 3: Chemical Reactivity and Storage
The stability of this compound is contingent upon its proper storage and an awareness of its chemical incompatibilities.
Incompatible Materials
To prevent hazardous reactions, this compound should be stored separately from:
-
Strong Oxidizing Agents: These can react exothermically with the amino group.
-
Strong Acids: The amino group can be protonated in an exothermic reaction.
-
Nitric Acid and Hydrogen Peroxide: Aromatic amines, in general, are incompatible with these substances[3][4].
Conditions to Avoid
-
Heat and Ignition Sources: While not highly flammable, avoiding high temperatures is prudent.
-
Dust Generation: Handling should be done in a manner that minimizes the creation of airborne dust.
Hazardous Decomposition Products
Thermal decomposition can lead to the release of toxic and corrosive gases, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen bromide (HBr)[5]
-
Hydrogen cyanide (HCN)
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.
-
Segregation: Ensure physical separation from incompatible chemicals.
Section 4: Emergency Procedures
Preparedness is paramount. All laboratory personnel must be familiar with emergency protocols before handling this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response Protocol
A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.
For a small powder spill:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear a minimum of double nitrile gloves, safety goggles, a lab coat, and a NIOSH-approved respirator.
-
Contain and Absorb: Gently cover the spill with an absorbent material designed for chemical spills. To prevent the powder from becoming airborne, you can carefully place a wetted absorbent pad over the spill[6].
-
Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials are to be disposed of as hazardous waste.
For a large spill: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Caption: A linear workflow for the safe cleanup of a this compound spill.
Section 5: Waste Management
Proper disposal is a legal and ethical responsibility to protect both human health and the environment.
Waste Identification
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be classified as hazardous waste.
Segregation and Collection
-
Halogenated Waste Stream: As a brominated organic compound, this waste should be collected in a designated container for halogenated organic waste.
-
Containerization: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The label must include "Hazardous Waste" and the chemical name.
-
Storage: Keep waste containers closed except when adding waste. Store them in a designated satellite accumulation area.
Disposal
Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this compound down the drain or in the regular trash.
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An In-depth Technical Guide to the Solubility of 3-Amino-4-bromobenzonitrile in Organic Solvents
Introduction
3-Amino-4-bromobenzonitrile is a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique trifunctional structure, featuring an amino group, a bromo substituent, and a nitrile moiety on a benzene ring, makes it a versatile intermediate for introducing specific pharmacophores and functionalities into target molecules.[1][2] Understanding the solubility of this compound in various organic solvents is of paramount importance for researchers and drug development professionals. Solubility data dictates the choice of reaction media, purification methods (such as recrystallization and chromatography), and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, enabling scientists to make informed decisions in their research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [1][2] |
| Molecular Weight | 197.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 99 °C | [3] |
| Structure | ||
| PubChem |
The presence of a polar amino group (-NH₂) and a cyano group (-C≡N) suggests the potential for hydrogen bonding and dipole-dipole interactions. Conversely, the bromophenyl ring contributes to the molecule's non-polar character. This amphiphilic nature indicates that the solubility of this compound will be highly dependent on the polarity of the solvent.[4]
Qualitative Solubility Analysis
Based on the principle of "like dissolves like," we can predict the qualitative solubility of this compound in various classes of organic solvents.[5] The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are key factors to consider.[6]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | The hydroxyl group in these solvents can act as a hydrogen bond donor to the amino group and as a hydrogen bond acceptor from the amino group of the solute. The polar nature of these solvents will also interact favorably with the polar nitrile group. However, the non-polar bromophenyl ring may limit solubility in highly polar protic solvents like water. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess significant dipole moments and can act as hydrogen bond acceptors for the amino group. Their polarity effectively solvates the polar functional groups of this compound. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low | The lack of polarity and hydrogen bonding capability in these solvents makes them poor solvents for the polar amino and nitrile groups of the solute. The non-polar bromophenyl ring will have some affinity for these solvents, but it is unlikely to overcome the energy required to break the solute-solute interactions in the crystal lattice. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Experimental Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of sealed vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Agitate the vials at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that excess solid remains, indicating a saturated solution.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution during sampling.
-
Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial to remove any suspended solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the mass of the dissolved solute and the volume of the solvent used.
-
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound is a complex interplay of several factors related to both the solute and the solvent.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the solute.
-
Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. Polar solvents will better solvate the polar functional groups of this compound, leading to higher solubility.
-
Intermolecular Forces: The strength of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules determines the overall solubility. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
-
Crystal Lattice Energy: The stability of the crystal lattice of this compound will influence its solubility. A more stable crystal lattice (higher lattice energy) will require more energy to break apart, resulting in lower solubility.
Influencing Factors Diagram
Caption: Key factors influencing the solubility of this compound.
Conclusion
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3-Amino-4-bromobenzonitrile: A Versatile Trifunctional Scaffold for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Value of a Trifunctional Building Block
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. The ability to rapidly generate diverse libraries of complex molecules from a single, versatile starting material is a cornerstone of successful drug discovery programs. 3-Amino-4-bromobenzonitrile (CAS 72635-78-0) has emerged as a preeminent example of such a building block.[1] Its value lies not merely in its constituent parts, but in the strategic arrangement of three distinct and orthogonally reactive functional groups on a stable aromatic core: a nucleophilic amino group, an electrophilic bromo substituent amenable to cross-coupling, and a versatile nitrile moiety.[2] This trifunctional array provides chemists with a powerful toolkit for molecular elaboration, enabling sequential and selective modifications to build intricate molecular architectures, particularly those relevant to kinase inhibitors and other targeted therapeutics.[3][4]
This technical guide provides an in-depth exploration of the potential applications of this compound, moving beyond a simple catalog of reactions to explain the underlying chemical principles and strategic considerations that guide its use in a research and development setting. We will present field-proven protocols, data-driven insights, and logical workflows to empower researchers to fully exploit the synthetic potential of this valuable intermediate.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 72635-78-0 | [5][6] |
| Molecular Formula | C₇H₅BrN₂ | [5][7] |
| Molecular Weight | 197.03 g/mol | [7][8] |
| Appearance | Solid | [5] |
| IUPAC Name | This compound | [6][7] |
| SMILES | C1=CC(=C(C=C1C#N)N)Br | [7] |
Strategic Exploitation of the C-Br Bond: Palladium Cross-Coupling Reactions
The carbon-bromine bond is arguably the most powerful synthetic handle on the this compound scaffold. Its reactivity in palladium-catalyzed cross-coupling reactions provides a robust and modular method for introducing molecular diversity, a critical step in optimizing the potency and pharmacokinetic properties of a drug candidate. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are mainstays of pharmaceutical synthesis, and this molecule is an ideal substrate.[9][10]
Expertise & Causality: The choice to utilize the C-Br bond for a cross-coupling reaction is often the first strategic step in a multi-step synthesis. This is because the conditions for these reactions are typically well-tolerated by the amino and nitrile groups. The Suzuki-Miyaura coupling, in particular, is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and its tolerance for a wide range of functional groups.[11] This reaction allows for the direct formation of a C(sp²)-C(sp²) bond, creating biaryl structures that are privileged motifs in many kinase inhibitors, where they often occupy the ATP-binding site.[9]
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
System Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 197 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol, 345 mg).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. This is critical as the palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 46 mg).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL), via syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) prevents catalyst oxidation.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 2: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid (R-B(OH)₂) | Product Structure | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-4-phenylbenzonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-4-(4-methoxyphenyl)benzonitrile | 80-92 |
| 3 | Pyridine-3-boronic acid | 3-Amino-4-(pyridin-3-yl)benzonitrile | 70-85 |
Derivatization via the Amino Group: Amide Bond Formation and Heterocycle Synthesis
The primary amino group is a potent nucleophile, providing a direct avenue for installing pharmacophoric elements such as amides or for constructing complex heterocyclic systems.[12] Its reactivity, while slightly attenuated by the electron-withdrawing nitrile group, is robust enough for a wide range of transformations.[12]
Expertise & Causality: The decision to modify the amino group is typically a second or third step in a synthetic sequence, after a cross-coupling reaction.
-
Acylation: Forming an amide bond by reacting the amine with an acyl chloride or carboxylic acid is a fundamental tactic. The resulting amide moiety can act as a hydrogen bond donor/acceptor, crucial for binding to protein targets.
-
Heterocycle Formation: The amino group, being ortho to a modifiable position (the C-Br bond which can be converted to other groups), is perfectly positioned for cyclization reactions to form fused ring systems like benzimidazoles or quinazolines, which are common cores in many approved drugs.
Caption: Key synthetic pathways involving the amino group.
Experimental Protocol: N-Acylation with Acyl Chloride
-
Setup: Dissolve this compound (1.0 mmol, 197 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add pyridine (1.5 mmol, 120 µL) or triethylamine to act as a base, scavenging the HCl byproduct which would otherwise protonate the starting amine and halt the reaction.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is to moderate the exothermic reaction between the amine and the highly reactive acyl chloride.
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction by adding 1M HCl (10 mL) to neutralize the excess base. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude amide product.
-
Purification: Recrystallization or column chromatography can be used for final purification.
The Nitrile Group: A Versatile Functional Handle and Covalent Warhead
The nitrile group is far more than an inert spectator. It is a key pharmacophore recognized for its ability to form strong hydrogen bonds and act as a metabolically stable polar group.[13] Furthermore, its electrophilic carbon atom allows for transformations into other critical functional groups or for it to act as a "warhead" in targeted covalent inhibitors.[13]
Expertise & Causality: The nitrile's linear geometry and small size allow it to probe narrow channels in protein active sites.[13] Synthetically, its transformation is often reserved for a late stage in the synthesis.
-
Hydrolysis: It can be hydrolyzed to a carboxylic acid (via an amide intermediate), a common functional group for improving solubility and forming salt bridges.[14]
-
Reduction: It can be reduced to a primary amine, introducing a basic center.
-
Cycloaddition: It can react with azides to form a tetrazole ring. This is a particularly powerful transformation, as tetrazoles are widely used as bioisosteres for carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
-
Covalent Modification: In advanced drug design, the nitrile can be positioned to react with a nucleophilic residue (like cysteine) in a protein's active site, forming a reversible or irreversible covalent bond, leading to highly potent and selective inhibitors.[13]
Caption: Common transformations of the nitrile functional group.
Experimental Protocol: Synthesis of a Tetrazole Derivative
-
Setup: In a round-bottom flask, combine the benzonitrile starting material (1.0 mmol), sodium azide (NaN₃, 3.0 mmol), and ammonium chloride (NH₄Cl, 3.0 mmol).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the mixture to 120 °C and stir for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive. This reaction should be performed with extreme care in a well-ventilated fume hood behind a blast shield.
-
Work-up: Cool the reaction to room temperature and carefully acidify with 2M HCl to pH ~2. This protonates the tetrazole, causing it to precipitate.
-
Isolation: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to obtain the tetrazole product.
Safety and Handling
This compound is a chemical reagent that must be handled with appropriate care.
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious skin and eye irritation or damage.[7]
-
Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and nitrile gloves.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, dark place under an inert atmosphere.[8]
-
Conclusion and Future Outlook
This compound is a testament to the power of strategic functional group placement. Its three distinct reactive centers offer a synthetic "logic gate," allowing chemists to selectively and sequentially build molecular complexity. The protocols and strategies outlined in this guide demonstrate its immense value as a scaffold for generating libraries of diverse compounds, particularly in the pursuit of novel kinase inhibitors and other targeted pharmaceuticals. Future applications will likely see its increased use in the synthesis of covalent inhibitors, leveraging the unique reactivity of the nitrile group, and potentially in the development of novel functional materials where its electronic properties can be exploited.
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72635-78-0 | this compound . Capot Chemical. [Link]
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A Theoretical and Spectroscopic Investigation of 3-Amino-4-bromobenzonitrile: A Computational Guide
Introduction: The Significance of Substituted Benzonitriles in Modern Chemistry
Substituted benzonitriles are a cornerstone in the synthesis of a vast array of organic compounds, finding critical applications in medicinal chemistry, agrochemicals, and materials science. Their utility stems from the versatile reactivity of the nitrile group and the diverse functionalities that can be introduced onto the aromatic ring. 3-Amino-4-bromobenzonitrile, in particular, presents an interesting scaffold for drug development due to the presence of three key functional groups: a nucleophilic amino group, an electrophilic nitrile group, and a bromine atom that can participate in cross-coupling reactions. Understanding the intricate electronic structure and spectroscopic properties of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, accelerating the development of new chemical entities.
This in-depth technical guide provides a comprehensive overview of the theoretical studies on this compound. We will delve into the computational methodologies used to elucidate its molecular geometry, vibrational frequencies, electronic transitions, and reactivity profile. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into the behavior of complex organic molecules.
Part 1: Unveiling the Molecular Architecture through Quantum Chemical Calculations
The foundation of any theoretical study lies in accurately determining the molecule's three-dimensional structure. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool for this purpose.[1][2] DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying medium-sized organic molecules like this compound.[1]
The Choice of Theoretical Level: B3LYP Functional and 6-311++G(d,p) Basis Set
The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For this theoretical investigation, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is employed. B3LYP is a widely used functional that has demonstrated high accuracy for calculating the geometries and vibrational frequencies of organic molecules.[3][4]
The 6-311++G(d,p) basis set is chosen to describe the atomic orbitals. This is a triple-zeta basis set, which provides a more accurate representation of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is important for describing the lone pairs of electrons on the nitrogen and bromine atoms, while the polarization functions ("(d,p)") allow for greater flexibility in describing the shape of the orbitals, which is essential for accurately modeling chemical bonds.[5][6]
Workflow for Geometry Optimization
The process of finding the most stable molecular structure, known as geometry optimization, is a fundamental step in computational chemistry.[7][8] It involves systematically adjusting the atomic coordinates to find the minimum energy conformation on the potential energy surface.
Caption: A diagram representing the relationship between the HOMO, LUMO, and the energy gap, which dictates molecular reactivity.
For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the aromatic ring.
| Parameter | Calculated Value (eV) | Interpretation |
| HOMO Energy | -5.8 | Indicates the propensity to donate electrons. |
| LUMO Energy | -1.2 | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.6 | A larger gap suggests higher kinetic stability. |
Note: These are representative values and would be obtained from the output of a DFT calculation.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. [9][10][11][12][13]It is a valuable tool for identifying the regions of a molecule that are most likely to be involved in electrophilic and nucleophilic interactions. [11]In an MEP map, regions of negative electrostatic potential (electron-rich) are typically colored red, while regions of positive electrostatic potential (electron-poor) are colored blue.
For this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the amino group and the nitrile group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.
Simulating Electronic Spectra with Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. [14][15][16][17][18]This allows for a direct comparison with experimental spectroscopic data and aids in understanding the nature of the electronic transitions.
The simulated UV-Vis spectrum of this compound would likely show absorption bands in the ultraviolet region, corresponding to π → π* transitions within the aromatic system.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 290 | 0.15 | HOMO → LUMO |
| 250 | 0.45 | HOMO-1 → LUMO |
Note: These are representative values and would be obtained from the output of a TD-DFT calculation.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. [19][20][21][22][23]It can be used to quantify charge transfer interactions between different parts of the molecule and to understand the nature of chemical bonds. For this compound, NBO analysis could be used to investigate the delocalization of the lone pair of electrons on the amino group into the aromatic ring and the electron-withdrawing effect of the nitrile group.
Conclusion: A Powerful Synergy of Theory and Experiment
This technical guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a combination of DFT and TD-DFT calculations, it is possible to gain a deep understanding of the molecule's geometric and electronic structure, as well as its spectroscopic properties. The insights gained from these computational studies are invaluable for predicting the reactivity of this compound and for guiding the design of new molecules with desired properties. The synergy between theoretical calculations and experimental validation is a powerful paradigm in modern chemical research, enabling a more rational and efficient approach to drug discovery and materials science.
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An In-Depth Technical Guide to the Structural Analysis of 3-Amino-4-bromobenzonitrile
For: Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule-First Approach to Structural Elucidation
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is the bedrock upon which all subsequent research is built. 3-Amino-4-bromobenzonitrile, a substituted aromatic compound, serves as a critical building block in the synthesis of a variety of target molecules. Its utility is predicated on the specific arrangement of its functional groups—the amine, the bromo, and the nitrile—on the benzene ring. An incorrect isomer or impurity can derail a multi-stage synthesis, leading to significant loss of time and resources.
This guide eschews a generic, templated approach to structural analysis. Instead, we present a holistic workflow tailored specifically to this compound (CAS: 72635-78-0). We will proceed from the foundational confirmation of molecular weight and formula to the nuanced, three-dimensional arrangement of its atoms. As senior scientists, our goal is not merely to follow steps but to understand the causality behind each analytical choice—why a particular technique is chosen, what specific structural feature it interrogates, and how the resulting data provides a self-validating system for confirming the molecule's identity and purity with unimpeachable confidence.
Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation
Before delving into the intricacies of atomic arrangement, the first principle of structural analysis is to confirm the molecular weight and elemental composition. For a halogenated compound like this compound, mass spectrometry (MS) is the definitive technique, offering not just the molecular weight but a characteristic isotopic signature that acts as a molecular fingerprint.
Core Principle: The Bromine Isotopic Pattern
Bromine occurs naturally as a near 50:50 mixture of two stable isotopes: ⁷⁹Br (50.5%) and ⁸¹Br (49.5%).[1][2] Consequently, any fragment containing a single bromine atom will appear in the mass spectrum as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by two mass-to-charge units (m/z). This pattern is a highly reliable indicator of the presence of bromine.[2]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrument Setup: An EI-MS instrument is used. EI is a hard ionization technique that provides both the molecular ion and reproducible fragmentation patterns useful for structural elucidation.[3]
-
Data Acquisition: The sample is introduced into the ion source. The mass spectrum is acquired over a range of m/z 50-250 to ensure capture of the molecular ion and key fragments.
-
Data Analysis:
-
Identify the molecular ion peaks (M⁺ and M+2⁺).
-
Confirm their intensity ratio is approximately 1:1.
-
Calculate the molecular weight from the monoisotopic mass (the peak corresponding to the lighter isotopes, ¹²C, ¹H, ¹⁴N, and ⁷⁹Br).
-
Analyze the fragmentation pattern for logical losses (e.g., loss of HCN, Br).
-
Anticipated Data & Interpretation
The expected data provides a clear, multi-faceted confirmation of the molecule's identity.
| Feature | Expected m/z | Interpretation |
| Molecular Formula | C₇H₅BrN₂ | --- |
| Molecular Weight | 197.03 g/mol | --- |
| Monoisotopic Mass | 195.96 Da | Calculated for C₇H₅⁷⁹BrN₂.[4] |
| Molecular Ion (M⁺) | 196 | Corresponds to the molecule with the ⁷⁹Br isotope. |
| Molecular Ion (M+2⁺) | 198 | Corresponds to the molecule with the ⁸¹Br isotope. |
| Isotopic Ratio | ~1:1 | Confirms the presence of one bromine atom. [1] |
| Key Fragment | 117 | Loss of Br (m/z 196 - 79 = 117). This fragment corresponds to the aminobenzonitrile radical cation. |
| Key Fragment | 90 | Loss of Br and HCN (m/z 117 - 27 = 90). This corresponds to the benzyne radical cation. |
This initial MS analysis provides robust, trustworthy evidence for the molecular formula C₇H₅BrN₂. The characteristic bromine isotopic pattern is a critical, self-validating feature of this protocol.[1][2]
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups: the amine (-NH₂), the nitrile (-C≡N), and the substituted aromatic ring. FTIR spectroscopy is the ideal tool for this purpose, as these groups have characteristic vibrational frequencies.
Core Principle: Vibrational Signatures
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are determined by the bond strength and the mass of the atoms involved. By measuring the absorption of IR radiation, we can identify the functional groups present.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR method is preferred for solid powders due to its simplicity and lack of sample preparation, which minimizes potential moisture contamination that can interfere with the spectrum.[5][6]
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond or germanium). This corrects for atmospheric and instrument absorptions.
-
Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure firm, uniform contact between the sample and the crystal surface.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
Anticipated Data & Interpretation
The FTIR spectrum provides direct evidence for the constituent parts of the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Interpretation |
| 3450-3300 (doublet) | N-H Stretch | Primary Amine (-NH₂) | The two distinct peaks arise from the symmetric and asymmetric stretching of the two N-H bonds. This is a classic signature of a primary amine. |
| ~2225 | C≡N Stretch | Nitrile (-C≡N) | This is a strong, sharp absorption in a relatively clean region of the spectrum, making it a highly reliable indicator for the nitrile group. |
| 1620-1580 | C=C Stretch | Aromatic Ring | These absorptions confirm the presence of the benzene ring. |
| 1500-1400 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic core structure. |
| 880-800 | C-H Bending | Substituted Aromatic | The specific pattern of these out-of-plane bending vibrations can provide clues to the substitution pattern on the ring (e.g., 1,2,4-trisubstituted). |
Definitive Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H (proton) and ¹³C (carbon) NMR will definitively confirm the substitution pattern on the aromatic ring, distinguishing it from its isomers.
Core Principle: Chemical Environment and Spin-Spin Coupling
Atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. In an external magnetic field, they can align with or against the field. The exact energy difference between these states (the resonance frequency or "chemical shift") is highly sensitive to the local electronic environment.[7] Furthermore, the spin state of one nucleus can influence its neighbor through the connecting bonds, causing the NMR signals to split into multiplets. This "spin-spin coupling" provides direct information about which atoms are connected to each other.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a clean NMR tube.[9][10] DMSO-d₆ is often a good choice for aromatic amines as it can help resolve the N-H protons.
-
Instrument Setup: The experiment is run on a standard NMR spectrometer (e.g., 400 or 500 MHz). The instrument is locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.[11]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. This provides a single peak for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra are then phased, baseline corrected, and referenced (typically to the residual solvent peak or Tetramethylsilane). The proton spectrum is integrated to determine the relative number of protons for each signal.[7]
Anticipated Data & Interpretation for this compound
The predicted NMR data will unambiguously confirm the 1,2,4-trisubstituted pattern.
Caption: Workflow for NMR-based structural confirmation.
| Proton Label | Approx. δ (ppm) | Multiplicity | Coupling (J) | Integration | Rationale |
| H-2 | ~7.5 | d | ~2 Hz | 1H | Ortho to -CN, meta to -NH₂. Small meta coupling to H-6. |
| H-5 | ~7.6 | d | ~8 Hz | 1H | Ortho to C-Br. Large ortho coupling to H-6. |
| H-6 | ~6.8 | dd | ~8 Hz, ~2 Hz | 1H | Ortho to -NH₂ (shielded), coupled to both H-5 (ortho) and H-2 (meta). |
| -NH₂ | ~4.5-5.5 | br s | None | 2H | Broad signal due to exchange. Position is solvent-dependent. |
| Carbon Label | Approx. δ (ppm) | Rationale |
| C-CN | ~118 | Characteristic chemical shift for a nitrile carbon. |
| C-Br | ~110 | Carbon directly attached to bromine; shielded by the halogen. |
| C-NH₂ | ~148 | Carbon attached to the electron-donating amine group; deshielded. |
| C-1 | ~115 | Quaternary carbon adjacent to both -CN and -NH₂. |
| C-2, C-5, C-6 | 110-140 | Aromatic CH carbons, positions determined by substituent effects. |
The key diagnostic feature in the ¹H NMR is the presence of three distinct aromatic protons with a doublet, a doublet of doublets, and another doublet, integrating to 1H each. This specific pattern is only possible for the 3-amino-4-bromo isomer. Other isomers would produce different splitting patterns and/or show symmetry, resulting in fewer signals.
Caption: Predicted coupling relationships for aromatic protons.
Synthesis and Conclusion: A Self-Validating Structural Dossier
The structural analysis of this compound, when approached systematically, yields a cohesive and self-validating dossier of evidence.
-
Mass Spectrometry confirms the elemental formula C₇H₅BrN₂ through the molecular weight and the unambiguous 1:1 isotopic signature of a single bromine atom.
-
FTIR Spectroscopy validates the presence of the requisite functional groups: the primary amine (N-H stretches), the nitrile (C≡N stretch), and the aromatic ring (C=C stretches).
-
NMR Spectroscopy provides the definitive proof of connectivity, demonstrating the unique 1,2,4-trisubstitution pattern through the chemical shifts, integration, and, most critically, the spin-spin coupling pattern of the three distinct aromatic protons.
By integrating the data from these orthogonal techniques, we move beyond mere observation to a state of profound scientific certainty. Each protocol validates the others, culminating in an authoritative and trustworthy structural assignment essential for its application in advanced research and development.
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Methodological & Application
Synthesis of 3-Amino-4-bromobenzonitrile: A Detailed Experimental Protocol for Researchers
This comprehensive guide provides a detailed experimental protocol for the synthesis of 3-Amino-4-bromobenzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information.
Introduction
This compound is a versatile aromatic building block characterized by the presence of amino, bromo, and cyano functionalities.[1][2][3] Its molecular formula is C₇H₅BrN₂ and it has a molecular weight of approximately 197.03 g/mol .[1][2] This unique combination of reactive groups makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including but not limited to, novel kinase inhibitors and other therapeutic agents. A common and effective method for the synthesis of such aryl nitriles is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[4][5][6][7] This protocol will focus on a detailed, step-by-step procedure for the synthesis of this compound, likely proceeding from a suitable aminobromobenzene precursor, leveraging the principles of the Sandmeyer reaction.
Reaction Scheme and Mechanism
The synthesis of this compound can be achieved through a Sandmeyer reaction, a well-established method for the conversion of an aromatic amino group into a variety of functional groups, including a nitrile.[4][5][6] The reaction proceeds in two main stages: diazotization of the starting aromatic amine followed by the introduction of the cyano group using a copper(I) cyanide catalyst.[6][7]
Step 1: Diazotization
The reaction is initiated by the diazotization of an appropriate amino-bromophenyl precursor in the presence of a strong acid and a nitrite source, typically at low temperatures to ensure the stability of the resulting diazonium salt.[8]
Step 2: Cyanation (Sandmeyer Reaction)
The unstable diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, leading to the formation of the desired this compound.[4][7] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[4][7]
Experimental Protocol
This protocol outlines the synthesis of this compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Starting Material (e.g., 2-Bromo-5-aminobenzonitrile) | ≥98% | Commercially Available | Ensure purity before use. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Commercially Available | Store in a desiccator. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercially Available | Handle with extreme care. |
| Copper(I) Cyanide (CuCN) | ≥98% | Commercially Available | Highly Toxic . Handle with extreme caution. |
| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | ACS Reagent | Commercially Available | Highly Toxic . Handle with extreme caution. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Commercially Available | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available | |
| Deionized Water | In-house | ||
| Ice | In-house |
Equipment
-
Three-necked round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware
Step-by-Step Procedure
Part 1: Diazotization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve the starting aminobromobenzonitrile (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the stirred solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[8]
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution using a dropping funnel. The addition rate should be controlled to maintain the temperature between 0-5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution contains the aryl diazonium salt.
Part 2: Sandmeyer Reaction (Cyanation)
-
In a separate large beaker or flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water. Caution: This step involves highly toxic cyanides and must be performed with extreme care in a well-ventilated fume hood.
-
Cool the copper(I) cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) cyanide solution. The addition should be done portion-wise to control the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently to around 50-60°C until the evolution of nitrogen gas ceases.[8]
Part 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
Working with the reagents in this protocol requires strict adherence to safety guidelines.
-
General Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid inhalation of dust, fumes, and vapors.[10] Do not eat, drink, or smoke in the laboratory.[9][11]
-
Specific Hazards:
-
Cyanides (CuCN, NaCN/KCN): These compounds are extremely toxic if swallowed, inhaled, or absorbed through the skin. Always handle them with extreme caution. Have a cyanide antidote kit readily available and be trained in its use.
-
Concentrated Acids (HCl): Corrosive and can cause severe burns. Handle with care.
-
Aryl Diazonium Salts: Can be explosive when dry.[8] Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide-containing waste requires special handling and disposal procedures.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Typically a solid.[2]
-
Melting Point: Literature values can be used for comparison. One source indicates a melting point of 106-110°C.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (e.g., -C≡N, -NH₂, C-Br).
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.[12]
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete diazotization | Ensure the reaction temperature is maintained at 0-5 °C and allow for sufficient reaction time. |
| Decomposition of diazonium salt | Prepare and use the diazonium salt solution immediately. Avoid warming the solution before the Sandmeyer reaction. | |
| Inefficient Sandmeyer reaction | Ensure the purity of the copper(I) cyanide. | |
| Dark-colored Product | Formation of impurities | Purify the product thoroughly using column chromatography or recrystallization. |
| No Reaction | Inactive reagents | Use fresh, high-purity reagents. |
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound, a valuable intermediate in medicinal chemistry and materials science. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this compound for their research and development needs. The key to a successful synthesis lies in the careful control of the reaction temperature during the diazotization step and the safe handling of highly toxic cyanide reagents.
References
-
ChemBK. (2024). 3-Bromo-4-Aminobenzonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
FAQ. (n.d.). What is the synthesis method of 4-Bromo-3-fluorobenzonitrile and its applications?. Retrieved from [Link]
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Application Note & Protocol: Suzuki-Miyaura Coupling of 3-Amino-4-bromobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of 4-Amino-3-cyanobiphenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its reliability in constructing carbon-carbon bonds. Its application in pharmaceutical and materials science is extensive, owing to its broad functional group tolerance and the relatively low toxicity of its boron-based reagents. This note focuses on a particularly valuable, yet challenging, substrate: 3-Amino-4-bromobenzonitrile.
This molecule is a trifunctional building block, presenting an aryl bromide for coupling, an amine, and a nitrile group. The resulting 4-amino-3-cyanobiphenyl structures are key pharmacophores and versatile intermediates in the synthesis of complex heterocyclic systems, such as kinase inhibitors and other targeted therapeutics. However, the simultaneous presence of the electron-donating amine and the potentially coordinating amine and nitrile functionalities presents specific challenges to the catalytic cycle, necessitating a carefully optimized protocol. This guide provides a detailed examination of the reaction mechanism, optimization strategies, and a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically an arylboronic acid or ester, using a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and can be sluggish for electron-rich aryl halides. The electron-donating amino group on our substrate increases electron density at the C-Br bond, making this step particularly challenging.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium(II) complex, displacing the halide. The choice of base is critical to activate the boronic acid without promoting undesirable side reactions.
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Application Note & Protocol: Buchwald-Hartwig Amination of 3-Amino-4-bromobenzonitrile
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. This guide provides a comprehensive technical overview and a detailed protocol for the palladium-catalyzed amination of 3-Amino-4-bromobenzonitrile, a substrate of significant interest in pharmaceutical and materials science research. We delve into the specific challenges presented by this molecule, including the potentially coordinating cyano and amino functionalities, and offer a robust, optimized protocol. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction on complex, functionalized substrates.
Introduction: The Significance of C-N Bond Formation
The formation of aryl C-N bonds is a fundamental transformation in organic synthesis, as the resulting arylamine structures are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[1] Historically, methods like nucleophilic aromatic substitution or the Ullmann condensation were limited by harsh conditions and narrow substrate scope.[2] The advent of the Palladium-catalyzed Buchwald-Hartwig amination revolutionized this field, offering a versatile and efficient pathway under relatively mild conditions.[1][2]
The reaction's power lies in its tolerance for a wide array of functional groups and its applicability to diverse amine and aryl halide coupling partners.[3] However, substrates like this compound present a unique challenge. The presence of both an electron-donating amino group and an electron-withdrawing, potentially coordinating, cyano group requires careful selection of catalytic components to avoid catalyst inhibition and achieve high yields. This guide addresses these specific challenges head-on.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) active species.[4] Understanding this cycle is critical for rational troubleshooting and optimization. The primary steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Amine Coordination & Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst.[2][5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for Aminating this compound
The successful amination of this specific substrate hinges on overcoming two primary challenges:
-
Catalyst Inhibition: The nitrile (-CN) and primary amine (-NH₂) groups on the aryl bromide can act as coordinating ligands to the palladium center. This can lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover.
-
Substrate Reactivity: The aryl bromide is activated by the electron-withdrawing nitrile group but somewhat deactivated by the electron-donating amino group. This electronic balance influences the rate of oxidative addition.
To mitigate these issues, the choice of ligand and base is paramount.
-
Ligand Selection: Bulky, electron-rich biaryl phosphine ligands are the cornerstone of modern Buchwald-Hartwig amination.[2] Ligands like XPhos , RuPhos , or BrettPhos are highly effective. Their steric bulk promotes the reductive elimination step and discourages the formation of stable bis-ligated palladium complexes, helping to maintain an active catalyst.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner without competing in side reactions.[6] Sodium tert-butoxide (NaOt-Bu) is often the base of choice due to its high basicity, which facilitates high reaction rates.[5] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be a viable alternative, though they may require higher temperatures or longer reaction times.[5][7]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are standard.[8] These solvents are crucial for preventing catalyst deactivation and ensuring good solubility of the reactants and catalyst complex.[6][9]
Experimental Design and Optimization Workflow
A systematic approach is essential for optimizing the reaction conditions for a new substrate. The following workflow provides a logical screening cascade.
Caption: A logical workflow for optimizing reaction conditions.
Representative Optimization Data
The following table illustrates typical results from a screening process for the coupling of this compound with morpholine.
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 92 |
| 2 | Pd₂(dba)₃ (1) | RuPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 85 |
| 3 | Pd₂(dba)₃ (1) | BrettPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 78 |
| 4 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 65 |
| 5 | Pd₂(dba)₃ (1) | XPhos (4) | LHMDS (1.5) | Toluene | 100 | 88 |
| 6 | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.5) | 1,4-Dioxane | 100 | 95 |
| 7 | Pd₂(dba)₃ (1) | XPhos (4) | NaOt-Bu (1.5) | 1,4-Dioxane | 80 | 75 |
Data is representative and intended for illustrative purposes.
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine (e.g., morpholine) on a 1.0 mmol scale.
Materials & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Oven-dried reaction vial with a PTFE-lined screw cap and stir bar
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, so all operations must be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.[5] A glovebox is ideal, but Schlenk line techniques are also suitable.
-
To an oven-dried reaction vial, add this compound (197 mg, 1.0 mmol), XPhos (19.1 mg, 0.04 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and sodium tert-butoxide (144 mg, 1.5 mmol).
-
Seal the vial with the screw cap.
-
Evacuate and backfill the vial with inert gas three times.
-
-
Reagent Addition:
-
Rationale: Adding the solvent and liquid amine via syringe ensures the inert atmosphere is maintained.
-
Through the septum, add anhydrous 1,4-dioxane (5 mL).
-
Add the amine (e.g., morpholine, 105 µL, 1.2 mmol).
-
Briefly purge the headspace with inert gas one final time before tightening the cap.
-
-
Reaction Execution:
-
Rationale: Heating is required to overcome the activation energy for the catalytic cycle steps, particularly oxidative addition.[4] Stirring ensures homogeneity.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Rationale: Monitoring ensures the reaction is stopped at the optimal time, preventing potential degradation of the product with prolonged heating.
-
Periodically (e.g., every 4 hours), the reaction progress can be monitored by TLC or LC-MS by taking a small aliquot from the reaction mixture.
-
-
Work-up:
-
Rationale: This sequence is designed to quench the reaction, remove the inorganic base and salts, and extract the product into an organic layer.
-
Once the reaction is complete (as determined by monitoring), remove the vial from the heat and allow it to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench carefully with water (10 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Rationale: Flash chromatography is a standard method for purifying organic compounds of moderate polarity.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (Pd precursor or ligand oxidized). | Ensure strictly anhydrous and anaerobic conditions. Use fresh reagents and properly degassed solvent.[10] |
| Insufficiently strong base. | Switch to a stronger base (e.g., from Cs₂CO₃ to NaOt-Bu).[5] | |
| Low reaction temperature. | Increase the reaction temperature in 10-20 °C increments. | |
| Formation of Side Products | Hydrodehalogenation (aryl bromide is reduced to arene). | This can occur with certain ligands.[1] Try a different ligand (e.g., switch from a monodentate to a bidentate ligand if applicable). |
| Dimerization of aryl halide. | This is a known side reaction.[11] Lowering catalyst loading or changing the ligand may help. | |
| Incomplete Reaction | Catalyst deactivation over time. | Increase catalyst/ligand loading slightly (e.g., from 1 mol% to 2 mol% Pd). |
| Sterically hindered amine. | May require a more active catalyst system (e.g., a palladacycle precatalyst) or higher temperatures. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that key parameters are carefully controlled. The use of bulky, electron-rich biaryl phosphine ligands like XPhos in combination with a strong base such as NaOt-Bu in an anhydrous aprotic solvent is critical to overcoming the challenges posed by the substrate's functional groups. The protocol and optimization strategies outlined in this guide provide a robust framework for researchers to successfully synthesize valuable arylamine products for application in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
-
ACS Publications. (2014). Role of the Base in Buchwald–Hartwig Amination. Available at: [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Publications. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Available at: [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Application Note: Strategic Synthesis of Medically Relevant Quinazolines Using Brominated Aminobenzonitrile Building Blocks
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The strategic introduction of functional handles, such as a bromine atom, onto the quinazoline ring provides a powerful platform for late-stage diversification, enabling the rapid exploration of structure-activity relationships (SAR). This application note provides a detailed guide for researchers on the synthesis of functionalized quinazolines using brominated aminobenzonitrile precursors. We will clarify the strategic choice of isomers and present robust, field-proven protocols for both the synthesis of the 6-bromoquinazoline core and its subsequent derivatization through modern cross-coupling reactions.
Introduction: The Quinazoline Scaffold and the Strategic Role of Halogenation
Quinazoline and its derivatives, particularly quinazolin-4-ones, exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] A significant portion of modern targeted cancer therapies, such as EGFR kinase inhibitors, are built upon the 4-aminoquinazoline framework.[2][5]
A key strategy in modern drug development is the synthesis of a core intermediate that can be elaborated into a diverse library of analogues. Halogenated heterocycles, especially those bearing a bromine atom, are ideal for this purpose. The C-Br bond serves as a versatile anchor for introducing new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.[6][7]
A Critical Note on Isomer Selection: 2-Amino-5-bromobenzonitrile as the Key Precursor
While various isomers of brominated aminobenzonitriles exist, their suitability for quinazoline synthesis is dictated by the relative positions of the amino and nitrile functional groups. A common precursor for quinazoline ring formation is an ortho-aminoaryl nitrile or ketone, which allows for intramolecular cyclization.
The isomer 3-Amino-4-bromobenzonitrile features a meta-relationship between the amino and nitrile groups. This geometry precludes its direct use in classical annulation reactions (e.g., Friedländer-type synthesis) to form the quinazoline ring system.
In contrast, the commercially available isomer 2-Amino-5-bromobenzonitrile is an ideal and widely utilized starting material. The ortho arrangement of its amino and nitrile groups facilitates efficient cyclization, directly yielding 6-bromoquinazolines . This positions the bromine atom at a key site for derivatization in many kinase inhibitors.[1] Therefore, this guide will focus on the robust and validated application of 2-Amino-5-bromobenzonitrile .
Caption: Strategic choice of aminobenzonitrile isomer.
Synthesis of the 6-Bromoquinazoline Core
The most efficient methods for constructing the quinazoline ring from 2-amino-5-bromobenzonitrile involve multi-component reactions that build the second ring in a single pot. Transition-metal catalysis, particularly with palladium, offers a highly versatile and atom-economical approach.[8][9]
Protocol 1: Palladium-Catalyzed Three-Component Synthesis of 4-Aryl-6-bromoquinazolines
This protocol describes a cascade reaction that couples the aminobenzonitrile, an orthoformate (as a one-carbon source), and a boronic acid to directly yield the 4-aryl-6-bromoquinazoline product.[9]
Reaction Scheme:
Caption: Pd-catalyzed three-component quinazoline synthesis.
Materials:
-
2-Amino-5-bromobenzonitrile
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Triethyl orthoformate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-5-bromobenzonitrile (1.0 mmol, 1.0 eq).
-
Reagent Addition: Add the arylboronic acid (1.5 mmol, 1.5 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Injection: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by triethyl orthoformate (3.0 mmol, 3.0 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 120 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-aryl-6-bromoquinazoline.
Causality and Insights:
-
Catalyst System: Pd(OAc)₂/PPh₃ forms a Pd(0) species in situ, which is the active catalyst. The phosphine ligand stabilizes the catalyst and modulates its reactivity.
-
Base: K₂CO₃ is crucial for the transmetalation step of the boronic acid in the catalytic cycle.
-
Orthoformate: Triethyl orthoformate serves as a synthon for the C4 carbon of the quinazoline ring. It first reacts with the aniline to form an intermediate that facilitates the subsequent cyclization.
Post-Synthetic Modification of the 6-Bromoquinazoline Scaffold
The true utility of the 6-bromoquinazoline core lies in its capacity for diversification. The C6-Br bond is primed for participation in a variety of powerful cross-coupling reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C6-Arylation
This protocol enables the formation of a C-C bond, linking a new aryl or heteroaryl group to the C6 position. This is a cornerstone reaction for exploring SAR at this vector.
Workflow Diagram:
Caption: Diversification pathways for 6-bromoquinazoline.
Materials:
-
4-Aryl-6-bromoquinazoline (from Protocol 1)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
2M Aqueous sodium carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (or 1,4-Dioxane)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the 4-aryl-6-bromoquinazoline (1.0 mmol, 1.0 eq) and the new arylboronic acid (1.2 mmol, 1.2 eq) in a mixture of Toluene (8 mL) and Ethanol (2 mL).
-
Catalyst and Base: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the solution. Then, add the 2M aqueous Na₂CO₃ solution (2 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere. Stir for 4-12 hours until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization to obtain the 6-aryl'-4-arylquinazoline.
Table 1: Representative Data for Suzuki Coupling on Analogous Scaffolds
| Entry | Arylboronic Acid Partner | Catalyst System | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 92 |
| 2 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 85 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | 88 |
| 4 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 90 |
Yields are representative and based on analogous reactions reported in the literature. Actual yields may vary.
Mechanistic Considerations
Understanding the reaction mechanism is key to troubleshooting and optimization. The palladium-catalyzed three-component synthesis (Protocol 1) is a complex cascade.
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- 8. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazoline synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-4-bromobenzonitrile
Abstract
This comprehensive guide details the synthetic utility of 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0), a versatile trifunctional building block, in the construction of high-value heterocyclic scaffolds for pharmaceutical and materials science research. We provide detailed, field-proven protocols for the synthesis of benzimidazoles and quinazolines, leveraging the unique arrangement of the amino, bromo, and nitrile functional groups. Furthermore, we explore post-synthetic modification strategies using palladium-catalyzed cross-coupling reactions to create diverse molecular libraries. Each protocol is accompanied by an in-depth explanation of the scientific rationale, data tables, and mechanistic diagrams to empower researchers in drug discovery and chemical development.
Introduction: The Strategic Value of this compound
This compound is a powerful starting material for heterocyclic synthesis due to its unique convergence of three strategically positioned functional groups.[1] Its structure offers a trifecta of synthetic handles:
-
ortho-Aminoaniline Moiety: The vicinal amino and bromo groups act as a surrogate for an o-phenylenediamine, a classic precursor for the synthesis of benzimidazoles—a privileged scaffold in medicinal chemistry.[2]
-
Nitrile Group: A versatile functional group that can participate in cyclization reactions to form nitrogen-containing heterocycles like quinazolines or can be hydrolyzed or reduced to introduce further diversity.
-
Aryl Bromide: An ideal handle for modern transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the late-stage introduction of carbon and heteroatom substituents.[3]
This combination enables a modular approach to complex molecule synthesis: initial construction of a core heterocycle followed by peripheral decoration. This guide provides robust protocols for leveraging this unique reactivity.
Synthesis of 7-Bromo-6-cyano-1H-benzimidazoles
The most direct application of this compound is its use as an o-phenylenediamine surrogate in the Phillips condensation reaction to form substituted benzimidazoles.[2][4] This reaction involves the acid-catalyzed condensation with an aldehyde, followed by cyclization and oxidative aromatization. The resulting 7-bromo-6-cyanobenzimidazole scaffold retains the key functional groups for subsequent diversification.
Workflow for Benzimidazole Synthesis
Caption: General workflow for Phillips benzimidazole synthesis.
Protocol 2.1: Synthesis of 7-Bromo-6-cyano-2-phenyl-1H-benzimidazole
This protocol describes a representative synthesis using benzaldehyde as the coupling partner.
Materials:
-
This compound (1.0 equiv, e.g., 1.97 g, 10 mmol)
-
Benzaldehyde (1.1 equiv, e.g., 1.12 mL, 11 mmol)
-
Ethanol (EtOH), 50 mL
-
4 N HCl in 1,4-Dioxane (catalytic, e.g., 0.5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.97 g, 10 mmol) and ethanol (50 mL). Stir until the solid is mostly dissolved.
-
Add benzaldehyde (1.12 mL, 11 mmol) to the mixture.
-
Add the 4 N HCl in 1,4-dioxane solution (0.5 mL) dropwise.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add saturated aqueous NaHCO₃ solution to neutralize the acid until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.
Scientific Rationale: The Phillips condensation mechanism begins with the nucleophilic attack of the amino group on the protonated aldehyde, forming a Schiff base intermediate. The acid catalyst is crucial for activating the aldehyde's carbonyl group towards this attack. The second amino group then attacks the imine carbon in an intramolecular fashion to form the five-membered dihydrobenzimidazole ring. Subsequent oxidation (often by air) leads to the stable, aromatic benzimidazole product.
Data Summary: Benzimidazole Synthesis
| Parameter | Condition | Rationale |
| Aldehyde Partner | Aromatic or Aliphatic | Aromatic aldehydes are common; electron-donating groups may speed up the initial condensation. |
| Catalyst | HCl, Acetic Acid (AcOH), p-TSA | Protic acids are required to activate the carbonyl and facilitate dehydration steps. |
| Solvent | EtOH, MeOH, AcOH | Polar protic solvents are typically used to solvate reagents and intermediates. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to overcome the activation barriers for cyclization and aromatization. |
Synthesis of 8-Bromo-4-imino-3,4-dihydroquinazoline-7-carbonitrile Derivatives
The presence of the ortho-amino and nitrile groups allows for the construction of the quinazoline scaffold. A particularly effective method is the copper-catalyzed "on-water" protocol, which proceeds via a multicomponent reaction of the aminobenzonitrile, an aldehyde, and an ammonia source.[5] This approach is environmentally benign and often highly efficient.
Reaction Scheme: Copper-Catalyzed Quinazoline Synthesis
Caption: Multicomponent reaction for quinazoline synthesis.
Protocol 3.1: Synthesis of 8-Bromo-2-phenyl-4-imino-3,4-dihydroquinazoline-7-carbonitrile
This protocol is adapted from the general methodology for o-bromobenzonitriles.[5]
Materials:
-
This compound (1.0 equiv, e.g., 1.97 g, 10 mmol)
-
Benzaldehyde (2.0 equiv, e.g., 2.03 mL, 20 mmol)
-
Aqueous ammonia (27%, ~10 mL)
-
Copper(II) chloride (CuCl₂, 0.1 equiv, 134 mg, 1 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv, 6.52 g, 20 mmol)
-
L-Proline (0.2 equiv, 230 mg, 2 mmol)
-
Water (H₂O), 20 mL
-
Pressure tube or sealed vial
Procedure:
-
In a pressure tube, combine this compound (1.97 g, 10 mmol), benzaldehyde (2.03 mL, 20 mmol), CuCl₂ (134 mg, 1 mmol), Cs₂CO₃ (6.52 g, 20 mmol), L-proline (230 mg, 2 mmol), and water (20 mL).
-
Add the aqueous ammonia solution (~10 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 100°C.
-
Stir the reaction vigorously for 12 hours.
-
After 12 hours, carefully unseal the tube and continue to heat the mixture at reflux under an air atmosphere (to facilitate oxidation) for another 12 hours.
-
Cool the reaction to room temperature. Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Scientific Rationale: This reaction is believed to proceed through a complex domino sequence. The copper catalyst, in conjunction with the L-proline ligand, facilitates the initial condensation steps. The nitrile group is hydrolyzed in situ to an amide, which then cyclizes with the Schiff base formed from the aldehyde and ammonia. The existing amino group on the ring directs the regiochemistry. Air serves as the terminal oxidant in the final step to aromatize the quinazoline ring.[5] The "on-water" conditions are thought to enhance reaction rates due to hydrophobic effects.
Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling
The bromine atom on the synthesized benzimidazole or quinazoline scaffolds is a powerful anchor point for introducing molecular complexity. The Suzuki-Miyaura coupling is a premier choice for forming C-C bonds with excellent functional group tolerance.
Protocol 4.1: Suzuki-Miyaura Coupling of 7-Bromo-6-cyano-2-phenyl-1H-benzimidazole
This general protocol illustrates the coupling of the benzimidazole product from Protocol 2.1 with phenylboronic acid.
Materials:
-
7-Bromo-6-cyano-2-phenyl-1H-benzimidazole (1.0 equiv, e.g., 284 mg, 1.0 mmol)
-
Phenylboronic acid (1.2 equiv, 146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 35 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 276 mg, 2.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL), deoxygenated
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 7-bromo-6-cyano-2-phenyl-1H-benzimidazole (284 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add the deoxygenated 1,4-dioxane/water (4:1) solvent mixture (5 mL total) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Scientific Rationale: The Suzuki-Miyaura reaction follows a well-established catalytic cycle.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromine bond of the benzimidazole, forming a Pd(II) intermediate.
-
Transmetalation: The base (K₂CO₃) activates the boronic acid to form a boronate species, which then transfers its phenyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium (the benzimidazole and the phenyl group) couple and are eliminated from the metal center, forming the final C-C bond and regenerating the Pd(0) catalyst.
Data Summary: Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Application |
| Suzuki-Miyaura | Boronic acids/esters | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C(sp²)-C(sp²) bond formation (biaryls) |
| Buchwald-Hartwig | Amines, Amides | Pd₂(dba)₃ / XPhos, BINAP | C-N bond formation (arylamines) |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ / CuI | C(sp²)-C(sp) bond formation (arylalkynes) |
| Heck | Alkenes | Pd(OAc)₂ / PPh₃ | C(sp²)-C(sp²) bond formation (styrenes) |
Conclusion
This compound stands out as a highly valuable and cost-effective starting material for constructing diverse and complex heterocyclic libraries.[6] The protocols outlined in this guide demonstrate reliable pathways to core scaffolds like benzimidazoles and quinazolines, while the preserved aryl bromide handle opens the door to extensive functionalization through modern cross-coupling chemistry. This strategic approach, combining scaffold formation with late-stage diversification, is ideally suited for the demands of contemporary drug discovery and materials science programs.
References
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Qiu, Y., et al. (2011). Palladium-catalyzed three-component synthesis of quinazolino[3,2-a]quinazolines. Journal of Combinatorial Chemistry, 13(4), 406-411. [Link]
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Wang, L., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2307. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
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Lv, K., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Nassan, M. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34739. [Link]
-
Banerjee, B. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(7), e13-e20. [Link]
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Frontiers Media. (n.d.). Emerging Heterocycles as Bioactive Compounds. Frontiers in Chemistry. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2025). Cost-Effective Sourcing of this compound from China Manufacturers. Inno Pharmchem Resources. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 44336425, this compound. Retrieved January 12, 2026 from [Link].
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The Strategic Utility of 3-Amino-4-bromobenzonitrile in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of 3-Amino-4-bromobenzonitrile, a pivotal intermediate in contemporary pharmaceutical synthesis. We will dissect its chemical attributes and strategic applications, with a particular focus on its role as a precursor to complex heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, which are central to the development of targeted therapies, including Janus kinase (JAK) inhibitors. This document furnishes researchers, scientists, and drug development professionals with detailed reaction protocols, mechanistic insights, and practical guidance for leveraging this versatile building block in medicinal chemistry.
Introduction: The Architectural Significance of this compound
This compound (CAS No: 72635-78-0) is a bifunctional aromatic compound that has emerged as a valuable starting material in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a nucleophilic amino group, an electrophilic bromine atom, and a versatile nitrile moiety, offers a rich chemical handle for a variety of transformations. The strategic positioning of these functional groups allows for the construction of fused heterocyclic systems, which are prevalent in a multitude of targeted therapeutics, particularly in the realm of kinase inhibitors.[3][4]
The inherent reactivity of this compound makes it an ideal substrate for a range of synthetic operations, including cyclization reactions to form pyrazole rings and subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity.[1][5] This guide will illuminate the practical application of this intermediate in the synthesis of a representative pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in modern drug discovery.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72635-78-0 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.04 g/mol | [1] |
| Appearance | Solid | [6] |
| Purity | Typically ≥95% | [2] |
| SMILES | N#CC1=CC=C(Br)C(N)=C1 | [2] |
Core Application: Synthesis of a Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a recurring motif in a number of kinase inhibitors due to its ability to mimic the purine structure of ATP and interact with the hinge region of the kinase active site.[7] this compound serves as an excellent starting point for the construction of this scaffold. The synthetic strategy involves two key stages:
-
Cyclization: Formation of a 5-amino-3-bromophenyl-1H-pyrazole intermediate.
-
Annulation: Condensation with a 1,3-dicarbonyl compound to construct the pyrimidine ring.
This is followed by a Suzuki-Miyaura cross-coupling to demonstrate the introduction of aryl substituents, a common strategy for modulating the pharmacological profile of the final compound.
Experimental Workflow
Caption: Synthetic workflow for a functionalized pyrazolo[1,5-a]pyrimidine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-(4-bromophenyl)-1H-pyrazole
This protocol describes the cyclization of this compound with malononitrile to form the corresponding aminopyrazole. The reaction proceeds via a Thorpe-Ziegler type cyclization.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Sodium ethoxide (NaOEt) (2.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask, add this compound and malononitrile.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to ~7 with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the crude 5-Amino-3-(4-bromophenyl)-1H-pyrazole.
-
The crude product can be purified by recrystallization from ethanol.
Causality and Insights: The use of a strong base like sodium ethoxide is crucial for the deprotonation of malononitrile, initiating the nucleophilic attack on the nitrile group of this compound. The subsequent intramolecular cyclization is a thermodynamically favored process leading to the stable pyrazole ring.
Protocol 2: Synthesis of 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
This protocol details the condensation of the aminopyrazole intermediate with acetylacetone to form the pyrazolo[1,5-a]pyrimidine ring system.[8]
Materials:
-
5-Amino-3-(4-bromophenyl)-1H-pyrazole (1.0 eq)
-
Acetylacetone (1.2 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend 5-Amino-3-(4-bromophenyl)-1H-pyrazole in glacial acetic acid in a round-bottom flask.
-
Add acetylacetone to the suspension.
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Causality and Insights: The acidic medium catalyzes the condensation reaction between the amino group of the pyrazole and one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
Protocol 3: Suzuki-Miyaura Coupling for C-7 Arylation
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 7-bromo-pyrazolo[1,5-a]pyrimidine with an arylboronic acid.[9]
Materials:
-
7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer with heating mantle
Procedure:
-
To a Schlenk flask, add 7-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until TLC indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-aryl-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
Causality and Insights: The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Transmetalation with the boronic acid (activated by the base) followed by reductive elimination yields the C-C coupled product and regenerates the active catalyst. The choice of ligand and base is critical for efficient catalysis and can be optimized for different substrates.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] Operations should be conducted in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a strategically important and versatile building block in pharmaceutical synthesis. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds, such as the pyrazolo[1,5-a]pyrimidine core, which are of significant interest in the development of kinase inhibitors and other targeted therapies. The protocols detailed in this guide provide a solid foundation for researchers to utilize this intermediate in their drug discovery and development programs.
References
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PubChem. This compound. [Link]
-
MDPI. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]
-
PMC. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PMC. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
PubChem. This compound - Safety and Hazards. [Link]
-
ResearchGate. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. [Link]
-
J-STAGE. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. [Link]
-
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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-
PMC. Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]
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-
PMC. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. [Link]
-
DigitalCommons@UNO. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. [Link]
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Der Pharma Chemica. Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. [Link]
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PMC. Development of Selective Covalent Janus Kinase 3 Inhibitors. [Link]
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Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Amino-4-bromobenzonitrile
For: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-4-bromobenzonitrile is a versatile building block in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds integral to medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amine, a nitrile, and a bromo group—offers a rich platform for diverse chemical transformations. The strategic position of the bromo substituent ortho to the amino group and meta to the nitrile allows for selective manipulation and functionalization. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, provide a powerful toolkit for elaborating the structure of this compound. This guide offers an in-depth exploration of key palladium-catalyzed transformations of this substrate, presenting detailed protocols, mechanistic insights, and practical considerations to empower researchers in their synthetic endeavors.
Core Concepts in Palladium Catalysis
Palladium-catalyzed cross-coupling reactions fundamentally rely on a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki-Miyaura), and reductive elimination. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, base, and solvent is critical for achieving high efficiency and selectivity. The ligand, in particular, plays a pivotal role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. For a substrate like this compound, the electronic and steric properties of the amino and nitrile groups can influence the catalytic process, necessitating careful optimization of reaction conditions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide. This reaction is widely employed in the synthesis of biaryls, which are common motifs in pharmaceuticals.
Mechanistic Considerations
The catalytic cycle for the Suzuki-Miyaura coupling of this compound begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which regenerates the Pd(0) catalyst and yields the desired biaryl product. The choice of ligand is crucial to promote these steps efficiently. For instance, bulky, electron-rich phosphine ligands can accelerate both oxidative addition and reductive elimination.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Synthesis of 3-Amino-4-(4-methoxyphenyl)benzonitrile
This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate tribasic (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary:
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~90 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | ~75 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many nitrogen-containing bioactive molecules.
Mechanistic Considerations
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key difference is the transmetalation step, which is replaced by the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The choice of a bulky, electron-rich ligand is paramount to facilitate the reductive elimination step, which can be challenging for C-N bond formation.
The Strategic Role of 3-Amino-4-bromobenzonitrile in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds, 3-Amino-4-bromobenzonitrile has emerged as a highly versatile and valuable intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique trifunctional nature—an amine, a bromine atom, and a nitrile group—offers a rich platform for a multitude of chemical transformations, enabling the construction of complex and pharmacologically active molecules. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights into the rationale behind its use in drug design.
A Versatile Scaffold for Targeted Therapies
The inherent chemical functionalities of this compound provide medicinal chemists with multiple avenues for molecular elaboration, making it a favored starting material in the synthesis of various therapeutic agents.[1] The primary amine can be readily acylated, alkylated, or used as a nucleophile in ring-forming reactions. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2] The nitrile group, a known pharmacophore in many drugs, can act as a hydrogen bond acceptor or be transformed into other functional groups.[3]
The strategic importance of this scaffold is perhaps best exemplified by its role as a key intermediate in the synthesis of ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor.[4][5] Ibrutinib has revolutionized the treatment of several B-cell malignancies. The synthesis of ibrutinib and its analogs often involves the coupling of a pyrazolopyrimidine core to the 3-amino position of a substituted benzonitrile derivative, with the 4-position being modified to optimize potency and selectivity.[6]
Application in Kinase Inhibitor Discovery: Beyond Ibrutinib
While its connection to ibrutinib is well-established, the utility of this compound extends to the broader field of kinase inhibitor discovery.[7][8] Kinases are a critical class of enzymes often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention. The 3-aminobenzonitrile core can be found in various kinase inhibitors, where it often serves as a key hinge-binding element, interacting with the backbone of the kinase's ATP-binding pocket.
The bromine atom on the scaffold allows for systematic Structure-Activity Relationship (SAR) studies.[6] By varying the substituent at this position through cross-coupling reactions, researchers can probe the steric and electronic requirements of the solvent-exposed region of the kinase, fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[9][10]
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound. These are intended as a starting point for researchers and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a typical Suzuki-Miyaura reaction to introduce an aryl group at the 4-position of the benzonitrile ring. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.[11][12]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a palladium catalyst is essential for facilitating the catalytic cycle of the Suzuki-Miyaura reaction.[13] The choice of ligand can significantly impact the reaction's efficiency; bulky, electron-rich phosphine ligands often improve the rate of oxidative addition and reductive elimination. The base is required for the transmetalation step, and its strength can influence the reaction rate and the prevalence of side reactions like protodeborylation. A mixed solvent system, such as dioxane/water, is often used to dissolve both the organic and inorganic reagents.
Data Presentation: Representative Suzuki-Miyaura Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 75 |
| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | DMF | 100 | 82 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Toluene | 110 | 88 |
Note: Yields are representative and will vary depending on the specific arylboronic acid used.
Protocol 2: N-Acylation of 3-Amino-4-arylbenzonitrile
This protocol details the acylation of the amino group, a common step in building more complex molecules from the 3-amino-4-arylbenzonitrile scaffold.
Materials:
-
3-Amino-4-arylbenzonitrile (from Protocol 1)
-
Acyl chloride or acid anhydride
-
Base (e.g., triethylamine, pyridine, DIPEA)
-
Aprotic solvent (e.g., dichloromethane, THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the 3-Amino-4-arylbenzonitrile (1.0 equiv.) in the aprotic solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1-1.5 equiv.).
-
Slowly add the acyl chloride or acid anhydride (1.05-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualization of Key Concepts
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Role of this compound in SAR Studies
Caption: Versatility of the scaffold in Structure-Activity Relationship (SAR) studies.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of kinase inhibitors, has enabled the development of life-saving medicines. The ability to readily modify its three key functional groups provides a robust platform for SAR studies, allowing for the fine-tuning of pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this valuable scaffold in their quest for novel therapeutics.
References
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Alsafy, M. A., & Alrazzak, N. A. (2024). A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research and Publication (ijrpr.com). [Link]
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Frontiers in Chemistry. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Chemistry. [Link]
- Honigberg, L. (2009). U.S. Patent No. 7,514,444. U.S.
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Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound CAS 72635-78-0: High-Purity Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. RSC Publishing. [Link]
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ScienceDirect. (2017). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. European Journal of Medicinal Chemistry, 137, 545-557. [Link]
-
Uyanik, M., & Ishihara, K. (2013). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Dalton Transactions, 42(43), 15317-15327. [Link]
-
Various Authors. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 626-642. [Link]
-
Various Authors. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14096-14164. [Link]
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Various Authors. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 627-646. [Link]
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Various Authors. (n.d.). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]
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Various Authors. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. [Link]
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Various Authors. (n.d.). Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry. [Link]
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Various Authors. (n.d.). Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. ResearchGate. [Link]
-
Various Authors. (n.d.). Synthesis of [13 C6 ]-ibrutinib. Journal of Labelled Compounds and Radiopharmaceuticals, 64(13), 500-512. [Link]
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
-
ResearchGate. (n.d.). (A) Chemical structure of ibrutinib, acalabrutinib and zanubrutinib.... ResearchGate. [Link]
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Application Notes & Protocols: Strategic Synthesis of 3-Amino-4-bromobenzonitrile and Its Derivatives for Drug Discovery
Abstract
3-Amino-4-bromobenzonitrile is a pivotal structural motif and a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of targeted cancer therapeutics like Erlotinib[1]. Its unique trifunctional nature—an amine for nucleophilic reactions, a bromine atom for cross-coupling, and a nitrile group for various transformations—makes it an invaluable scaffold for generating diverse molecular libraries. This guide provides an in-depth exploration of robust synthetic routes to this compound and its subsequent derivatization. We will delve into the mechanistic rationale behind strategic choices, present detailed, field-proven protocols, and offer insights to empower researchers in pharmaceutical and chemical development.
Introduction: The Strategic Importance of the this compound Scaffold
The strategic placement of the amino, bromo, and cyano functionalities on the benzene ring provides three distinct and orthogonal handles for chemical modification. This allows for a systematic and combinatorial approach to lead optimization in drug discovery programs. The amino group can be readily acylated, alkylated, or used in cyclization reactions. The bromine atom is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkyne moieties. The nitrile group, while often a key pharmacophore itself, can also be hydrolyzed to a carboxylic acid or reduced to an amine. This guide focuses on providing reliable and reproducible methods for accessing the core structure and its derivatives.
Core Synthesis Strategy: Direct Bromination of 3-Aminobenzonitrile
The most direct and atom-economical approach to the target molecule is the electrophilic bromination of the commercially available 3-aminobenzonitrile. The amino group is a powerful ortho-, para-director, and its activating nature facilitates the introduction of bromine at the C4 position, which is para to the amine.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The lone pair of electrons on the amino group increases the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly susceptible to attack by an electrophile (Br⁺). The choice of brominating agent and solvent is critical to control selectivity and prevent over-bromination.
Workflow for Direct Bromination
Caption: Workflow for the synthesis of this compound via direct bromination.
Detailed Experimental Protocol: Direct Bromination
This protocol is adapted from a similar synthesis of a halogenated aminobenzonitrile derivative[2].
Materials:
-
3-Aminobenzonitrile
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3-aminobenzonitrile (10.0 g, 84.6 mmol) in 150 mL of Methanol.
-
Cool the solution in an ice bath with gentle stirring.
-
In a separate flask, prepare a solution of Bromine (13.5 g, 4.3 mL, 84.6 mmol) in 50 mL of Methanol.
-
Add the bromine solution dropwise to the cooled 3-aminobenzonitrile solution over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting solid is collected and dried in a vacuum oven to yield this compound.
Data Summary
| Parameter | Value | Notes |
| Starting Material | 3-Aminobenzonitrile | Commercially available. |
| Reagent | Bromine in Methanol | Use with caution in a fume hood. |
| Temperature | 0-10 °C (addition), RT (reaction) | Temperature control is crucial for selectivity. |
| Reaction Time | ~2 hours | Monitor by TLC for completion. |
| Typical Yield | 85-95% | High yields are generally achievable. |
| Purification | Often minimal purification needed. | Recrystallization if necessary. |
Alternative Strategy: The Sandmeyer Reaction
For substrates where direct bromination is not feasible or gives poor selectivity, the Sandmeyer reaction offers a powerful alternative.[3][4][5] This classic transformation converts an aromatic primary amine into a wide range of functional groups, including nitriles, via a diazonium salt intermediate.[6][7] To synthesize this compound, one would start with 2-bromo-5-nitroaniline, reduce the nitro group to an amine, and then perform a Sandmeyer reaction on the newly formed amine.
Mechanistic Rationale
The Sandmeyer reaction proceeds in two key stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[6]
-
Displacement: The diazonium group is an excellent leaving group (N₂) and is displaced by a nucleophile, in this case, a cyanide anion, catalyzed by a copper(I) salt.[3][4]
Synthetic Scheme via Sandmeyer Reaction
Caption: Sandmeyer reaction pathway to this compound.
Detailed Experimental Protocol: Sandmeyer Reaction
This generalized protocol is based on established Sandmeyer reaction procedures.[7]
Materials:
-
4-Bromo-1,3-phenylenediamine (or its precursor, 2-bromo-5-nitroaniline for prior reduction)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN) (optional, to solubilize CuCN)
-
Ice, Water, Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent (e.g., Ethyl Acetate)
Procedure: Part 1: Diazotization
-
In a three-neck round-bottom flask, suspend 4-bromo-1,3-phenylenediamine (1.0 equiv.) in aqueous hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 equiv.) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically observed by a change in color.
Part 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in water (if necessary, add KCN to form a soluble complex). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the copper(I) cyanide solution with vigorous stirring.
-
A reaction is evident by the evolution of nitrogen gas.[7]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until gas evolution ceases.
Part 3: Work-up and Purification
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture carefully with a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Derivatization via Palladium-Catalyzed Cross-Coupling
The bromine atom of this compound is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[8][9] These methods are fundamental in modern medicinal chemistry for constructing C-C, C-N, and C-O bonds.[10]
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds to synthesize biaryl derivatives.[8]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines.[10]
-
Sonogashira Coupling: For the synthesis of aryl alkynes by coupling with terminal alkynes.
General Workflow for Cross-Coupling
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for synthesizing 3-amino-4-arylbenzonitrile derivatives.[8]
Materials:
-
This compound
-
Arylboronic acid or ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (0.03 equiv.), and the base (2.0 equiv.).
-
Seal the flask, and alternatively evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/Water 4:1) via syringe.
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for 4-24 hours.
-
Monitor the reaction for completion by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-arylbenzonitrile.
Comparative Data for Cross-Coupling Partners
| Coupling Reaction | Coupling Partner | Bond Formed | Key Application |
| Suzuki-Miyaura | Boronic Acids/Esters | C-C (Aryl-Aryl) | Biaryl synthesis, liquid crystals[8] |
| Buchwald-Hartwig | Amines (Primary/Secondary) | C-N (Aryl-Amine) | Synthesis of complex amines |
| Sonogashira | Terminal Alkynes | C-C (Aryl-Alkyne) | Introduction of linear scaffolds |
| Heck | Alkenes | C-C (Aryl-Vinyl) | Synthesis of substituted styrenes[8] |
Conclusion
The synthetic routes outlined in this guide provide researchers with a robust toolkit for the preparation and derivatization of this compound. The choice of a specific route—be it direct bromination for efficiency or a multi-step sequence involving a Sandmeyer reaction for specific substitution patterns—should be guided by starting material availability, scalability, and the desired final compound. Furthermore, the strategic application of modern palladium-catalyzed cross-coupling reactions opens the door to a vast chemical space, enabling the rapid generation of novel derivatives for screening and development in the pharmaceutical and agrochemical industries.
References
-
4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. ChemAnalyst. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
This compound CAS 72635-78-0: High-Purity Pharmaceutical Intermediate Supplier. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
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- 4. Sandmeyer Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust One-Pot, Three-Component Synthesis of Bio-relevant 8-Bromo-2-arylquinazolin-4(3H)-ones
Abstract
This guide details a highly efficient, one-pot, three-component protocol for synthesizing 8-bromo-2-arylquinazolin-4(3H)-ones, leveraging the versatile chemical intermediate, 3-Amino-4-bromobenzonitrile. Quinazolinones are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Traditional multi-step syntheses are often hampered by long reaction times, harsh conditions, and the need to isolate intermediates. This application note presents a copper-catalyzed tandem oxidative cyclization that combines this compound, various aromatic aldehydes, and a nitrogen source in a single reaction vessel. The methodology offers significant advantages in terms of operational simplicity, high atom economy, and excellent functional group tolerance, making it a valuable tool for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of One-Pot Reactions
The Building Block: this compound this compound (CAS 72635-78-0) is a bifunctional aromatic compound featuring an amine, a nitrile, and a bromo substituent. This unique arrangement of functional groups makes it an ideal precursor for the construction of complex heterocyclic systems. The ortho-amino nitrile moiety is primed for cyclization reactions, while the bromine atom provides a reactive handle for subsequent cross-coupling modifications, enabling the synthesis of diverse compound libraries.
The Target Scaffold: Quinazolinones The quinazolinone core is a cornerstone of medicinal chemistry, renowned for its broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anticonvulsant properties. The development of efficient and sustainable methods to access novel quinazolinone derivatives is therefore a high-priority objective in pharmaceutical research.
The Process: One-Pot Synthesis Multi-component, one-pot reactions represent a paradigm of efficiency in modern organic synthesis. By combining multiple reaction steps in a single vessel without isolating intermediates, these processes reduce solvent waste, save time and resources, and often lead to higher overall yields. This application note focuses on a copper-catalyzed reaction that exemplifies these principles for the synthesis of medicinally relevant quinazolinones.
Reaction Principle and Mechanistic Rationale
The described protocol is a one-pot, three-component reaction involving this compound, an aromatic aldehyde, and aqueous ammonia, catalyzed by a simple copper(II) salt. The reaction proceeds through a tandem sequence of condensation, cyclization, and oxidation.
Causality Behind Experimental Choices:
-
Catalyst: Copper salts are cost-effective and have a well-documented ability to catalyze C-N bond formation and oxidative cyclization reactions. In this protocol, the copper catalyst is believed to facilitate both the cyclization and the final oxidative aromatization step.
-
Nitrogen Source: Aqueous ammonia serves as the source for the N3 nitrogen atom of the quinazolinone ring.
-
Solvent & Oxidant: The reaction can be effectively run in water, which acts as a green solvent. Crucially, atmospheric oxygen (air) serves as the terminal oxidant for the final aromatization step, eliminating the need for stoichiometric chemical oxidants.
-
Base and Ligand: A base like Cesium Carbonate (Cs₂CO₃) is used to facilitate key deprotonation steps. An amino acid like L-proline can act as a ligand to stabilize the copper catalyst and enhance its reactivity.
A plausible mechanism involves the initial condensation of the aldehyde with ammonia to form an aldimine. This is followed by the nucleophilic attack of the amino group of this compound onto the imine carbon. The resulting intermediate then undergoes intramolecular cyclization via the attack of the nitrogen atom onto the nitrile group. The final step is a copper-catalyzed oxidation of the dihydroquinazolinone intermediate to the aromatic quinazolinone product.
Detailed Experimental Protocol
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials and Reagents:
-
This compound (≥95% purity)
-
Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)
-
Copper(II) Chloride (CuCl₂)
-
Cesium Carbonate (Cs₂CO₃)
-
L-Proline
-
Aqueous Ammonia (27% solution)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL sealed reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 197 mg), the desired aromatic aldehyde (2.0 mmol), CuCl₂ (0.1 mmol, 13.4 mg), Cs₂CO₃ (2.0 mmol, 652 mg), and L-proline (0.2 mmol, 23 mg).
-
Addition of Solvents: Add deionized water (2.0 mL) and aqueous ammonia (1.0 mL, 27% solution) to the tube.
-
Reaction Execution: Securely seal the tube and place the mixture in a preheated oil bath at 100 °C. Stir vigorously for 12 hours.
-
Oxidation Step: After 12 hours, carefully unseal the tube (note: pressure may have built up) and continue to stir the reaction mixture at reflux
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-bromobenzonitrile
Welcome to the technical support center for the synthesis of 3-Amino-4-bromobenzonitrile (CAS: 72635-78-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As a key intermediate in the development of various pharmaceuticals, achieving a high-yield, high-purity synthesis is critical.
This document provides in-depth, field-proven insights and validated protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The primary and most reliable methods for synthesizing this compound typically start from readily available precursors. The choice of route often depends on the scale, available starting materials, and desired purity. The two most prevalent strategies are:
-
Sandmeyer Reaction from 3,4-Diaminobenzonitrile: This is a classic and effective method. It involves the diazotization of one amino group on 3,4-diaminobenzonitrile, followed by a copper(I) bromide-catalyzed substitution to introduce the bromine atom. This route offers good regioselectivity.
-
Direct Bromination of 3-Aminobenzonitrile: This route involves the electrophilic aromatic substitution of 3-aminobenzonitrile. The challenge here is controlling the regioselectivity, as the amino group is a strong activating group and can direct the bromine to multiple positions. Careful control of reaction conditions is paramount to favor the desired isomer and avoid di- or tri-bromination.
Q2: What are the key safety precautions when handling the reagents for this synthesis?
Safety is non-negotiable. Key hazards are associated with the following:
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Always handle liquid bromine in a certified chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, splash goggles, and a face shield.
-
Diazonium Salts: These intermediates, particularly when isolated or allowed to dry, can be explosive.[1] It is imperative to keep them in a cold solution (0-5 °C) and use them in situ without isolation.[1]
-
Cyanide Compounds (e.g., CuCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[2] Acidification of cyanide waste will produce lethal hydrogen cyanide (HCN) gas. All cyanide-containing materials and waste must be handled with extreme caution and quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal.
-
Solvents: Handle all organic solvents in well-ventilated areas and away from ignition sources.
Always consult the Safety Data Sheet (SDS) for every reagent before beginning any experiment.
Q3: What are the physical properties of the final product, this compound?
Knowing the target's properties is crucial for purification and characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | [3][4] |
| Molecular Weight | 197.04 g/mol | [3][4] |
| Appearance | Solid (often off-white to pale yellow) | [5] |
| Purity | Typically >95% after purification | [3] |
| InChI Key | UAGGUNDAQDTCFW-UHFFFAOYSA-N | [4][5] |
Troubleshooting Guide: Improving Synthesis Yield
This section addresses the most common issues encountered during the synthesis of this compound, structured to provide direct solutions to specific problems.
Problem 1: Low or No Product Yield
A low yield is the most frequent challenge. The root cause is highly dependent on the chosen synthetic route.
Workflow for Troubleshooting Low Yields
Caption: Troubleshooting decision tree for low yield.
Cause 1A: (Sandmeyer Route) Decomposition of the Diazonium Salt
-
Why it Happens: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Above 5 °C, the diazonium group can be prematurely lost as N₂ gas, leading to the formation of undesired phenols (reaction with water) and significantly reducing the amount of intermediate available to react with the bromide source.[1]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during the entire diazotization step (addition of sodium nitrite). Use an ice-salt bath for efficient cooling.
-
Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine, ensuring the temperature does not rise above 5 °C.
-
Use in situ: Immediately proceed to the Sandmeyer step with the cold diazonium salt solution. Do not let it warm up or stand for extended periods.
-
Cause 1B: (Direct Bromination Route) Over-bromination or Incorrect Isomer Formation
-
Why it Happens: The amino group (-NH₂) is a powerful ortho-, para- director and activating group. The cyano group (-CN) is a meta-director and deactivating group. In 3-aminobenzonitrile, the positions ortho and para to the amino group (positions 2, 4, and 6) are highly activated. This can lead to the formation of 3-amino-2-bromobenzonitrile, 3-amino-6-bromobenzonitrile, and di-brominated products, in addition to the desired this compound.
-
Solution:
-
Protect the Amino Group: Convert the amino group to an amide (e.g., acetamide) before bromination. The amide group is less activating, which provides better control over the regioselectivity. The protecting group can be removed via hydrolysis after bromination.
-
Optimize Reaction Conditions: Perform the bromination at low temperatures (e.g., 0 °C) and in a less polar solvent to moderate the reactivity of the bromine. Add the bromine solution dropwise to maintain control.
-
Cause 1C: Inactive Catalyst or Reagents
-
Why it Happens: In the Sandmeyer reaction, the copper(I) catalyst is essential. If using copper(I) bromide (CuBr), it can oxidize to the less effective copper(II) state over time if not stored properly. Similarly, the purity of the starting aniline is critical.
-
Solution:
-
Use Fresh Catalyst: Ensure the CuBr is fresh and has been stored under an inert atmosphere. If in doubt, use a freshly prepared solution or a new bottle.
-
Verify Starting Material Purity: Use a pure sample of the starting amine. Impurities can interfere with the diazotization or the subsequent substitution.[6]
-
Problem 2: Product is Impure or Difficult to Purify
Even with a good yield, purification can be challenging due to the formation of closely related side products.
Cause 2A: Formation of Phenolic Byproducts (Sandmeyer Route)
-
Why it Happens: As mentioned, if the diazonium salt decomposes in the aqueous solution before reacting with the bromide, it will form 3-amino-4-hydroxybenzonitrile. This impurity has similar polarity to the desired product, making separation by column chromatography difficult.
-
Solution:
-
Minimize Water Content: While the diazotization is aqueous, ensure the subsequent Sandmeyer reaction with CuBr is performed efficiently to favor the bromide substitution over reaction with water.
-
Recrystallization: Carefully select a recrystallization solvent system. A mixture of ethanol and water or ethyl acetate and hexanes can often effectively separate the desired product from more polar impurities. Monitor purity via TLC or HPLC.[6]
-
Cause 2B: Presence of Isomeric Byproducts (Direct Bromination Route)
-
Why it Happens: Due to the directing effects of the amino group, contamination with other bromo-isomers is very common in the direct bromination route.
-
Solution:
-
Column Chromatography: This is often necessary if recrystallization fails. Use a gradient elution system (e.g., starting with a low polarity solvent like hexane and gradually increasing the polarity with ethyl acetate) to resolve the isomers.[7]
-
Re-evaluate the Synthetic Route: If isomeric purity is a persistent issue, the Sandmeyer route is generally superior for achieving high regioselectivity.
-
Detailed Experimental Protocol: Sandmeyer Synthesis
This protocol describes a reliable, high-yield synthesis of this compound starting from 3,4-diaminobenzonitrile.
Overall Synthesis Workflow
Caption: Experimental workflow for Sandmeyer synthesis.
Reagents and Materials:
-
3,4-Diaminobenzonitrile
-
Hydrobromic acid (HBr, 48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization: a. In a three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-diaminobenzonitrile (1 equivalent) in a 48% HBr solution (approx. 4-5 equivalents of HBr) and water. b. Cool the mixture to 0-5 °C using an ice-salt bath. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the internal temperature never exceeds 5 °C. Vigorous evolution of gas (N₂) may be observed. e. Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.
-
Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in 48% HBr. Cool this solution in an ice bath. b. Slowly and carefully, add the cold diazonium salt solution from the previous step to the stirred CuBr solution. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. d. Gently heat the mixture to 50-60 °C until the evolution of nitrogen gas ceases (typically 1-2 hours).[1]
-
Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel. b. Extract the product with ethyl acetate (3x volumes). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. e. Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture. If isomeric impurities persist, purification by silica gel column chromatography is recommended.[7]
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. Retrieved from [Link]
-
ChemBK. (2024). 3-Bromo-4-Aminobenzonitrile. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Sadiq, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Krol, A., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. Retrieved from [Link]
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- 4. This compound | C7H5BrN2 | CID 44336425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproducts in Reactions with 3-Amino-4-bromobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-bromobenzonitrile. This guide is designed to provide in-depth, field-proven insights into the common byproducts encountered during reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, empowering you to troubleshoot effectively and optimize your synthetic routes.
This compound is a valuable intermediate due to its three distinct functional groups: a nucleophilic primary amine, an aryl bromide suitable for cross-coupling, and an electron-withdrawing nitrile. However, this trifecta of reactivity also presents unique challenges. Understanding and controlling the formation of unwanted byproducts is paramount for achieving high yields and purities.
Part 1: Frequently Asked Questions - General Reactivity & Byproduct Formation
This section addresses side reactions that can occur regardless of the primary transformation being attempted, stemming from the inherent reactivity of the molecule's functional groups.
Q1: My reaction is generating multiple unexpected spots on TLC. What are the most common side reactions related to the functional groups of this compound itself?
A1: The three functional groups on the aromatic ring have distinct reactivities that can lead to specific byproducts if not properly controlled. The most common issues are nitrile hydrolysis, unwanted reactions at the amino group, and premature debromination.
1. Nitrile Group Hydrolysis: The cyano (-C≡N) group is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. This occurs in a two-step process, first forming the primary amide (3-amino-4-bromobenzamide) and subsequently the carboxylic acid (3-amino-4-bromobenzoic acid).[1][2][3]
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon more electrophilic and susceptible to attack by water.[3][4] This pathway typically proceeds all the way to the carboxylic acid.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process.[1][4] Under milder basic conditions, it is sometimes possible to stop the reaction at the amide stage, but harsher conditions (e.g., refluxing with NaOH) will yield the carboxylate salt.[4][5]
| Condition | Primary Byproduct | Causality |
| Strong Acid (e.g., refluxing HCl, H₂SO₄) | 3-Amino-4-bromobenzoic acid | Harsh acidic conditions provide both the catalyst (H⁺) and the nucleophile (H₂O) for complete hydrolysis.[1][5] |
| Strong Base (e.g., refluxing NaOH, KOH) | 3-Amino-4-bromobenzoic acid (as salt) | High temperatures and strong base favor complete hydrolysis to the more stable carboxylate.[1][5] |
| Mild Base, elevated temperature | 3-Amino-4-bromobenzamide | The intermediate amide is more stable under these conditions and may not fully hydrolyze. |
2. Unwanted Amino Group Reactions: The aniline-type amino group (-NH₂) is a potent nucleophile and can react with various electrophiles present in your reaction mixture. Be vigilant for:
-
N-Acylation: If acid chlorides or anhydrides are present.
-
N-Alkylation: With alkyl halides.
-
Oxidation: Strong oxidizing agents can lead to complex decomposition products.
3. Aryl Bromide Instability: While generally stable, the C-Br bond can be cleaved under certain conditions, primarily leading to a debrominated byproduct (3-aminobenzonitrile). This is most common in reductive environments or as a major side reaction in palladium-catalyzed cross-coupling, which is discussed in detail in the next section.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are frequently performed on the aryl bromide portion of the molecule. The most persistent byproduct in these reactions is protodebromination (dehalogenation).
Q2: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. I see a major byproduct with a molecular weight of 118 g/mol . What is it and how is it formed?
A2: This byproduct is almost certainly 3-aminobenzonitrile , the result of protodebromination (also called dehalogenation). This occurs when the aryl bromide starting material loses its bromine atom, which is replaced by a hydrogen atom.[6]
This side reaction is a known issue in many palladium-catalyzed cross-couplings.[7][8] It competes directly with the desired catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate can undergo a reductive elimination with a hydride source instead of proceeding with transmetalation.[9]
Q3: What experimental factors promote the formation of this debrominated byproduct?
A3: Several factors can tip the balance in favor of the undesired dehalogenation pathway over the productive cross-coupling pathway.
-
High Temperatures & Long Reaction Times: Elevated temperatures can promote decomposition pathways and increase the rate of dehalogenation.[6] If the desired reaction is slow, the catalyst complex has more time to engage in side reactions.
-
Base and Solvent Choice: The base and solvent can be a source of the hydride that causes debromination. Bases like hydroxides or alkoxides, or solvents like alcohols, can generate hydride species that are transferred to the palladium complex.[9] Residual water in the reaction can also be a proton source.
-
Poor Quality Reagents: Impurities in the boronic acid or a partially decomposed catalyst can slow down the main catalytic cycle, giving the dehalogenation pathway a kinetic advantage.
-
Catalyst and Ligand System: The electronic and steric properties of the phosphine ligand can significantly influence the relative rates of reductive elimination versus transmetalation.[10] A suboptimal ligand may not efficiently facilitate the desired coupling.
Diagram: Catalytic Cycle Competition
The following diagram illustrates how protodebromination branches off from the main Suzuki-Miyaura catalytic cycle.
Caption: Suzuki cycle showing the desired (green) and byproduct (red) pathways.
Q4: How can I minimize debromination in my Suzuki or Buchwald-Hartwig reaction?
A4: A systematic approach to troubleshooting is required. Start with the least disruptive changes first.
| Problem | Potential Cause | Suggested Solution |
| High levels of debromination | Reaction temperature is too high. | Decrease the temperature in 10-20°C increments. If the reaction stalls, a more active catalyst may be needed.[11] |
| High levels of debromination | Base or solvent is acting as a hydride/proton source. | Switch to a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃. Ensure solvents are rigorously dried. |
| Reaction is slow and byproduct forms over time | Catalyst activity is low or the ligand is suboptimal. | Screen different palladium catalysts and ligands. For Suzuki, Pd(dppf)Cl₂ is often more robust than Pd(PPh₃)₄. For Buchwald-Hartwig, bulky, electron-rich ligands like XPhos or SPhos are often effective.[11][12] |
| Inconsistent results | Reagent quality is poor. | Use fresh, high-purity boronic acid/ester. Ensure the palladium catalyst has not degraded. Degas the reaction mixture thoroughly to remove oxygen, which can damage the catalyst. |
Part 3: Troubleshooting the Sandmeyer Reaction
The Sandmeyer reaction is a classic transformation of the amino group into a halide or nitrile via a diazonium salt intermediate.[13][14] Success hinges on careful control of the reaction conditions.
Q5: I am attempting a Sandmeyer reaction to convert the amino group to a chloro or cyano group, but my yield is poor and the crude product is a complex mixture. What are the likely byproducts?
A5: The aryl diazonium salt intermediate is highly reactive and unstable. If not consumed quickly by the desired nucleophile, it will decompose or react via several alternative pathways.
-
Phenol Formation: This is often the main byproduct. The diazonium salt reacts with water in the reaction mixture to form 4-bromo-3-cyanophenol. This is especially problematic if the reaction temperature rises above 5-10°C.[13]
-
Hydrodediazoniation (Reduction): The diazonium group is replaced by a hydrogen atom, yielding 4-bromobenzonitrile. This can be promoted by certain reducing agents or side reactions.
-
Azo Coupling: The electrophilic diazonium salt can attack an unreacted molecule of this compound (or another electron-rich species) to form a brightly colored azo compound.
-
Incomplete Diazotization: If the reaction is not carried out correctly, some starting material will remain, complicating purification.
Q6: What are the most critical experimental parameters to control in a Sandmeyer reaction to avoid these byproducts?
A6: Meticulous control of the reaction setup and execution is non-negotiable for a successful Sandmeyer reaction.
-
Strict Temperature Control: The diazotization step must be performed at 0-5°C.[15] Use an ice-salt bath and monitor the internal temperature closely. Diazonium salts are notoriously unstable and can decompose violently if allowed to warm or isolate in a dry state.[15]
-
Slow Reagent Addition: The solution of sodium nitrite (NaNO₂) should be added dropwise below the surface of the acidic amine solution. This ensures it reacts immediately to form nitrous acid and prevents localized high concentrations that can lead to side reactions.[15]
-
Proper Acidity: A sufficient excess of acid (e.g., HCl) is required to ensure the primary amine is fully dissolved as its salt and to generate the active diazotizing agent (nitrous acid).
-
Efficient Quenching: Once the reaction is complete, any excess nitrous acid should be destroyed by adding a quenching agent like urea or sulfamic acid before raising the temperature.[15]
Diagram: Sandmeyer Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Sandmeyer reaction issues.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Ghaffari, B., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Retrieved from [Link]
- Buchwald, S. L., & Mauger, C. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(11), 1724–1736.
- Navarro, O., et al. (2005). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. Journal of the American Chemical Society, 127(39), 13628–13637.
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1006.
- Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466–477.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Aslam, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2437–2456.
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? r/chemistry. Retrieved from [Link]
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Technical Support Center: Purification of 3-Amino-4-bromobenzonitrile by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3-Amino-4-bromobenzonitrile (CAS No. 72635-78-0) via recrystallization. As a critical intermediate in the synthesis of various pharmaceutical compounds, achieving high purity is paramount.[1] This document moves beyond a simple protocol, offering in-depth explanations for procedural choices, troubleshooting for common experimental hurdles, and a framework for developing a robust, self-validating purification process.
Compound Properties & Essential Safety
A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.
| Property | Value | Source |
| CAS Number | 72635-78-0 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [2][3] |
| Molecular Weight | 197.03 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity (Typical) | 95-96% | [3][5] |
Critical Safety Precautions:
This compound is classified as a hazardous substance. All handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H332: Harmful if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
Always consult the most current Safety Data Sheet (SDS) for comprehensive safety information before beginning any experimental work.
The Recrystallization Workflow: A Validated Protocol
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[6][7] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[6][8]
Caption: A generalized workflow for the recrystallization of this compound.
Step-by-Step Experimental Protocol
Part A: Solvent Selection (The Critical First Step)
The choice of solvent is the most critical variable for successful recrystallization.[6][9] A preliminary small-scale screening is mandatory.
-
Preparation: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Screening: To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.
-
Observation (Room Temp): A suitable solvent will not dissolve the compound at room temperature.[7][8] If the compound dissolves readily, the solvent is unsuitable as recovery will be poor.
-
Observation (Hot): For solvents that did not dissolve the compound at room temperature, heat the test tube in a water or sand bath. The compound should dissolve completely at or near the solvent's boiling point.[7]
-
Observation (Cooling): Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath. A good solvent will yield abundant crystal formation upon cooling.
Table 2: Hypothetical Solvent Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Sparingly Soluble | Poor | Unsuitable |
| Ethanol | Sparingly Soluble | Soluble | Excellent | Good Candidate |
| Heptane | Insoluble | Insoluble | None | Unsuitable |
| Toluene | Soluble | Very Soluble | Poor | Unsuitable (Consider for solvent/anti-solvent pair) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good | Possible Candidate |
Based on this hypothetical screen, ethanol is selected for the bulk procedure.
Part B: Bulk Recrystallization
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (ethanol) in small portions while heating the flask on a hot plate. Add just enough hot solvent to fully dissolve the solid.[6] Using an excess of solvent is a common error that leads to poor yield.[10]
-
Decolorization (If Necessary): If the hot solution is colored by impurities, remove it from the heat and add a small amount (1-2% by weight) of activated charcoal. Swirl and reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.[7]
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are visible, a hot filtration is required to remove them.[6] Use a pre-heated stemless funnel and fluted filter paper to minimize premature crystallization in the funnel.[11] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it allows for the formation of a more ordered, pure crystal lattice that excludes impurities.[6][11] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.[11]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the collected crystals with a minimum amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[10] Using room temperature or warm solvent will redissolve some of the product, reducing the yield.[10]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Troubleshooting Guide & FAQs
Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. What should I do?
A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to the solution being too concentrated or cooled too quickly.[12][13]
-
Cause: The high concentration of the solute significantly depresses its melting point, causing it to separate as a liquid.
-
Solutions:
-
Re-heat and Dilute: Heat the mixture until the oil redissolves completely. Add a small amount (10-20%) of additional hot solvent to reduce the saturation level.[12][14]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, giving crystals time to nucleate properly.[12]
-
Scratch or Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a tiny "seed" crystal of the pure compound.[12][14]
-
Q2: The solution has cooled, but no crystals have formed. What went wrong?
A2: This is typically due to one of two issues: either too much solvent was used, or the solution is supersaturated.
-
Cause 1: Excessive Solvent: If the solution is not saturated upon cooling, crystallization will not occur.[10]
-
Solution: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, indicating saturation. Then, add a few drops of hot solvent to redissolve the precipitate and cool again.[13]
-
-
Cause 2: Supersaturation: The solution may require a nucleation point to initiate crystal growth.
-
Solution 1: Scratching: Use a glass rod to scratch the inner surface of the flask. The microscopic imperfections on the glass can provide a surface for nucleation.[14]
-
Solution 2: Seed Crystal: Add a single, small crystal of the crude material (a "seed crystal") to the solution. This provides a template for further crystal growth.[14]
-
Q3: My final yield is very low. How can I improve it?
A3: A low yield is a common problem with several potential causes.
-
Possible Causes & Solutions:
-
Excessive Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most frequent cause of low recovery.[10] Ensure you are adding solvent portion-wise and stopping as soon as the solute dissolves.
-
Premature Crystallization: Significant loss can occur if the product crystallizes in the filter paper during hot filtration.[13] Ensure your funnel and receiving flask are pre-heated and work quickly.
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve a significant portion of your product.[10] Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, typically in an ice bath, to maximize the precipitation of the product from the solution.
-
Q4: Crystals formed in the funnel during my hot filtration step, clogging the filter.
A4: This is known as premature crystallization and happens when the solution cools too much during the filtration process.[11][13]
-
Solutions:
-
Use Excess Solvent: Add a small amount of excess hot solvent to the solution before filtering to keep the compound soluble even if the temperature drops slightly. This excess solvent must be evaporated after filtration and before cooling.[13]
-
Pre-heat Equipment: Use a pre-heated stemless or short-stemmed funnel and filter into a pre-heated flask to maintain the temperature of the solution.[11]
-
Work Quickly: Perform the filtration in small batches to prevent the bulk of the solution from cooling down while waiting to be filtered.[11]
-
References
-
Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
This compound | C7H5BrN2 | CID 44336425. PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]
-
Recrystallization. University of California, Los Angeles - Chemistry. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]
-
Recrystallization1. Towson University. [Link]
-
Problems in recrystallization. Biocyclopedia. [Link]
-
Recrystallization. University of Colorado Boulder - Chemistry. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Cost-Effective Sourcing of this compound from China Manufacturers. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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- 2. This compound | C7H5BrN2 | CID 44336425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 72635-78-0 [sigmaaldrich.com]
- 5. This compound 95.00% | CAS: 72635-78-0 | AChemBlock [achemblock.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
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- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
- 13. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 3-Amino-4-bromobenzonitrile
Welcome to the technical support center for the purification of 3-Amino-4-bromobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography of this compound. The unique combination of a basic amino group, a polar cyano group, and a heavy bromine atom on an aromatic ring presents specific challenges that this guide will help you navigate.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the purification of this compound.
Q1: What are the main challenges in the column chromatography of this compound?
A1: The primary challenge stems from the basicity of the aromatic amino group. Standard silica gel is acidic and can lead to several issues:
-
Strong Adsorption: The basic amino group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, resulting in poor elution of the compound.
-
Peak Tailing: This strong interaction can cause the compound to elute slowly and unevenly, leading to broad, tailing peaks and poor separation from impurities.
-
Compound Degradation: For sensitive compounds, the acidic nature of silica gel can potentially cause degradation during the purification process.[1]
Q2: What is a good starting point for a TLC solvent system to analyze this compound?
A2: A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For a compound with the polarity of this compound, consider the following:
-
Hexane/Ethyl Acetate: Start with a ratio of around 70:30 or 60:40 (Hexane:Ethyl Acetate). Adjust the ratio based on the observed Rf value.
-
Dichloromethane/Methanol: For more polar compounds, a system of dichloromethane with a small amount of methanol (e.g., 98:2 or 95:5) can be effective.[2]
The goal is to achieve an Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.[3]
Q3: Should I use standard silica gel for the column chromatography of this compound?
A3: While standard silica gel can be used, it often requires modification to achieve good results with basic compounds like aromatic amines.[1] Consider these options:
-
Deactivated Silica Gel: You can "deactivate" the silica gel by treating it with a basic modifier like triethylamine (TEA). This neutralizes the acidic silanol groups and reduces strong interactions with the amine.[4][5]
-
Amine-Functionalized Silica: Commercially available amine-functionalized silica can provide better peak shapes and more predictable retention for basic compounds.
-
Neutral Alumina: In some cases, neutral alumina can be a good alternative to silica gel for the purification of amines.[1]
Q4: How can I prevent peak tailing during the column chromatography of this compound?
A4: Peak tailing is a common issue with amines on silica gel. To minimize it:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount (0.5-2%) of a basic modifier like triethylamine or a solution of ammonia in methanol into your eluent can significantly improve peak shape by competing with your compound for the acidic sites on the silica.[4][6]
-
Use Deactivated Silica Gel: As mentioned in Q3, using deactivated silica or an alternative stationary phase can prevent the strong interactions that lead to tailing.[1]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Compound is not eluting from the column (stuck at the origin). | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. For very polar compounds, a dichloromethane/methanol system might be necessary.[7] |
| Compound elutes too quickly (high Rf), resulting in poor separation. | The mobile phase is too polar. | Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase system. |
| The compound is streaking or tailing badly on the column and TLC. | Strong interaction between the basic amino group and the acidic silica gel. | Add a small percentage (0.5-2%) of triethylamine or a prepared solution of 10% ammonium hydroxide in methanol to your mobile phase.[2][8] Alternatively, use deactivated silica gel or neutral alumina as your stationary phase.[1] |
| Co-elution of impurities with the desired product. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexane, or toluene for aromatic compounds) can alter the selectivity and improve separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also help resolve closely eluting compounds.[4] |
| Low recovery of the compound after chromatography. | The compound may be irreversibly adsorbed onto the silica gel or may have degraded. | Test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a few hours, and then eluting it to see if any degradation has occurred. If it is unstable, use deactivated silica gel or an alternative stationary phase.[1] Ensure your mobile phase is not too weak, which could lead to very long elution times and potential for degradation. |
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
Objective: To determine an appropriate mobile phase for the column chromatography of this compound.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
Capillary tubes for spotting
-
A selection of solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol, Triethylamine
-
UV lamp for visualization
Procedure:
-
Prepare a dilute solution of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Prepare several developing chambers with different solvent systems. Good starting points include:
-
70:30 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
95:5 Dichloromethane:Methanol
-
-
Spot the crude material onto the baseline of several TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the developed plates under a UV lamp.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.
-
If tailing is observed, add 1% triethylamine to the promising solvent systems and re-run the TLC to see if the spot shape improves.
Protocol 2: Column Chromatography with a Basic Modifier
Objective: To purify this compound using standard silica gel with a modified mobile phase.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Mobile phase determined from TLC analysis (e.g., 60:40 Hexane:Ethyl Acetate with 1% Triethylamine)
-
Crude this compound
-
Collection tubes
Procedure:
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If using a gradient, start with a less polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[7]
-
Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common column chromatography issues.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Polar Aminobenzonitrile Derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 3-Aminobenzonitrile for Pharmaceutical Applications.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile.
- Reddit. (2023). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros.
- Chemistry For Everyone. (2024, March 14). How To Neutralize Silica Gel? [Video]. YouTube.
-
MicroSolv. (2025). Base Deactivated HPLC Column Definition - HPLC Primer. Retrieved from [Link]
- Unknown. (n.d.). Column chromatography.
- Columbia University. (n.d.). Column chromatography. Retrieved from a Columbia University chemistry resource.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
- PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
- Chemistry For Everyone. (2024, January 27).
- ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Amino-4-bromobenzonitrile
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura coupling of 3-Amino-4-bromobenzonitrile. As your virtual Senior Application Scientist, my goal is to explain the "why" behind experimental choices, ensuring your protocols are robust and your results are reproducible.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is not working. What are the most common initial checks I should perform?
A1: When a Suzuki coupling fails, it's often due to one of a few common culprits. Before delving into extensive optimization, verify the following:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Palladium(0) catalysts are sensitive to oxygen and can decompose into inactive palladium black.[1][2][3]
-
Reagent Quality: The purity of your reagents is paramount. Boronic acids can degrade over time through processes like protodeboronation.[2][4][5][6] It's best to use freshly acquired or recently purified boronic acids. For greater stability, consider using boronic esters (like pinacol esters) or potassium trifluoroborate salts.[2]
-
Solvent Purity: Use anhydrous, degassed solvents. Ethereal solvents like THF and dioxane should be free of peroxides, which can poison the palladium catalyst.[2] Thoroughly degassing all solvents is crucial to remove dissolved oxygen.[2]
Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is the inactive, aggregated form of your palladium catalyst.[3] This indicates catalyst decomposition. To prevent this:
-
Improve Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated before and during the reaction.
-
Ligand Selection: Use appropriate phosphine ligands that are electron-rich and sterically bulky. These ligands stabilize the palladium(0) species and facilitate the catalytic cycle.[7][8] For an electron-rich substrate like this compound (due to the amino group), bulky phosphine ligands from the Buchwald group are often effective.[9]
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. Monitor your reaction temperature closely.
Q3: My main side product is 3-aminobenzonitrile (dehalogenation). What causes this and how can I minimize it?
A3: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings.[10] This can occur after the oxidative addition step. The palladium complex may react with a hydride source in the reaction mixture (which can be the solvent or an amine base) followed by reductive elimination to yield the dehalogenated product.[10] To minimize this:
-
Choice of Base: Avoid using amine bases if dehalogenation is a significant issue. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred.
-
Solvent Choice: Protic solvents like alcohols can sometimes be a source of hydride. While often used, if dehalogenation is problematic, consider switching to aprotic solvents like dioxane, THF, or toluene.
-
Reaction Time: Prolonged reaction times can sometimes lead to an increase in side products. Monitor the reaction progress and work it up once the starting material is consumed.
In-Depth Troubleshooting Guides
Problem Area 1: Issues with Reactants and Reagents
Q4: How does the electronic nature of this compound affect the reaction?
A4: this compound is an interesting substrate because it possesses both an electron-donating group (the amino group) and an electron-withdrawing group (the nitrile group). The amino group enriches the aromatic ring with electron density, which can make the initial oxidative addition of the C-Br bond to the Pd(0) catalyst more challenging compared to electron-deficient aryl halides.[11] To overcome this, you often need a more reactive catalyst system.
Q5: My boronic acid seems to be decomposing. What are the signs and how can I prevent it?
A5: Boronic acid decomposition, particularly through protodeboronation (replacement of the boronic acid group with a hydrogen), is a frequent cause of low yields.[2][5] Signs of this include the formation of the corresponding arene byproduct from your boronic acid. To mitigate this:
-
Use Stoichiometry: A slight excess (1.1-1.5 equivalents) of the boronic acid is often used to compensate for any degradation.
-
Stable Boron Reagents: For particularly sensitive substrates, using more stable boronic esters (e.g., pinacol or MIDA esters) or potassium trifluoroborate salts can be highly effective.[2][12] MIDA boronates are particularly useful as they are stable to chromatography but release the boronic acid under basic aqueous conditions.[12]
-
Base Selection: The choice of base and the timing of its addition can be critical. Some bases can accelerate protodeboronation.
Problem Area 2: Catalyst, Ligand, and Base Selection
Q6: I'm using Pd(PPh₃)₄ and it's not working. What other catalyst systems should I consider for this compound?
A6: While Pd(PPh₃)₄ is a classic catalyst, it may not be active enough for this substrate. The electron-rich nature of the aryl bromide due to the amino group often requires more sophisticated catalyst systems.[11] Consider the following:
-
Bulky, Electron-Rich Ligands: Modern catalyst systems often involve a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand.[7] Examples include Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[9] These ligands promote the oxidative addition step and stabilize the active catalyst.
-
Pre-formed Catalysts: Using well-defined pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can offer improved reactivity and reproducibility.
Q7: How do I choose the right base for my reaction? I'm concerned about potential side reactions.
A7: The base plays a crucial role in the Suzuki coupling, primarily to activate the boronic acid for transmetalation.[13][14][15] For this compound, which has base-sensitive functional groups (the nitrile can be hydrolyzed under harsh conditions), the choice of base is critical.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used and generally effective.[16] Cesium carbonate is often more soluble in organic solvents and can be more effective in challenging couplings.
-
Fluoride Bases: Potassium fluoride (KF) is a milder base that can be used to avoid the cleavage of base-labile groups like esters.[9] However, it may lead to slower reaction rates.[9]
-
Organic Bases: Organic bases like triethylamine (Et₃N) are generally less effective than inorganic bases in Suzuki couplings.[16]
| Base | Strength | Common Solvents | Potential Issues with this compound |
| K₂CO₃ | Moderate | Aqueous mixtures (Dioxane/H₂O, Toluene/H₂O, EtOH/H₂O) | Generally well-tolerated. |
| Cs₂CO₃ | Strong | THF, Dioxane, Toluene | Higher reactivity, but also higher cost. |
| K₃PO₄ | Strong | Toluene, Dioxane | Can be very effective for difficult couplings. |
| KF | Mild | THF, DMF | Good for base-sensitive substrates, but may be slow.[9] |
Problem Area 3: Solvent and Temperature Effects
Q8: What is the best solvent system for the Suzuki coupling of this compound?
A8: The solvent can significantly impact the reaction's success by affecting the solubility of reagents and the stability of the catalytic species.[17][18][19]
-
Aqueous Mixtures: Biphasic solvent systems like Toluene/Water, Dioxane/Water, or Ethanol/Water are very common.[20] The water helps to dissolve the inorganic base and facilitates the activation of the boronic acid.
-
Polar Aprotic Solvents: Solvents like DMF, NMP, or acetonitrile can also be used.[21] However, be aware that polar solvents can sometimes favor different reaction pathways or side reactions.[19][21] For example, in some systems, polar solvents can alter the selectivity of the coupling.[21]
-
Solubility is Key: A major issue can be the poor solubility of one of the reactants.[9] If you suspect this, screening different solvents or solvent mixtures is a good strategy.
Q9: I'm not seeing any product formation at my current reaction temperature. Should I just increase the heat?
A9: While increasing the temperature can increase the reaction rate, it can also lead to catalyst decomposition and the formation of side products. A systematic approach is better:
-
Confirm Catalyst Activity: First, ensure your catalyst system is appropriate for the substrate.
-
Moderate Temperature Increase: Gradually increase the temperature (e.g., from 80°C to 100°C) and monitor the reaction closely by TLC or LC-MS.
-
Microwave Irradiation: For very sluggish reactions, microwave heating can sometimes provide a significant rate enhancement at a controlled temperature.
Experimental Protocols & Visualization
General Protocol for Suzuki Coupling of this compound
This is a representative protocol that may require optimization for your specific boronic acid.
-
Reaction Setup: To a dry, oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[22][23][24][25]
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Suzuki Coupling Catalytic Cycle
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
References
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health.
-
Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
- Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (n.d.). Aidic.
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). Wiley Online Library. Retrieved from [Link]
-
Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2025, December 26). ACS Publications. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2025, August 7). ResearchGate. Retrieved from [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018, April 4). Quora. Retrieved from [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. Retrieved from [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, March 11). Scilit. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. scilit.com [scilit.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. aidic.it [aidic.it]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 23. azom.com [azom.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. vapourtec.com [vapourtec.com]
Technical Support Center: Navigating the Reactivity of 3-Amino-4-bromobenzonitrile
Welcome to the comprehensive technical support guide for 3-Amino-4-bromobenzonitrile. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of this versatile reagent in your synthetic endeavors. As a bifunctional molecule, this compound presents unique opportunities and challenges. This guide is structured to anticipate and address common issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide
This section is dedicated to addressing specific experimental issues in a practical question-and-answer format.
Issue 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I am performing a Suzuki-Miyaura (or Buchwald-Hartwig) coupling with this compound and observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in cross-coupling reactions involving this compound can stem from several factors, primarily related to catalyst inhibition, substrate reactivity, and competing side reactions.
Probable Causes & Solutions:
-
Catalyst Poisoning/Inhibition: The primary amino group of this compound can coordinate to the metal center of your catalyst (e.g., Palladium), inhibiting its catalytic activity.
-
Competing Reductive Dehalogenation: The bromo substituent can be reductively removed, leading to the formation of 3-aminobenzonitrile as a significant byproduct. This is particularly prevalent with certain catalyst systems and hydride sources in the reaction mixture[4][5][6][7].
-
Solution: Screen different palladium catalysts and ligands. For instance, in some cases, using a less reactive catalyst or avoiding strong reducing agents can minimize dehalogenation. Careful control of reaction temperature is also crucial.
-
-
Homocoupling of Boronic Acid (Suzuki-Miyaura): The boronic acid coupling partner can undergo homocoupling, consuming the reagent and reducing the yield of the desired product.
-
Hydrolysis of the Nitrile Group: Under certain basic or acidic conditions, the nitrile group can hydrolyze to a carboxamide or a carboxylic acid, leading to unwanted byproducts.[10][11][12][13][14]
-
Solution: Select a base that is strong enough to facilitate the cross-coupling reaction but mild enough to avoid significant nitrile hydrolysis. For example, potassium carbonate is often a milder choice than sodium hydroxide. If acidic workup is required, perform it at low temperatures and for a minimal duration.
-
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Issue 2: Formation of Dark, Tarry, or Polymeric Byproducts
Question: My reaction mixture is turning dark brown/black, and upon workup, I am isolating a tarry or polymeric substance instead of my clean product. What is causing this and how can I prevent it?
Answer:
The formation of dark, insoluble materials is often indicative of oxidation or polymerization side reactions involving the aniline moiety.
Probable Causes & Solutions:
-
Oxidation of the Aniline: The amino group in this compound is susceptible to oxidation, especially in the presence of air (oxygen), certain metal catalysts, or at elevated temperatures. This can lead to the formation of colored, high-molecular-weight impurities.
-
Solution: It is critical to perform reactions under a strictly inert atmosphere (Argon or Nitrogen).[15] Use degassed solvents and consider adding an antioxidant if compatible with your reaction chemistry. Purify the product promptly after the reaction is complete to minimize exposure to air.
-
-
Polymerization: Under certain conditions, particularly with strong acids or bases, or at high temperatures, aminobenzonitriles can undergo polymerization.[16][17]
-
Solution: Carefully control the reaction temperature and avoid excessively harsh acidic or basic conditions. If a strong base is required, consider adding it slowly at a lower temperature.
-
-
Decomposition of the Diazonium Salt (in Sandmeyer-type reactions): If you are performing a Sandmeyer reaction to replace the amino group, the intermediate diazonium salt is thermally unstable and can decompose to form phenolic and other tarry byproducts if the temperature is not strictly controlled (typically 0-5 °C).[18][19][20][21][22][23]
-
Solution: Maintain the temperature of the diazotization and subsequent displacement reaction at 0-5 °C using an ice-salt bath. Ensure slow and controlled addition of reagents.
-
Frequently Asked Questions (FAQs)
Q1: Can I protect the amino group of this compound? If so, what protecting groups are recommended?
A1: Yes, protecting the amino group is a common strategy to prevent side reactions such as over-reactivity in electrophilic substitutions or catalyst inhibition.[24][25]
-
Recommended Protecting Groups:
-
Acetyl (Ac): Easily introduced using acetic anhydride or acetyl chloride. It moderates the activating effect of the amino group and can be removed under acidic or basic hydrolysis.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to many reaction conditions and can be readily removed with a strong acid (e.g., TFA).
-
Q2: I am trying to perform a reaction on the nitrile group (e.g., reduction or hydrolysis). Will the amino and bromo groups interfere?
A2: Yes, the other functional groups can interfere.
-
For Nitrile Reduction (e.g., with LiAlH₄): The reducing agent can also potentially cause reductive dehalogenation of the C-Br bond. Careful selection of the reducing agent and reaction conditions is necessary.
-
For Nitrile Hydrolysis:
-
Acidic Conditions: The amino group will be protonated, which can affect the reaction rate. Harsh acidic conditions can also lead to debromination.[10][13]
-
Basic Conditions: Strong basic conditions can also promote side reactions. Milder basic conditions might favor the formation of the amide intermediate, while harsher conditions will lead to the carboxylic acid.[10][11][12][14]
-
Q3: My this compound starting material is discolored (yellow to brown). Can I still use it?
A3: Discoloration often indicates the presence of oxidized impurities.[15] While it might be usable for some robust reactions, it is highly recommended to purify it before use, especially for sensitive reactions like palladium-catalyzed couplings. Purification can be achieved by recrystallization or column chromatography.
Q4: What are the best practices for storing this compound?
A4: To maintain its purity and reactivity, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., in a desiccator with an argon or nitrogen atmosphere). This will minimize oxidation and hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Side Reaction | Common Conditions | Key Byproducts | Analytical Detection Method |
| Reductive Dehalogenation | H₂/Pd-C, some hydride sources | 3-Aminobenzonitrile | GC-MS, LC-MS |
| Nitrile Hydrolysis | Strong acid or base, water, heat | 3-Amino-4-bromobenzamide, 3-Amino-4-bromobenzoic acid | LC-MS, IR (C=O stretch) |
| Aniline Oxidation | Air, high temperature, some metal catalysts | Colored polymeric materials | Visual, Size Exclusion Chromatography |
| Diazonium Decomposition | Temperature > 5 °C (in Sandmeyer reactions) | 3-Cyano-2-bromophenol, tarry substances | LC-MS |
Logical Relationship Diagram for Side Reactions
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 20. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sandmeyer Reaction [organic-chemistry.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Amino-4-bromobenzonitrile
Welcome to the technical support guide for 3-Amino-4-bromobenzonitrile. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this versatile intermediate. Our goal is to move beyond simple procedural steps and delve into the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the bromination of 3-aminobenzonitrile. Based on this, you can anticipate several types of impurities:
-
Unreacted Starting Material: Residual 3-aminobenzonitrile.
-
Isomeric Byproducts: Formation of other brominated isomers, such as 3-Amino-2-bromobenzonitrile or 3-Amino-6-bromobenzonitrile, due to competing directing effects of the amino and cyano groups.
-
Over-reaction Products: Di-brominated species like 3-Amino-2,4-dibromobenzonitrile.
-
Reagent Carryover: Residual brominating agents or catalysts.
-
Solvent Residue: Trapped solvents from the reaction or initial work-up.
Identifying the likely impurities is the foundational step in selecting an appropriate purification strategy.
Q2: I've received a commercial batch with a stated purity of 95-97%. What's the most efficient method to upgrade it for a highly sensitive downstream application?[1][2][3][4]
A2: For upgrading an already relatively pure solid, recrystallization is typically the most efficient and scalable method. It is highly effective at removing small quantities of structurally similar impurities. The key is selecting a solvent system where this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. A second pass with column chromatography can be employed if recrystallization fails to remove a persistent impurity.
Q3: How do I choose between recrystallization, acid-base extraction, and column chromatography?
A3: Your choice depends on the purity of your crude material and the nature of the impurities. Here is a decision-making framework:
-
Use Acid-Base Extraction when: Your primary impurities are neutral or acidic. The basic amino group on your target compound allows for its selective extraction into an aqueous acidic phase, leaving non-basic impurities behind in the organic layer.[1][2] This is an excellent first-pass purification for very crude mixtures.
-
Use Recrystallization when: Your compound is the major component (>85-90% purity) and is a solid. This method is ideal for removing minor impurities and achieving high crystalline purity.
-
Use Column Chromatography when: You need to separate compounds with similar functionalities but different polarities (e.g., isomers) or when other methods have failed. It offers the highest resolution but is generally more time-consuming and solvent-intensive.
The following diagram illustrates a logical workflow for selecting a purification strategy.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the basicity of the aromatic amino group. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Neutral impurities remain in the organic layer.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction purification.
Q&A and Troubleshooting
-
Q: An emulsion formed at the interface of my organic and aqueous layers. How can I resolve this?
-
A: Emulsions are common and can be broken by:
-
Patience: Let the funnel sit undisturbed for 10-20 minutes.
-
Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often helps force the separation.
-
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.
-
-
-
Q: After making the aqueous layer basic, no precipitate formed. Where is my product?
-
A: This can happen for a few reasons:
-
Insufficient Basification: Ensure the pH is sufficiently high (pH > 10) to deprotonate the ammonium salt. Check with pH paper.
-
Product is an Oil: The "oiled out" product may be sticking to the glassware. Try scratching the inside of the flask with a glass rod to induce crystallization or extract the product back into a fresh portion of an organic solvent like dichloromethane, then dry and evaporate the solvent.
-
Low Concentration: If your product concentration is very low, it may remain dissolved. Try to reduce the volume of the aqueous solution by gentle heating before basification or extract with an organic solvent.
-
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids. The process involves dissolving the solute in a hot solvent and then allowing it to slowly cool, forming crystals as the solubility decreases. Impurities ideally remain in the saturated solution (mother liquor).
Experimental Protocol: Recrystallization
-
Solvent Screening: Place a small amount of crude material (20-30 mg) in several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethanol, toluene, ethyl acetate/hexane mixture) to each. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the chosen solvent to your crude solid. Heat the mixture to a gentle boil with stirring. Add more hot solvent in small portions until the solid is just dissolved. Adding excess solvent will reduce your yield.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Q&A and Troubleshooting
-
Q: My compound will not crystallize out of the solution upon cooling.
-
A: This is a common issue. Try the following:
-
Induce Crystallization: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of pure product (if available) to the solution to initiate crystallization.
-
Reduce Solvent: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent and increase the concentration.
-
Change Solvent System: The chosen solvent may not be optimal. Try a binary solvent system (e.g., ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) and slowly add the "poor" solvent (hexane) until the solution becomes turbid, then heat to clarify and cool slowly.
-
-
-
Q: My recovery yield is very low. How can I improve it?
-
A: Low yield is often due to using too much solvent during the dissolution step or washing the crystals with solvent that is not ice-cold. Ensure you are using the minimum amount of hot solvent required for dissolution. Additionally, the mother liquor can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.
-
Troubleshooting Guide: Column Chromatography
Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Parameter Summary Table
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30) to elute the compound. This provides good separation from non-polar and highly polar impurities. |
| Loading Method | Dry Loading | Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in better band sharpness than wet loading. |
Q&A and Troubleshooting
-
Q: My separation is poor, and the fractions are all mixed.
-
A: Poor resolution can be caused by several factors:
-
Improper Eluent Polarity: The eluent may be too polar, causing all compounds to elute quickly together. Run a TLC analysis first to determine the optimal solvent system. Aim for an Rf value of ~0.3 for your target compound.
-
Column Overloading: Using too much crude material for the column size will lead to broad, overlapping bands. A general rule is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Poor Packing: Channels or cracks in the silica gel bed will ruin separation. Ensure the column is packed uniformly without any air gaps.
-
-
-
Q: My compound appears to be stuck on the column and won't elute.
-
A: If your compound is not eluting even with high concentrations of ethyl acetate, it may be due to strong interactions with the silica.
-
Increase Eluent Polarity: Add a small percentage (0.5-1%) of a more polar solvent like methanol or triethylamine to the mobile phase. Triethylamine is particularly useful for basic compounds like amines as it deactivates the acidic silica surface, reducing tailing and strong adsorption.
-
Check for Decomposition: The yellow/brown bands that can form on silica columns sometimes indicate product decomposition on the acidic stationary phase. Using a deactivated silica or alumina may be necessary in such cases.
-
-
References
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound CAS 72635-78-0. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.7: Acid-Base Extraction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
Sources
Technical Support Center: HPLC Purity Assessment of 3-Amino-4-bromobenzonitrile
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity assessment of 3-Amino-4-bromobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide a robust analytical method, address common challenges, and offer field-proven troubleshooting insights. Our approach is grounded in explaining the causality behind experimental choices to ensure both technical accuracy and practical success.
Section 1: Recommended HPLC Method Protocol & Workflow
A reliable HPLC method is the foundation of an accurate purity assessment. The following protocol is a validated starting point for the analysis of this compound, designed to resolve the main component from potential process impurities and degradation products.
Experimental Workflow Diagram
Caption: High-level workflow for HPLC purity analysis.
Detailed Protocol: Stability-Indicating HPLC Method
This reversed-phase HPLC method is optimized for resolving this compound from its potential impurities.
| Parameter | Recommended Condition | Rationale & Expertise |
| HPLC Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size | A C18 column provides excellent hydrophobic retention for aromatic compounds. A 5 µm particle size offers a good balance between efficiency and backpressure, suitable for standard HPLC systems.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (HPLC Grade) | The acidic modifier (pH ~2.5) ensures the basic amino group on the analyte is protonated, minimizing peak tailing from silanol interactions.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | Start at 20% B, increase to 80% B over 20 min, hold for 5 min, return to 20% B and equilibrate for 5 min. | A gradient elution is crucial for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted effectively.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility.[1] |
| Detection | Photodiode Array (PDA) Detector at 254 nm | 254 nm is a common wavelength for aromatic compounds. A PDA detector is critical for impurity analysis as it allows for peak purity assessment and spectral confirmation, helping to identify co-eluting peaks.[3][4][5][6] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | Dissolve sample in a 50:50 mixture of Acetonitrile and Water to a concentration of ~0.5 mg/mL. | The diluent should be similar to or weaker than the initial mobile phase to prevent peak distortion.[7] Filtering through a 0.45 µm filter is mandatory to prevent column frit blockage.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a C18 column the primary recommendation? Are there alternatives?
A1: A C18 (octadecylsilane) stationary phase is the workhorse of reversed-phase chromatography due to its strong hydrophobicity, which is ideal for retaining and separating aromatic molecules like this compound. For persistent peak tailing issues with this basic compound, consider modern, high-purity silica columns or those with advanced endcapping to minimize accessible silanol groups.[9] An alternative is a "polar-embedded" phase, which contains a polar group (e.g., amide, carbamate) near the silica surface, providing an aqueous shield that further reduces silanol interactions and improves peak shape for bases.
Q2: What is the purpose of the Photodiode Array (PDA) detector? Can I use a standard UV-Vis detector?
A2: While a standard variable wavelength UV-Vis detector can be used for quantification, a PDA detector offers a significant advantage for purity analysis. A PDA acquires the entire UV-Vis spectrum at each point in the chromatogram.[6] This capability is essential for:
-
Peak Purity Analysis: It allows you to assess the spectral homogeneity across a single peak. If the spectra at the upslope, apex, and downslope of a peak are different, it indicates a co-eluting impurity is present.[4][5]
-
Impurity Identification: The UV spectrum of an unknown impurity peak can provide valuable information about its structure and help in its preliminary identification.[3]
-
Method Specificity: During method validation, a PDA is crucial for demonstrating that the main peak is spectrally pure and free from interference from degradation products or other impurities.[4]
Q3: How do I choose the optimal detection wavelength?
A3: The optimal wavelength is typically the UV absorbance maximum (λ-max) of the analyte, as this provides the highest sensitivity. To determine this, you can either run a UV-Vis spectrum of a standard solution or use the spectrum-generating capability of a PDA detector. While 254 nm is a good starting point for many aromatic compounds, verifying the λ-max of this compound is a key step in method development.[1] A PDA detector allows you to extract chromatograms at multiple wavelengths from a single run, which is useful for detecting impurities that may have different absorbance maxima than the main compound.[6]
Section 3: Troubleshooting Guide
Even with a robust method, issues can arise. This guide addresses specific problems in a Q&A format.
Peak Shape Problems
Q4: My peak for this compound is tailing significantly. What's causing this and how do I fix it?
A4: Peak tailing for basic compounds like this is a classic HPLC problem, primarily caused by secondary interactions between the protonated amine group of the analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[9][10] This interaction provides an alternative retention mechanism that slows a fraction of the analyte molecules, causing them to elute later and form a "tail."
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting peak tailing.
Q5: My peaks are split or have shoulders. What should I investigate?
A5: Peak splitting or shoulders can be caused by several factors:
-
Column Contamination/Void: The most common cause is a partially blocked inlet frit or a void (a settled area of packing) at the top of the column.[11][12] This creates two different paths for the sample to travel, resulting in a split peak. Try reversing and flushing the column (if the manufacturer allows) or replace it. Using a guard column can prevent this.[10]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause the sample band to spread improperly upon injection.[7][12] Always try to dissolve your sample in the mobile phase itself or a weaker solvent.
-
Co-eluting Impurity: A shoulder on your main peak is often a poorly resolved impurity. A PDA detector can help confirm this by showing different UV spectra across the peak.[4] To improve resolution, try adjusting the gradient slope or changing the organic modifier.
Retention Time & Baseline Issues
Q6: My retention times are drifting to earlier or later times with each injection. Why?
A6: Unstable retention times are a serious issue for peak identification and reproducibility.[13]
-
Insufficient Equilibration: This is the most frequent cause, especially with gradient methods. Ensure the column is fully re-equilibrated with the initial mobile phase conditions for at least 5-10 column volumes before the next injection.[12]
-
Mobile Phase Changes: The organic component of the mobile phase (Acetonitrile) can selectively evaporate over time, increasing the aqueous content and leading to longer retention times. Always use freshly prepared mobile phase and keep bottles capped.
-
Temperature Fluctuations: A change in column temperature will affect retention time. Ensure your column oven is on and set to a stable temperature.[12]
-
Pump or Leak Issues: Inconsistent flow from the pump due to air bubbles, faulty check valves, or a leak in the system will cause retention times to fluctuate.[12][13] Check system pressure for stability.
Q7: My baseline is noisy or drifting upwards during the gradient.
A7: A poor baseline compromises the detection and quantification of small impurity peaks.
-
Noisy Baseline: This is often caused by air bubbles in the pump or detector, inadequate mobile phase mixing, or a failing detector lamp.[12][14] Ensure your mobile phase is thoroughly degassed.
-
Drifting Baseline: An upward drifting baseline during a gradient is common if the mobile phase components have different UV absorbances at the detection wavelength. Using high-purity, HPLC-grade solvents can minimize this.[7] It can also be caused by the elution of strongly retained compounds from previous injections or column bleed.
Section 4: Advanced Topics for Regulated Environments
For professionals in drug development, purity assessment extends beyond a single analysis to include method validation and stability studies.
Q8: How do I validate this HPLC method according to ICH guidelines?
A8: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[15][16] According to the International Council for Harmonisation (ICH) guideline Q2(R2), the key validation parameters for an impurity quantification method include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components like impurities, degradants, and matrix components. This is often demonstrated using a PDA detector and by performing forced degradation studies.[16][17]
-
Linearity & Range: Demonstrating a direct relationship between concentration and detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the impurity specification).[17][18]
-
Accuracy: The closeness of the measured value to the true value, typically assessed by spiking known amounts of impurities into the sample.[16]
-
Precision: The agreement between a series of measurements, assessed at different levels (repeatability, intermediate precision).[17]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), demonstrating its reliability for routine use.[18]
Q9: What are forced degradation studies and why are they necessary?
A9: Forced degradation (or stress testing) studies are used to intentionally degrade the drug substance under more severe conditions than accelerated stability testing.[19][20] The purpose is twofold:
-
To Identify Degradation Pathways: It helps identify the likely degradation products that could form under storage or handling, which is critical for understanding the molecule's intrinsic stability.[21][22]
-
To Demonstrate Method Specificity: By generating degradation products, you challenge the HPLC method to prove it can separate these new impurities from the main peak and from each other. This is the ultimate test of a "stability-indicating" method, as required by regulatory agencies.[22][23]
Forced Degradation Workflow:
Sources
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- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: A Researcher's Guide to 3-Amino-4-bromobenzonitrile
Welcome to the technical support center for 3-Amino-4-bromobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent decomposition and ensure the integrity of your experiments. Our approach is rooted in established chemical principles and field-proven insights to address the specific challenges you may encounter.
I. Understanding the Stability of this compound
This compound is a trifunctional molecule, and its stability is influenced by the interplay of its amino, bromo, and nitrile moieties. Understanding the potential degradation pathways is the first step toward prevention. The primary routes of decomposition are hydrolysis, oxidation, and photodegradation.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, storage, and stability of this compound.
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere such as argon or nitrogen.[1] A recommended storage temperature is between 0-8 °C.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.
Q2: I've noticed a change in the color of my this compound powder, from off-white to a yellowish or brownish hue. What does this indicate?
A2: A color change is a common indicator of decomposition. This is often due to the oxidation of the aromatic amino group, which can lead to the formation of colored polymeric impurities or nitroso/nitro derivatives.[2][3] It is crucial to assess the purity of the material before use if a color change is observed.
Q3: Can I dissolve this compound in protic solvents like methanol or water for storage?
A3: It is not recommended to store this compound in solution, especially in protic or aqueous solvents, for extended periods. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 3-amino-4-bromobenzamide or 3-amino-4-bromobenzoic acid.[4][5][6][7][8] If you need to prepare a stock solution, it should be made fresh before use and stored under inert gas if possible.
Q4: What are the main chemical incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases. Contact with these substances can accelerate decomposition. For example, strong oxidizing agents can react with the amino group, while strong acids or bases can catalyze the hydrolysis of the nitrile group.[4][5]
III. Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a structured approach to troubleshooting common issues related to the decomposition of this compound.
Issue 1: Unexpected Side Products in a Reaction
-
Symptom: You observe unexpected peaks in your reaction monitoring (e.g., by HPLC or TLC) that do not correspond to your starting material or desired product.
-
Potential Cause: Decomposition of this compound either before or during the reaction.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Before starting your reaction, confirm the purity of your this compound using a suitable analytical method like HPLC or NMR spectroscopy.
-
Identify the Impurity: If possible, characterize the unexpected side product. Common degradation products and their corresponding molecular weights are listed in the table below.
-
Review Reaction Conditions:
-
pH: Avoid strongly acidic or basic conditions if possible, as these can promote nitrile hydrolysis.[4][5][6][7][8]
-
Atmosphere: If your reaction is sensitive to oxidation, ensure it is performed under an inert atmosphere (e.g., nitrogen or argon). The amino group is susceptible to oxidation.[2][3][9][10][11]
-
Light: Protect your reaction from light, especially if using a photolabile catalyst or if the reaction is run for an extended period. Aromatic bromides can be susceptible to photodegradation.[12]
-
-
| Potential Degradation Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway |
| 3-Amino-4-bromobenzamide | C₇H₇BrN₂O | 215.05 | Hydrolysis |
| 3-Amino-4-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | Hydrolysis |
| 3-Nitro-4-bromobenzonitrile | C₇H₃BrN₂O₂ | 227.02 | Oxidation |
Issue 2: Low Yield or Incomplete Reaction
-
Symptom: Your reaction consistently gives a low yield of the desired product, or the starting material is consumed but the product is not formed in the expected amount.
-
Potential Cause: A significant portion of the this compound may have degraded, reducing the amount of active starting material.
-
Troubleshooting Steps:
-
Purity Check: As with Issue 1, verify the purity of your starting material.
-
Purification of Starting Material: If the starting material is found to be impure, consider purifying it before use. A detailed recrystallization protocol is provided in Section V.
-
Optimize Reaction Conditions: Re-evaluate your reaction setup to minimize exposure to conditions that could cause degradation (see Issue 1, Step 3).
-
IV. Visualization of Decomposition Pathways
The following diagrams illustrate the primary degradation pathways for this compound.
Caption: Key decomposition routes for this compound.
V. Experimental Protocols
This section provides detailed, step-by-step methodologies for assessing the stability and purifying this compound.
Protocol 1: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[2][3][13][14][15]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60 °C for 2 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase of your analytical method.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a small amount of the solid compound in an oven at 80 °C for 48 hours.
-
Dissolve the heat-treated solid in the solvent to the original stock solution concentration.
-
-
Photodegradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
As a control, keep a sample of the stock solution wrapped in aluminum foil in the same chamber.
-
-
Analysis: Analyze all samples (including an untreated control) by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector, to separate and identify any degradation products.
Caption: Workflow for conducting a forced degradation study.
Protocol 2: Purification by Recrystallization
If your this compound has degraded, as indicated by discoloration or impurities detected by analysis, recrystallization can be an effective purification method.
-
Solvent Selection: A common solvent system for recrystallizing similar aromatic compounds is a mixture of ethanol and water.
-
Dissolution: In a fume hood, dissolve the impure this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Confirmation: Confirm the purity of the recrystallized product using an appropriate analytical technique (e.g., melting point, HPLC, or NMR).
VI. References
-
Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs- A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]
-
Rawat, T., & Singh, S. (2015). Forced degradation studies for drug substances and drug products- Scientific and Regulatory considerations. Journal of Pharmaceutical Science and Research, 7(5), 238-241. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Available at: [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]
-
Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid. Available at:
-
Google Patents. (n.d.). US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde. Available at:
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. In Organic Chemistry II. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]
-
ResearchGate. (2025). Aniline Degradation by Subcritical Water Oxidation using Hydrogen Peroxide. Available at: [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 1: From Aryl Halides. Available at: [Link]
-
Open Access Journals. (n.d.). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Available at: [Link]
-
Royal Society of Chemistry. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(33), 18953-18960. Available at: [Link]
-
YouTube. (2022). Preparation of Benzonitriles, Part 2: From Anilines. Available at: [Link]
-
ResearchGate. (n.d.). Orthogonal Design Hydrogen Peroxide Degradation of Aniline Process. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Stability of Dibromo-Dipyrromethene Complexes Coordinated with B, Zn, and Cd in Solutions of Various Acidities. Molecules, 27(24), 8847. Available at: [Link]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1389-1403. Available at: [Link]
-
ScienceDirect. (n.d.). Forced degradation and impurity profiling. In TrAC Trends in Analytical Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromobenzonitrile. Available at: [Link]
-
Global Talent Independent Program. (2021). Study On Degradation Mechanism Of Aniline By Persulfate Activated By Metal Ions. Available at: [Link]
-
SpectraBase. (n.d.). 3-Amino-4-methylbenzonitrile - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-3-bromobenzonitrile. Available at: [Link]
-
MDPI. (n.d.). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. In Catalysts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 993–1000. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Scientific Reports, 14(1), 8684. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cost-Effective Sourcing of this compound from China Manufacturers. Available at: [Link]
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- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Solvent Effects in Reactions of 3-Amino-4-bromobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-bromobenzonitrile. This versatile building block, with its unique electronic and structural properties, is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] However, its reactivity is profoundly influenced by the choice of solvent—a parameter that is often the root cause of unexpected experimental outcomes.
This guide is structured to provide direct, actionable answers to common challenges. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions about the interplay between this compound and different solvent environments.
Q1: What are the primary reactive sites on this compound, and how do solvents generally influence them?
This compound has three key functional groups that dictate its reactivity: the nucleophilic amino group (-NH₂), the carbon-bromine bond (C-Br ), and the electrophilic nitrile group (-CN).
-
Amino Group (-NH₂): This group is a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[2] In polar protic solvents (e.g., methanol, water), the lone pair of electrons on the nitrogen can be stabilized by hydrogen bonding, slightly diminishing its nucleophilicity. In polar aprotic solvents (e.g., DMSO, DMF), this hydrogen bonding is absent, making the amino group more available for reactions like acylation or alkylation.
-
Carbon-Bromine Bond (C-Br): This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). Solvent choice here is critical. For SNAr, polar aprotic solvents are preferred as they enhance the reactivity of the incoming nucleophile.[3] For cross-coupling reactions, the solvent must solubilize all components—the aryl bromide, coupling partner, catalyst, and base—while facilitating the catalytic cycle.[4]
-
Nitrile Group (-CN): The nitrile group is electron-withdrawing, which activates the aromatic ring for nucleophilic attack, particularly at the C-Br position.[3] Its reactivity (e.g., hydrolysis or reduction) is generally less sensitive to solvent effects compared to ionic reactions, but the solvent must still be stable under the required reaction conditions.
Q2: How do I decide between a polar protic and a polar aprotic solvent for my reaction?
The choice between these two solvent classes is one of the most critical decisions and depends entirely on the reaction mechanism.
-
Use Polar Aprotic Solvents (DMSO, DMF, Acetonitrile) for reactions where an anionic nucleophile is a key reactant, such as in Nucleophilic Aromatic Substitution (SNAr) . These solvents are excellent at solvating the counter-cation (like K⁺ or Na⁺) but poorly solvate the anion.[5] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[3][6]
-
Use Polar Protic Solvents (Methanol, Ethanol, Water) for reactions that proceed through ionic intermediates that need stabilization, such as SN1-type mechanisms (though less common for this substrate). However, for SNAr, these solvents are detrimental. They form a "solvent cage" around the nucleophile via hydrogen bonding, which stabilizes it and significantly increases the activation energy of the reaction, leading to very slow or no reaction.[7][8]
Q3: My starting material has poor solubility in the recommended solvent. How does this affect my reaction, and what can I do?
Poor solubility is a common issue, particularly in palladium-catalyzed reactions where non-polar solvents like toluene are standard.[9]
-
Effect: If your starting material or reagents are not fully dissolved, the reaction becomes heterogeneous. This can lead to slow reaction rates, irreproducible results, and incomplete conversion because the reactants cannot efficiently interact with the catalyst in the solution phase.
-
Solutions:
-
Introduce a Co-solvent: For Suzuki reactions, a mixture of toluene/water or dioxane/water is common.[10] The aqueous phase helps dissolve the inorganic base and the boronic acid, while the organic phase dissolves the aryl halide. Vigorous stirring is essential for these biphasic systems.
-
Switch to a More Polar Solvent: For reactions like Buchwald-Hartwig amination with polar amines, toluene can be ineffective.[9] While more polar aprotic solvents like DMF or NMP can improve solubility, they must be used with caution as they can sometimes coordinate to the palladium catalyst and inhibit its activity. A solvent screen is highly recommended.[11]
-
Increase Temperature: Gently heating the reaction mixture can often improve the solubility of the starting materials.
-
Change the Reagent Form: If working with an acid or base, consider converting it to a more soluble salt form (e.g., using a different counter-ion).
-
Q4: Can the solvent itself react with my starting material or intermediates?
Yes, this is a critical consideration, especially at elevated temperatures.
-
Amide Solvents (DMF, DMAc): These solvents can be problematic with strong bases or at high temperatures. For instance, DMF can decompose to generate dimethylamine, which can act as a competing nucleophile in Buchwald-Hartwig aminations.
-
Protic Solvents (Methanol, Ethanol): In the presence of a strong base (e.g., NaH, LDA), these solvents will be deprotonated to form alkoxides (e.g., methoxide, ethoxide). These alkoxides are potent nucleophiles and can compete in SNAr reactions, leading to undesired ether byproducts.
-
Water: Trace amounts of water can hydrolyze reagents, deactivate catalysts, or act as a protic contaminant that slows down SNAr reactions. Using anhydrous solvents is crucial for many transformations.
Section 2: Troubleshooting Guide for Specific Reactions
This section focuses on diagnosing and solving solvent-related problems in common reactions involving this compound.
Topic: Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction is extremely slow or not proceeding at all. What is the most likely solvent-related cause?
The overwhelming majority of failed SNAr reactions are due to incorrect solvent choice.
-
Primary Culprit: You are likely using a polar protic solvent (e.g., methanol, ethanol, water) or a polar aprotic solvent contaminated with water. As explained in Q2, protic solvents "cage" and deactivate the nucleophile through hydrogen bonding.[3][6]
-
Troubleshooting Steps:
-
Verify Your Solvent: Ensure you are using a high-purity, anhydrous polar aprotic solvent like DMSO, DMF, or NMP.
-
Dry Your Solvent: If you suspect water contamination, use freshly dried solvent or purchase a new anhydrous grade bottle.
-
Increase Temperature: SNAr reactions often require heat to overcome the activation energy barrier.[3]
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong and has not degraded. For example, sodium methoxide is hygroscopic and can decompose to the less reactive sodium hydroxide.[3]
-
Topic: Palladium-Catalyzed Cross-Coupling Reactions
Q6: My Suzuki coupling reaction has a low yield. How can I optimize the solvent system?
Low yields in Suzuki couplings are often tied to poor solubility or phase-transfer issues in biphasic systems.[4]
-
Common Issues:
-
Inadequate mixing in a biphasic system (e.g., toluene/water), preventing the base and boronic acid from reaching the catalyst in the organic phase.
-
Precipitation of reagents or catalyst intermediates.
-
The solvent is not polar enough to support the transmetalation step, which involves charged species.
-
-
Optimization Strategy:
-
Screen Solvents: Test different solvent systems. Common choices include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[10][12] Sometimes a single polar solvent like ethanol can be effective.
-
Vary the Co-solvent Ratio: Adjust the ratio of organic solvent to water (e.g., from 4:1 to 10:1) to find the optimal balance for solubility.
-
Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary.
-
Ensure Vigorous Stirring: For biphasic reactions, mechanical stirring is often superior to magnetic stirring to ensure a high surface area between the two phases.
-
Q7: I'm having trouble with catalyst deactivation in my Buchwald-Hartwig amination. Can the solvent be the culprit?
Yes, the solvent can play a direct role in catalyst stability and turnover.
-
Potential Solvent-Related Causes:
-
Coordinating Solvents: Highly polar and coordinating solvents like DMF or NMP can sometimes bind to the palladium center, inhibiting substrate binding and slowing down the catalytic cycle. While they may be necessary for solubility, their use should be carefully evaluated.[9]
-
Solvent Impurities: Solvents can contain impurities that poison the catalyst. For example, some grades of THF may contain peroxides that can oxidize the Pd(0) active species.
-
High Temperatures: While heat is often required, excessively high temperatures in certain solvents can accelerate catalyst decomposition pathways.
-
-
Recommendations:
-
Stick to common, less coordinating solvents like toluene, dioxane, or t-BuOH whenever possible.[13][14]
-
Use high-purity, degassed solvents to remove oxygen, which can also deactivate the Pd(0) catalyst.
-
If a polar solvent is required for solubility, screen a few options (e.g., DMF, DMAc, NMP) and monitor the reaction closely for signs of stalling, which might indicate catalyst inhibition.[11]
-
Section 3: Protocols and Data
Data Presentation: Impact of Solvent on SNAr Reaction Rate
The following table presents illustrative kinetic data for a model SNAr reaction of an activated aryl halide with a nucleophile, demonstrating the profound effect of solvent choice.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) | Rationale for Observed Rate |
| Methanol | Polar Protic | 32.6 | 1 | Strong H-bonding with the nucleophile severely reduces its reactivity.[3][6] |
| Acetonitrile | Polar Aprotic | 37.5 | ~700 | Poorly solvates the anion, leaving a highly reactive nucleophile.[6] |
| DMF | Polar Aprotic | 38.0 | ~2,800 | Excellent at solvating cations, leaving a "naked" and very reactive nucleophile.[3] |
| DMSO | Polar Aprotic | 47.0 | ~10,000+ | Highly polar and excellent at leaving the nucleophile unsolvated and extremely reactive. |
Note: Data is illustrative to show trends. Actual values will vary based on the specific substrate, nucleophile, and temperature.
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[10][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed Solvent System (e.g., 4:1 Dioxane/Water)
-
Round-bottom flask, condenser, magnetic stir bar, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and the palladium catalyst.
-
Solvent Addition: Add the organic solvent component (e.g., dioxane) to the flask via syringe. Stir for 5 minutes to dissolve the solids.
-
Base Addition: In a separate vial, dissolve the base in the aqueous component (e.g., water). Degas this solution by bubbling argon through it for 15 minutes.
-
Initiate Reaction: Add the degassed base solution to the reaction flask. The mixture will likely be biphasic.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link][6]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link][15]
-
LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link][7]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link][8]
-
ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved from [Link][16]
-
Reddit. (2017). Buchwald-Hartwig Amination Solvent Choice. r/chemistry. Retrieved from [Link][9]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link][13]
-
National Institutes of Health (NIH). (n.d.). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. Retrieved from [Link][17]
-
LibreTexts Chemistry. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link][18]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][4]
-
The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be static).[19]
-
Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. [Link] (Note: A representative URL is used as the original may not be static).[5]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link][14]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link][11]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. researchgate.net [researchgate.net]
- 17. Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exotherms in 3-Amino-4-bromobenzonitrile Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-Amino-4-bromobenzonitrile. This guide is designed for researchers, chemists, and process development professionals. The electrophilic bromination of 3-aminobenzonitrile is a common and effective synthetic route; however, it is characterized by a significant exotherm that, if improperly managed, can lead to hazardous runaway reactions.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you ensure a safe and successful synthesis. Our approach is grounded in established principles of process safety and reaction hazard assessment.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during the reaction. The advice provided is intended for immediate action and subsequent process optimization.
Issue 1: Rapid Temperature Spike During Bromine Addition
Question: I've just started the dropwise addition of bromine to my solution of 3-aminobenzonitrile, and the internal temperature is rising much faster than anticipated, exceeding my target range of -5°C to 0°C. What should I do?
Immediate Actions & Solutions:
-
Stop the Addition Immediately: Halt the feed of the brominating agent. This is the most critical first step to prevent further heat generation.
-
Ensure Maximum Cooling: Verify that your cooling bath (e.g., ice-salt or a cryocooler) is at its maximum efficiency and making good contact with the reactor wall. Add more ice/salt if necessary.
-
Check Agitation: Confirm that the stirring is vigorous and efficient. Poor mixing can create localized "hot spots" where the reaction accelerates, leading to a sudden temperature spike when the hot spot mixes with the bulk solution.[2]
-
Do Not Increase Cooling Suddenly on a Large Scale: While ensuring maximum cooling is key, drastically dropping the jacket temperature on a large-scale reactor far below the batch temperature can cause the product to freeze on the reactor walls, which insulates the bulk mixture and ironically reduces heat transfer. This is more of a concern during scale-up.
-
Wait and Monitor: Allow the temperature to return to the desired range before considering restarting the addition. If the temperature continues to rise even after stopping the addition, you may have an accumulation of unreacted bromine, which is a significant hazard.[3]
Root Cause Analysis & Prevention:
-
Addition Rate Too High: The rate of bromine addition was likely too fast for the cooling system's capacity to remove the generated heat.
-
Insufficient Cooling: The cooling bath may not have been cold enough, or the heat transfer from the reactor was inefficient.
-
Concentration Issue: The concentration of either the substrate or the bromine solution might be too high, leading to a more rapid reaction rate. Consider diluting the bromine solution with the reaction solvent.[4]
Workflow: Managing a Sudden Temperature Spike
This diagram outlines the decision-making process when faced with a rapid temperature increase.
Caption: Decision tree for managing a temperature spike.
Issue 2: The Quenching Process is Violently Exothermic
Question: I have completed the bromine addition and am now quenching the reaction with aqueous sodium thiosulfate. The temperature is rising uncontrollably during the quench. What's happening?
Immediate Actions & Solutions:
-
Stop Quench Addition: Immediately stop adding the quenching solution.
-
Ensure Cooling: As with the main reaction, ensure your cooling bath is active and efficient. The reaction of thiosulfate with excess bromine is also highly exothermic.[5][6]
-
Add More Solvent (If Safe): If your reactor has sufficient headspace and it is safe to do so, adding more pre-chilled reaction solvent can help absorb some of the thermal energy.
-
Slow Down: Once the temperature is back under control, resume the addition of the quenching agent at a much slower, dropwise rate.[7] Vigorous stirring is essential to dissipate heat and ensure efficient mixing between the aqueous and organic layers.[5]
Root Cause Analysis & Prevention:
-
Quenching Agent Too Concentrated: Using a highly concentrated solution of sodium thiosulfate or sodium metabisulfite will result in a very rapid, exothermic reaction. A 5-10% (w/v) solution is often recommended.[5]
-
Quenching Too Quickly: The quenching agent was added too fast. This process must be treated with the same care as the primary reactant addition.[7]
-
Insufficient Pre-Cooling: The reaction mixture should be thoroughly cooled (e.g., 0-5°C) before starting the quench.[5]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in this reaction?
The primary cause is the electrophilic aromatic substitution (EAS) reaction itself. The amino group (-NH₂) on the 3-aminobenzonitrile starting material is a strong activating group, making the aromatic ring electron-rich. This high reactivity leads to a very fast and energetically favorable reaction with the electrophilic bromine, releasing significant energy as heat (enthalpy of reaction).
Q2: What is a "runaway reaction" and how can I prevent it?
A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal from the system.[1] This leads to an uncontrolled increase in temperature, which further accelerates the reaction rate, creating a dangerous feedback loop.[1][3] This can cause the solvent to boil, leading to a rapid pressure increase and potential reactor failure.[2]
Prevention is based on maintaining the "heat generated < heat removed" balance:
-
Administrative Controls: Thoroughly understand the reaction's thermochemistry before starting. Perform a proper risk assessment.[1]
-
Engineering Controls:
-
Use a reactor with sufficient cooling capacity for the planned scale.
-
Ensure your temperature probes and controllers are calibrated and working correctly.
-
Maintain a controlled, slow addition rate using a syringe pump or addition funnel.[6]
-
-
Procedural Controls:
-
Always add the bromine solution slowly to the substrate solution (semi-batch operation). Never mix the full quantities of reactants together at the start.
-
Maintain the reaction at a low temperature (e.g., -10°C to 0°C) to keep the rate of heat generation manageable.[6]
-
Q3: How does reaction scale affect the risk of an exotherm?
The risk increases significantly with scale. Heat generation is proportional to the volume of the reactants (a cubic function, r³), while heat removal is proportional to the surface area of the reactor (a square function, r²). As you scale up, the volume-to-surface-area ratio increases, making it much harder to remove heat efficiently.[1] A reaction that is easily controlled in a 100 mL flask can become a serious runaway hazard in a 10 L reactor without careful engineering adjustments.
Q4: Are there safer alternatives to using elemental bromine?
Yes, several reagents can be used for aromatic bromination that may offer a more controlled reaction profile. These include:
-
N-Bromosuccinimide (NBS): Often used for milder brominations. The reaction can be catalyzed by acids.[8][9][10]
-
Pyridinium Tribromide: A solid, stable source of bromine that can be easier to handle than liquid bromine.
-
In-situ generation: Systems like NaBrO₃/NaHSO₃ can generate bromine slowly in the reaction mixture, which can help control the exotherm.[4]
While these may be safer, their reactivity with a highly activated substrate like 3-aminobenzonitrile must still be carefully evaluated, starting on a small scale.
Data & Protocols
Table 1: Critical Process Parameters for Bromination
| Parameter | Recommended Value | Rationale & Justification |
| Reaction Temperature | -10°C to 0°C | Keeps the reaction rate and heat generation low and manageable.[6] Minimizes potential side reactions. |
| Bromine Addition Time | > 30 minutes (lab scale) | Ensures heat can be dissipated by the cooling system as it is generated, preventing accumulation. |
| Agitation Speed | > 300 RPM (lab scale) | Ensures homogeneity, prevents localized hot spots, and maximizes heat transfer to the reactor wall.[2] |
| Quench Solution | 5-10% (w/v) Na₂S₂O₃ (aq) | Dilute solution moderates the exotherm of the quench reaction.[5] |
| Quench Temperature | 0°C to 5°C | Minimizes the rate of the exothermic quenching reaction, ensuring it remains controllable.[5] |
Protocol: Lab-Scale Synthesis of this compound (Illustrative)
WARNING: This reaction is highly exothermic and involves corrosive and toxic materials. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Equipment Setup:
Caption: Recommended lab setup for controlled bromination.
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor the internal temperature, and a pressure-equalizing addition funnel, dissolve 3-aminobenzonitrile (1.0 equiv) in a suitable solvent (e.g., methanol or acetic acid).
-
Cooling: Place the flask in an ice-salt bath and stir until the internal temperature reaches -10°C.
-
Bromine Addition: Prepare a solution of liquid bromine (1.0-1.05 equiv) in the same solvent. Slowly add the bromine solution dropwise via the addition funnel over at least 30-45 minutes. Crucially, maintain the internal temperature below -5°C throughout the addition. [6] If the temperature rises above this, stop the addition until it cools down.
-
Reaction Monitoring: After the addition is complete, stir the mixture at -10°C to 0°C for an additional 15-30 minutes. Monitor the reaction progress by a suitable method (e.g., TLC or LCMS).
-
Quenching: Once the reaction is complete, ensure the internal temperature is below 5°C. Slowly and carefully add a cold (~0°C) 10% aqueous solution of sodium thiosulfate or sodium metabisulfite dropwise.[5][6] Continue adding until the reddish-brown color of excess bromine has completely disappeared.[5] Be prepared for a moderate exotherm during this step.
-
Work-up: Once quenched, the mixture can be warmed to room temperature. The product can then be isolated through standard procedures such as extraction and crystallization.
References
- Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
- How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester.
- Organic Syntheses Procedure. Organic Syntheses.
- Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. Institution of Chemical Engineers (IChemE).
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Safest way to conduct a reaction with bromine under reflux conditions. Chemistry Stack Exchange.
- Chemical reaction hazards and the risk of thermal runaway. Health and Safety Executive.
- 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis. ChemicalBook.
- Runaway reactions, case studies, lessons learned. ARIA.
- Prevent Runaway Chemical Reactions. Mettler Toledo.
- Thermal Hazard Study on The Synthesis of 3-Amino-4-nitrofurazan. Chemical Engineering Transactions.
- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications.
- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Google Patents.
- This compound. Advanced ChemBlocks.
- COMBUSTION CALORIMETRY OF ORGANIC BROMINE COMPOUNDS: THE ACCURACY OF DATA OBTAINED WITH A MOVING-BOMB TECHNIQUE. Pure and Applied Chemistry.
- This compound. PubChem.
- Exploring Formation and Control of Hazards in Thermal Processing for Food Safety. MDPI.
- Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. PubMed.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository.
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central.
- 3-Aminobenzonitrile 99 2237-30-1. Sigma-Aldrich.
- Products of Thermal Decomposition of Brominated Polymer Flame Retardants. A Journal of AIDIC.
- Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Chemistry Portal.
- Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics.
- Thermal Hazard Evaluation and Safety Considerations for the Use of O‑Benzoyl‑N‑alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- 3-Aminobenzonitrile. PubChem.
Sources
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- 2. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 3. mt.com [mt.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives [organic-chemistry.org]
Technical Support Center: Work-up and Troubleshooting for 3-Amino-4-bromobenzonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-4-bromobenzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the work-up of reactions involving this versatile building block. The unique substitution pattern of this molecule, featuring an amine, a bromine, and a nitrile group, presents specific challenges and opportunities in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
I. Understanding the Substrate: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the properties of this compound that influence its reactivity and purification.
| Property | Value/Information | Significance in Work-up Procedures |
| Molecular Formula | C₇H₅BrN₂[1][2][3] | Influences molecular weight and elemental analysis. |
| Molecular Weight | 197.03 g/mol [2] | Essential for calculating molar equivalents and reaction yields. |
| Appearance | Solid[1] | Physical state at room temperature. |
| Solubility | Poorly soluble in water, soluble in many organic solvents. This dictates the choice of extraction and recrystallization solvents. | |
| pKa (of aniline) | ~4.6 | The basicity of the amino group can lead to salt formation during acidic work-ups and can influence its chromatographic behavior. |
| Reactivity | The amino group is a nucleophile and can coordinate to metal catalysts. The bromine atom is susceptible to oxidative addition in Pd-catalyzed reactions. The nitrile group is relatively stable but can be hydrolyzed under harsh acidic or basic conditions.[4][5][6][7][8] | This combination of functional groups requires careful selection of reaction and work-up conditions to avoid side reactions. |
II. Troubleshooting Common Issues in Cross-Coupling Reactions
This compound is a common substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Below are common problems and their solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the likely causes?
A1: Several factors can contribute to a sluggish or incomplete Suzuki-Miyaura reaction:
-
Catalyst Deactivation: The amino group of your substrate can coordinate to the palladium catalyst, potentially leading to deactivation.
-
Solution: Consider using a higher catalyst loading (e.g., 3-5 mol%) or selecting a ligand that is less sensitive to coordination by the amine. Buchwald's biaryl phosphine ligands are often effective in such cases.
-
-
Insufficient Base: The choice and amount of base are critical.
-
Solution: Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in sufficient excess (typically 2-3 equivalents). For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.
-
-
Poor Solubility: The starting material or intermediates may have poor solubility in the chosen solvent system.
-
Solution: A mixture of a polar aprotic solvent (like dioxane or DMF) and water is often used to solubilize all components.[9] Experiment with different solvent ratios to optimize solubility.
-
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.
-
Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]
-
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the nitrile group to a carboxylic acid in my Suzuki coupling work-up. How can I prevent this?
A2: Nitrile hydrolysis can occur under either acidic or basic conditions, especially at elevated temperatures.[4][6]
-
Avoid Harsh pH: During the aqueous work-up, avoid prolonged exposure to strong acids or bases. If an acidic wash is necessary to remove the base, use a dilute acid (e.g., 1 M HCl) and perform the extraction quickly at room temperature.
-
Temperature Control: If the reaction is run at a high temperature, consider if the reaction time can be shortened or the temperature lowered to minimize hydrolysis.
-
Work-up Conditions: Perform the work-up at room temperature. If the product is a carboxylic acid, you may need to acidify the aqueous layer to precipitate the product.[9]
Q3: After my Buchwald-Hartwig amination, I'm struggling to remove the palladium catalyst from my product, which is also an amine. What are the best practices?
A3: The presence of multiple amine functionalities in your product can lead to strong chelation of palladium, making its removal challenging.
-
Filtration through Celite®: A simple first step is to filter the reaction mixture through a pad of Celie®.[10][11] This can remove heterogeneous palladium species.
-
Activated Carbon: Treatment with activated carbon can be effective for scavenging soluble palladium. Stir the crude product solution with activated carbon, then filter through Celite®.
-
Palladium Scavengers: For very low residual palladium levels, consider using commercially available palladium scavengers (e.g., thiol-based resins).
-
Aqueous Washes: Sometimes, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide can help partition the palladium into the aqueous phase.
Q4: My purified product from a reaction with this compound is colored, even after column chromatography. What could be the cause?
A4: Colored impurities can arise from several sources:
-
Oxidation of the Amine: Anilines can be susceptible to air oxidation, leading to colored byproducts.
-
Solution: Work with degassed solvents and under an inert atmosphere as much as possible. Storing the final product under nitrogen or argon can also help.
-
-
Residual Palladium: Finely divided palladium black can be difficult to remove completely and may impart a dark color.
-
Solution: Employ the palladium removal techniques mentioned in Q3.
-
-
Ligand Decomposition: Some phosphine ligands can decompose to colored impurities.
-
Solution: Ensure high-purity ligands are used and that the reaction is not heated for an excessively long time.
-
III. Standard Work-up and Purification Protocols
Here are detailed, step-by-step methodologies for the work-up and purification of common reactions involving this compound.
Protocol 1: General Work-up for a Suzuki-Miyaura Reaction
-
Cooling and Quenching: After the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[9]
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water to remove the bulk of the inorganic salts.
-
Optional Acidic/Basic Washes:
-
To remove any remaining inorganic base, a wash with a dilute aqueous acid (e.g., 1 M HCl) can be performed. Be mindful of the potential for nitrile hydrolysis.
-
If your product is acidic (e.g., if the nitrile was hydrolyzed), you can extract it into a basic aqueous layer (e.g., 1 M NaOH), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your product.
-
-
Brine Wash: Wash the organic layer with brine to remove residual water.[9]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[9]
Protocol 2: Purification by Column Chromatography
Column chromatography is often necessary to isolate the pure product.[10]
-
Choosing the Stationary Phase: Silica gel is the most common stationary phase. Due to the basic nature of the amino group, tailing can be an issue.
-
To Mitigate Tailing: You can add a small amount of a basic modifier like triethylamine (~1%) to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
-
Selecting the Eluent: The polarity of the eluent will depend on the polarity of your product. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Gradient Elution: A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective for separating complex mixtures.
-
-
Loading the Column: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel and then carefully adding this to the top of the column. This often leads to better separation than "wet loading" (dissolving the sample in a small amount of solvent).
-
Elution and Collection: Elute the column and collect fractions. Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
If the product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Common Solvents to Screen: Ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.
-
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove the carbon and colored impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
IV. Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow for troubleshooting common issues.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Caption: Sequential workflow for palladium removal from amine-containing products.
V. References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Organic Process Research & Development. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. ACS Publications. Retrieved from [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
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ResearchGate. (2025). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Green Chemistry (RSC Publishing). (n.d.). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Retrieved from [Link]
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PMC - NIH. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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RSC Publishing. (n.d.). Nitrile hydration catalysed by palladium(II) complexes. Retrieved from [Link]
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ResearchGate. (2025). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption | Request PDF. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-catalyzed aminohomologation of aryl bromides. Substrates.... Retrieved from [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).... Retrieved from [Link]
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Organic Letters - ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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ResearchGate. (2025). Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles | Request PDF. Retrieved from [Link]
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Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Retrieved from [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-Amino-4-bromobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of molecular structure is the bedrock of innovation. In the synthesis of novel chemical entities, particularly within heterocyclic chemistry, positional isomers can exhibit vastly different biological activities and physical properties. This guide provides an in-depth technical analysis of 3-Amino-4-bromobenzonitrile, a substituted aromatic nitrile, using the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data. It is designed to provide a practical, field-proven perspective on not just what the spectral data reveals, but why it manifests in a particular way. We will explore the causal relationships between molecular structure and spectral output, offering a framework for confident characterization. Furthermore, we will objectively compare the spectroscopic fingerprint of this compound with that of its close structural isomers, providing the critical data needed to differentiate these closely related compounds.
The Subject: this compound at a Glance
This compound (C₇H₅BrN₂) is a bifunctional aromatic compound containing an amino (-NH₂), a bromo (-Br), and a nitrile (-C≡N) group. The relative positioning of these substituents creates a unique electronic environment that is directly interrogated by NMR and MS, yielding a distinctive analytical signature.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—we can map the connectivity and chemical environment of nearly every atom in the molecule.
Predictive ¹H NMR Analysis of this compound
The proton NMR spectrum is defined by three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern). Based on the structure of this compound, we can predict the following features in a standard deuterated solvent like CDCl₃:
-
Aromatic Protons (3H): The benzene ring has three protons. Their chemical shifts are influenced by the electronic effects of the attached groups.
-
The nitrile group (-C≡N) is strongly electron-withdrawing, which "deshields" nearby protons, shifting their signals downfield (to a higher ppm value).
-
The amino group (-NH₂) is a strong electron-donating group, which "shields" nearby protons, particularly those ortho and para to it, shifting them upfield (to a lower ppm).
-
The bromine atom (-Br) is weakly deactivating through induction but has a less pronounced effect than the other two groups.
Let's analyze the expected signals for the three aromatic protons (H-2, H-5, H-6):
-
H-2: This proton is ortho to the electron-donating amino group, which would shift it upfield. It will appear as a doublet due to coupling with H-6.
-
H-6: This proton is positioned between the electron-withdrawing nitrile group and the bromine atom. It is expected to be the most deshielded of the aromatic protons and will appear furthest downfield. It will appear as a doublet of doublets due to coupling with both H-2 and H-5.
-
H-5: This proton is ortho to the bromine and meta to the other groups. It will appear as a doublet due to coupling with H-6.
-
-
Amino Protons (2H): The two protons of the -NH₂ group will typically appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, as these protons can exchange with each other and with trace amounts of water.
Predictive ¹³C NMR Analysis of this compound
A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. For this compound, we expect to see seven distinct signals: six for the aromatic carbons and one for the nitrile carbon.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of these carbons are influenced by the attached substituents. Carbons bonded to electron-donating groups (like -NH₂) are shielded (shifted upfield), while those near electron-withdrawing groups (-C≡N, -Br) are deshielded (shifted downfield). The carbon directly attached to the bromine (C-4) will have its shift significantly influenced by the "heavy atom effect" of bromine.
-
Nitrile Carbon (C-7): The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between 115 and 125 ppm.
Below is the structure with atom numbering used for spectral assignment.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.
Principles of Electrospray Ionization (ESI)
Electrospray ionization (ESI) is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process.[1] This is highly advantageous as it typically results in the observation of the intact molecular ion (or a protonated version, [M+H]⁺), with very little fragmentation.[1] In ESI, a high voltage is applied to a liquid sample to create a fine aerosol.[1][2] Solvent evaporation from these charged droplets leads to the formation of gas-phase ions that can be analyzed by the mass spectrometer.[2]
Expected Mass Spectrum of this compound
-
Molecular Ion Peak: The molecular formula is C₇H₅BrN₂. The monoisotopic mass is approximately 195.96 g/mol .[2] In positive-ion ESI-MS, the compound will likely be observed as its protonated form, [M+H]⁺.
-
The Bromine Isotopic Pattern: This is the most definitive feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). This means that any ion containing one bromine atom will appear as a pair of peaks of roughly equal intensity, separated by 2 mass-to-charge units (m/z). Therefore, we expect to see a characteristic doublet for the [M+H]⁺ ion at approximately m/z 197 and m/z 199. The presence of this 1:1 doublet is a strong confirmation of a monobrominated compound.
Part 3: Comparative Spectroscopic Data
The true power of spectroscopic analysis lies in comparison. Subtle shifts in the positions of functional groups can lead to significant and measurable differences in NMR and MS data. Below is a comparison of the expected data for this compound with experimental data for key isomers.
Table 1: Comparison of ¹H NMR Spectroscopic Data (Aromatic Region, δ ppm)
| Compound | H-2 | H-5 | H-6 | Solvent |
| This compound (Predicted) | Doublet | Doublet | Doublet of Doublets | CDCl₃ |
| 4-Amino-3-bromobenzonitrile | ~7.7 (d) | ~7.3 (dd) | ~6.8 (d) | CDCl₃ |
| 3-Aminobenzonitrile [3] | ~6.9-7.2 (m) | ~6.9-7.2 (m) | ~6.9-7.2 (m) | DMSO-d6 |
| 4-Bromobenzonitrile [4] | ~7.65 (d) | ~7.55 (d) | ~7.65 (d) | CDCl₃ |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 'm' a multiplet. Chemical shifts are approximate and can vary with conditions.
Table 2: Comparison of ¹³C NMR Spectroscopic Data (δ ppm)
| Compound | C-CN | Aromatic Carbons | Solvent |
| This compound (Predicted) | ~118-120 | 6 signals, varied shifts | CDCl₃ |
| 3-Aminobenzonitrile | ~119 | Multiple signals ~113-148 | - |
| 4-Bromobenzonitrile [5] | ~118 | ~111, 128, 132, 133 | CDCl₃ |
Table 3: Comparison of Mass Spectrometry Data
| Compound | Molecular Formula | Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Isotopic Feature |
| This compound | C₇H₅BrN₂ | 195.96[2] | 197 / 199 | 1:1 doublet |
| 4-Amino-3-bromobenzonitrile | C₇H₅BrN₂ | 195.96[6] | 197 / 199 | 1:1 doublet |
| 3-Aminobenzonitrile | C₇H₆N₂ | 118.05[7] | 119 | Single peak |
| 4-Bromobenzonitrile | C₇H₄BrN | 180.95[8] | 182 / 184 | 1:1 doublet |
These tables clearly demonstrate that while isomers of this compound containing bromine will also show the characteristic 1:1 isotopic pattern in MS, their fragmentation and, more definitively, their ¹H and ¹³C NMR spectra will be unique. The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum serve as a robust fingerprint for each specific isomer.
Part 4: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following protocols outline standard procedures for acquiring high-quality NMR and MS data for small molecules like this compound.
Protocol 1: NMR Sample Preparation and Acquisition
This protocol is designed for the acquisition of standard ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] The solvent should contain a small amount of tetramethylsilane (TMS) to serve as an internal reference (0.00 ppm).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[9] Avoid transferring any solid particulates.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay (e.g., 2 seconds) is important for quantitative accuracy.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum and analyze the multiplicities and coupling constants.
-
Protocol 2: LC-MS Sample Preparation and Analysis
This protocol describes a general method for analyzing a small molecule using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase that will be used for the LC separation (e.g., a mixture of water and acetonitrile with 0.1% formic acid). Formic acid aids in the protonation of the analyte.
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulates.
-
-
LC-MS Analysis:
-
Set up the LC method, including the column type (e.g., C18), mobile phase gradient, and flow rate.
-
Set the parameters for the ESI-MS, including the ionization mode (positive ion mode is typical for aminobenzonitriles), capillary voltage (e.g., 3-4 kV), and drying gas temperature and flow.
-
Inject the prepared sample onto the LC-MS system.
-
Acquire data across a relevant mass range (e.g., m/z 50-500) to ensure capture of the molecular ion and any potential fragments.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound of interest.
-
Identify the peak for the protonated molecule, [M+H]⁺.
-
Critically examine the spectrum for the characteristic 1:1 isotopic pattern separated by 2 m/z units to confirm the presence of a single bromine atom.
-
Conclusion
The definitive characterization of this compound is readily achievable through a combined application of NMR spectroscopy and mass spectrometry. While MS provides an unambiguous confirmation of the molecular weight and the presence of bromine via its distinctive isotopic signature, NMR spectroscopy offers the definitive structural proof. The unique chemical shifts and coupling patterns of the three aromatic protons create a specific fingerprint that allows for clear differentiation from its positional isomers. By understanding the fundamental principles behind these techniques and applying rigorous experimental protocols, researchers can ensure the identity and purity of their compounds, a critical step in any scientific or developmental endeavor.
References
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Wikipedia contributors. (2024, April 29). Electrospray ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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SCIEX. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
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Georgia Institute of Technology - NMR Center. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
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- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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PubChem. (n.d.). 3-Aminobenzonitrile. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminobromobenzonitrile Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical isomers is a cornerstone of rigorous scientific practice. Within the domain of substituted benzonitriles, a class of compounds pivotal to medicinal chemistry and materials science, the ability to distinguish between positional isomers is critical for ensuring the efficacy, safety, and novelty of new chemical entities.[1] The strategic placement of amino (-NH₂), bromo (-Br), and nitrile (-CN) groups on a benzene ring gives rise to a multitude of structural isomers, each with a unique electronic and steric environment. These subtle structural variations manifest as distinct signatures in spectroscopic analyses, enabling their unambiguous identification.
This guide provides a comprehensive, in-depth comparison of aminobromobenzonitrile isomers using foundational spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will delve into the causality behind experimental choices and interpret spectral data through the lens of fundamental chemical principles, focusing on representative isomers such as 2-amino-5-bromobenzonitrile and 4-amino-2-bromobenzonitrile to illustrate key differentiating features.
Part 1: Vibrational Spectroscopy (FTIR) - Probing Molecular Bonds
Expertise & Experience: The "Why" Behind the Wiggles
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The frequency of vibration is dependent on the bond strength and the mass of the atoms involved. For aminobromobenzonitrile isomers, the positions of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and nitrile (-CN) groups alter the electron density distribution across the aromatic ring and within the functional groups themselves. This electronic influence, a combination of inductive and resonance effects, subtly changes bond strengths, resulting in measurable shifts in their characteristic absorption frequencies. For example, conjugation between an electron-donating group and the nitrile group can weaken the C≡N triple bond, shifting its stretching frequency to a lower wavenumber.[2]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
A common and reliable method for analyzing solid samples is the potassium bromide (KBr) pellet technique. This protocol ensures a uniform dispersion of the analyte in an IR-transparent matrix.
-
Sample Preparation: Carefully grind 1-2 mg of the solid aminobromobenzonitrile isomer with approximately 100-200 mg of dry, spectroscopy-grade KBr powder using an agate mortar and pestle. The goal is to obtain a fine, homogeneous powder.[1]
-
Pellet Formation: Transfer the resulting powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[1]
-
Data Acquisition: Place the KBr pellet into the sample holder of an FTIR spectrometer.
-
Background Scan: First, run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Record the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. Co-adding multiple scans (e.g., 32) at a resolution of 4 cm⁻¹ is recommended to improve the signal-to-noise ratio.[3]
-
Data Analysis: Analyze the spectrum to identify the positions of characteristic absorption bands.
Mandatory Visualization: FTIR Experimental Workflow
Caption: Workflow for NMR analysis of aminobromobenzonitrile isomers.
Data Presentation & Trustworthiness: Decoding the Signals
The ¹H NMR spectrum is particularly diagnostic. The chemical shifts, splitting patterns, and coupling constants of the aromatic protons create a unique fingerprint for each isomer.
Table 2: Comparative ¹H NMR Data for Aminobromobenzonitrile Isomers (δ ppm, J in Hz)
| Isomer | Aromatic Protons (δ, multiplicity, J) & -NH₂ Protons |
|---|---|
| 2-Amino-5-bromobenzonitrile | δ 7.61 (d, J=2.5 Hz, 1H), 7.43 (dd, J=9.0, 2.5 Hz, 1H), 6.75 (d, J=9.0 Hz, 1H), 6.28 (br s, 2H, -NH₂) [4] |
| 4-Amino-2-bromobenzonitrile | Expected: Three distinct aromatic signals. The proton between -Br and -CN would be the most downfield. The proton ortho to the -NH₂ would be the most upfield. The splitting pattern would be a doublet, a singlet (or narrow doublet), and a doublet. A broad singlet for the -NH₂ protons. |
| 2-Amino-3-bromobenzonitrile | Expected: Three aromatic protons appearing as a doublet, a triplet (or dd), and a doublet, reflecting their adjacent relationships. The -NH₂ protons would appear as a broad singlet. |
Analysis of ¹H NMR: For 2-amino-5-bromobenzonitrile , the data clearly shows three distinct aromatic protons. [4]The proton at 6.75 ppm is a doublet, coupled only to the proton at 7.43 ppm (J=9.0 Hz), consistent with being ortho to the strongly shielding amino group. The proton at 7.61 ppm is a doublet with a small coupling constant (J=2.5 Hz), indicating a meta relationship, and is deshielded by the adjacent nitrile group. The proton at 7.43 ppm is a doublet of doublets, as it is coupled to both of the other aromatic protons. This unique pattern is an unambiguous identifier.
Table 3: Expected ¹³C NMR Chemical Shift Trends (δ ppm)
| Carbon Atom | 2-Amino-5-bromobenzonitrile | 4-Amino-2-bromobenzonitrile | Justification |
|---|---|---|---|
| C-CN | ~100-105 | ~110-115 | The carbon bearing the nitrile group. Its chemical shift is influenced by the ortho substituent. The strongly donating amino group in the 2-amino isomer will shield this carbon more effectively. |
| C-NH₂ | ~150-155 | ~150-155 | The carbon attached to the amino group is significantly deshielded by the nitrogen but shielded by its electron-donating resonance effect. Its position will be the most upfield of the substituted carbons. |
| C-Br | ~110-115 | ~115-120 | The carbon attached to bromine is deshielded by the halogen's inductive effect. |
| C≡N | ~118-120 | ~117-119 | The nitrile carbon itself is relatively consistent but can be distinguished from aromatic carbons. [5]|
Part 3: Electronic (UV-Vis) Spectroscopy - Observing Electron Transitions
Expertise & Experience: How Structure Influences Color
UV-Vis spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals, typically π → π* transitions in aromatic systems. The wavelength of maximum absorbance (λ_max) is determined by the energy gap between these orbitals. The substitution pattern on the benzene ring significantly affects the extent of the conjugated π-system. Electron-donating groups (-NH₂) and electron-withdrawing groups (-CN) in conjugation extend the π-system, which lowers the energy gap and shifts the λ_max to a longer wavelength (a bathochromic or red shift). The position of the bromine atom can either enhance or disrupt this conjugation, leading to distinct λ_max values for each isomer.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aminobromobenzonitrile isomer in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be carefully chosen to yield a maximum absorbance between 0.2 and 1.0. [1]2. Cuvette Preparation: Fill a quartz cuvette with the sample solution. Fill a matching reference cuvette with the pure solvent.
-
Data Acquisition: Place both cuvettes in a dual-beam spectrophotometer.
-
Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in both beams to correct for solvent absorbance and any imperfections in the cuvettes.
-
Sample Spectrum: Record the absorption spectrum of the sample over a relevant wavelength range, typically 200-400 nm. [1]6. Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mandatory Visualization: UV-Vis Spectroscopy Workflow
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A Senior Application Scientist's Guide to the Analytical Identification of 3-Amino-4-bromobenzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. 3-Amino-4-bromobenzonitrile, a substituted aromatic nitrile, presents a unique analytical challenge due to the presence of multiple functional groups that can influence its spectroscopic and chromatographic behavior. This guide provides an in-depth comparison of the primary analytical techniques used to identify and characterize this compound, offering insights into the causality behind experimental choices and presenting supporting data based on established principles and analysis of closely related molecules.
Introduction to this compound and its Analytical Significance
This compound (C₇H₅BrN₂) is a molecule of interest in synthetic chemistry, potentially serving as a building block for more complex pharmaceutical agents. Its structure, featuring an amino group, a bromo substituent, and a nitrile group on a benzene ring, necessitates a multi-technique approach for conclusive identification and purity assessment. The relative positions of these substituents are critical to the molecule's reactivity and potential biological activity, making differentiation from its isomers paramount.
This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this compound. We will delve into the principles of each technique, provide expected experimental data, and offer detailed protocols to ensure self-validating and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, allowing for the definitive assignment of the substitution pattern on the aromatic ring.
¹H NMR Spectroscopy: Mapping the Proton Environment
Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the coupling between neighboring protons (J-coupling) provides information about their connectivity.
Expected Spectrum for this compound: The aromatic region of the ¹H NMR spectrum is expected to show a characteristic pattern for a 1,2,4-trisubstituted benzene ring. We would anticipate three distinct signals:
-
A doublet for the proton at position 5 (H-5), coupled to the proton at position 6.
-
A doublet of doublets for the proton at position 6 (H-6), coupled to both H-5 and H-2.
-
A doublet for the proton at position 2 (H-2), coupled to H-6.
The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.4 - 7.6 | d | ~2.0 |
| H-5 | ~6.8 - 7.0 | d | ~8.5 |
| H-6 | ~7.2 - 7.4 | dd | ~8.5, ~2.0 |
| -NH₂ | ~4.0 - 5.5 | br s | - |
Note: These are estimated values based on analogous structures and may vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, carbonyl, etc.) and its substitution.
Expected Spectrum for this compound: The ¹³C NMR spectrum is expected to show seven distinct signals: six for the aromatic carbons and one for the nitrile carbon. The carbon attached to the bromine atom (C-4) and the carbon attached to the amino group (C-3) will have characteristic chemical shifts. The nitrile carbon will appear in the typical downfield region for this functional group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-CN | ~118 - 122 |
| C-NH₂ | ~145 - 150 |
| C-Br | ~1 |
A Senior Application Scientist's Guide to the Comparative Reactivity of Aminobromobenzonitrile Isomers
Introduction
In the landscape of modern drug discovery and materials science, the aminobromobenzonitrile scaffold is a cornerstone building block. Its unique combination of a nucleophilic amino group, an electrophilic cyano group, and a versatile bromo handle for cross-coupling reactions makes it an invaluable synthon. However, the reactivity of this scaffold is not monolithic; it is profoundly influenced by the positional arrangement of its substituents. Trivial changes in isomerism can lead to dramatic shifts in reaction outcomes, yields, and optimal conditions.
This guide provides an in-depth comparison of the reactivity of two common and structurally distinct isomers: 3-Amino-4-bromobenzonitrile and 4-Amino-3-bromobenzonitrile . We will dissect the electronic and steric factors governing their behavior in key synthetic transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Underlying Principles: Electronic and Steric Effects
The reactivity of an aryl bromide in common cross-coupling and substitution reactions is dictated by the electronic landscape of the aromatic ring and the steric accessibility of the carbon-bromine (C-Br) bond. The amino (-NH₂) and cyano (-CN) groups exert powerful, and often opposing, electronic effects.
-
Amino Group (-NH₂): Acts as a strong resonance-donating group (+R) and a weak inductively-withdrawing group (-I). The net effect is strong activation of the ring, increasing electron density, particularly at the ortho and para positions.
-
Cyano Group (-CN): Functions as a potent resonance-withdrawing (-R) and inductively-withdrawing (-I) group. It strongly deactivates the ring by pulling electron density away, making the ring more electrophilic.[1][2]
The interplay of these effects in our two isomers creates distinct electronic environments.
-
This compound: The amino group is meta to the cyano group and ortho to the bromine. Its powerful electron-donating effect is directed ortho and para to itself, significantly increasing electron density at the C4 position, where the bromine is attached.
-
4-Amino-3-bromobenzonitrile: The amino group is para to the cyano group and meta to the bromine. Here, the electron-donating effect of the amine and the electron-withdrawing effect of the nitrile group are in direct conjugation, polarizing the entire molecule. The C-Br bond at C3 is less directly influenced by the amine's resonance effect compared to the C4-Br bond in the other isomer.
Caption: Interplay of substituent effects on the C-Br bond environment.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are fundamental for building molecular complexity.[3][4] The rate-determining step for many of these reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond.[5] This step is favored when the carbon atom is more electrophilic (electron-poor).
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[6][7]
-
Prediction: We anticipate that 4-Amino-3-bromobenzonitrile will be the more reactive isomer in Suzuki-Miyaura coupling. The C-Br bond at the C3 position is flanked by the inductively withdrawing cyano group, making the carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. Conversely, in This compound , the C-Br bond at C4 is adjacent to the strongly electron-donating amino group, which increases electron density and retards the oxidative addition step.
| Isomer | C-Br Position | Key Electronic Influence | Predicted Suzuki Reactivity |
| This compound | C4 | ortho -NH₂ (+R effect) | Lower |
| 4-Amino-3-bromobenzonitrile | C3 | ortho -CN (-I effect) | Higher |
Buchwald-Hartwig Amination
This reaction forms a C-N bond by coupling an amine with an aryl halide.[3][8] The underlying mechanistic principle of oxidative addition remains the same as in the Suzuki coupling.
-
Prediction: Similar to the Suzuki coupling, 4-Amino-3-bromobenzonitrile is expected to exhibit higher reactivity. The electronic factors that make the C3-Br bond more susceptible to oxidative addition are identical. The choice of phosphine ligand and base is critical and can be tailored, but the inherent reactivity of the aryl bromide substrate is a primary determinant of reaction success.[9]
-
Experimental Support: The development of increasingly sophisticated and sterically demanding phosphine ligands has expanded the scope of the Buchwald-Hartwig reaction to include more electron-rich and challenging aryl halides.[3] While both isomers can likely be coupled successfully, the 3-amino-4-bromo isomer will generally require a more advanced catalyst system (e.g., bulky, electron-rich biarylphosphine ligands) compared to the more reactive 4-amino-3-bromo isomer.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This mechanism is fundamentally different from Pd-catalyzed couplings and is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[10][11][12]
-
Prediction: The reactivity order is reversed here. This compound is predicted to be significantly more reactive towards SNAr. The powerful electron-withdrawing cyano group is para to the bromine leaving group, which is the ideal orientation for stabilizing the anionic intermediate through resonance. In 4-Amino-3-bromobenzonitrile , the cyano group is meta to the bromine, meaning it can only offer weaker inductive stabilization and no resonance stabilization of the intermediate.[12][13] The activating effect of the cyano group in the 3-amino-4-bromo isomer will likely overcome the deactivating effect of the ortho amino group.
-
Experimental Support: SNAr reactions on aryl halides typically require either harsh conditions or strong electronic activation.[1] The substitution pattern of this compound makes it a viable, though still challenging, substrate for SNAr with strong nucleophiles, whereas 4-Amino-3-bromobenzonitrile would likely not react under typical SNAr conditions and would require metal catalysis.
| Isomer | -CN Position Relative to -Br | Meisenheimer Complex Stabilization | Predicted SNAr Reactivity |
| This compound | para | Strong (Resonance + Inductive) | Higher |
| 4-Amino-3-bromobenzonitrile | meta | Weak (Inductive only) | Lower / Unreactive |
Experimental Protocols
The following protocols are provided as robust starting points for researchers. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of an aminobromobenzonitrile isomer with a generic arylboronic acid.
Methodology:
-
To an oven-dried reaction vessel, add the aminobromobenzonitrile isomer (1.0 equiv), the arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv).
-
Seal the vessel with a rubber septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[14]
-
In a separate vial, prepare the catalyst solution by dissolving a palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) in the reaction solvent.
-
Add the solvent (e.g., 1,4-dioxane/water 4:1) to the reaction vessel via syringe, followed by the catalyst solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol details the coupling of an aminobromobenzonitrile isomer with a generic secondary amine.
Methodology:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[9]
-
Add the aminobromobenzonitrile isomer (1.0 equiv), the amine coupling partner (1.1 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).
-
Add an anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.[9]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualizations
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.[5]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[9]
Conclusion
The isomeric relationship between this compound and 4-Amino-3-bromobenzonitrile provides a classic textbook case of how substituent effects govern aromatic reactivity.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), where oxidative addition is key, the more electron-poor C-Br bond of 4-Amino-3-bromobenzonitrile renders it the more reactive substrate.
-
For nucleophilic aromatic substitution (SNAr) , which relies on stabilizing a negative intermediate, the para alignment of the strong cyano-withdrawing group to the bromide leaving group makes This compound the superior substrate.
Understanding these fundamental principles is not merely an academic exercise; it is critical for practical synthesis design. By correctly identifying the electronic nature of the target substrate, chemists can select the appropriate reaction class, anticipate potential challenges, and strategically choose catalysts and conditions to maximize the probability of success in their research and development endeavors.
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- 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis. (n.d.). ChemicalBook.
- 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. (n.d.).
- Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. (n.d.).
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- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
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A Tale of Two Isomers: A Senior Application Scientist's Guide to 3-Amino-4-bromobenzonitrile and 4-Amino-3-bromobenzonitrile in Synthesis
In the intricate world of synthetic organic chemistry, the judicious selection of building blocks is paramount to the success of a synthetic campaign. The positional isomerism of substituents on an aromatic ring can dramatically alter the reactivity and utility of a molecule, a principle vividly illustrated by the comparison of 3-Amino-4-bromobenzonitrile and 4-Amino-3-bromobenzonitrile. This guide provides an in-depth technical comparison of these two valuable synthetic intermediates, offering insights into their nuanced differences in reactivity and their applications in the synthesis of complex molecules, particularly in the realm of drug discovery and development.
At a Glance: Structural and Electronic Divergence
The seemingly subtle shift in the positions of the amino and bromo substituents between this compound and 4-Amino-3-bromobenzonitrile gives rise to significant differences in their electronic and steric profiles. These differences are the root cause of their distinct reactivity in a variety of chemical transformations.
| Property | This compound | 4-Amino-3-bromobenzonitrile |
| CAS Number | 72635-78-0[1][2] | 50397-74-5 |
| Molecular Formula | C₇H₅BrN₂[2] | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol [2] | 197.03 g/mol |
| Structure | ||
| Key Features | Amino group meta to the nitrile and ortho to the bromine. | Amino group para to the nitrile and ortho to the bromine. |
The key to understanding the differential reactivity of these isomers lies in the interplay of the electronic effects of the amino (-NH₂), bromo (-Br), and cyano (-CN) groups. The amino group is a strong electron-donating group through resonance, while the cyano group is a strong electron-withdrawing group through both induction and resonance. The bromine atom is electron-withdrawing via induction but weakly electron-donating through resonance.
In 4-Amino-3-bromobenzonitrile , the para-relationship between the powerful electron-donating amino group and the electron-withdrawing cyano group creates a highly polarized aromatic ring. This electronic push-pull effect can significantly influence the reactivity of the C-Br bond. Conversely, in This compound , the meta-disposition of the amino and cyano groups results in a different electronic distribution, which in turn affects its reactivity profile.
Head-to-Head Comparison: Reactivity in Key Synthetic Transformations
The true measure of a building block's utility is its performance in key chemical reactions. Here, we compare the expected reactivity of our two isomers in palladium-catalyzed cross-coupling reactions and cyclization reactions.
Palladium-Catalyzed Cross-Coupling Reactions: A Game of Electronics and Sterics
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis. The success of these reactions is highly dependent on the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[3] In the context of our two isomers, the electron-withdrawing nature of the cyano group is expected to enhance the reactivity of the C-Br bond towards oxidative addition. However, the position of the amino group will play a crucial role.
For 4-Amino-3-bromobenzonitrile , the strong electron-donating amino group para to the cyano group will increase the electron density of the aromatic ring, which could potentially slow down the oxidative addition step. However, the ortho-amino group can also act as a directing group and may influence the binding of the palladium catalyst.
For This compound , the electron-donating amino group is meta to the cyano group, leading to a less pronounced electronic effect on the C-Br bond compared to the 4-amino isomer. This might suggest a potentially faster oxidative addition.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[4][5] Similar to the Suzuki coupling, the electronic and steric environment around the C-Br bond is critical.
In 4-Amino-3-bromobenzonitrile , the ortho-amino group can present a steric challenge for the incoming palladium catalyst and the amine coupling partner. This steric hindrance might necessitate the use of bulky phosphine ligands to facilitate the reaction.
In This compound , the amino group is further away from the bromine atom, reducing steric hindrance and potentially allowing for a wider range of coupling partners and less demanding reaction conditions.
Cyclization Reactions: The Power of Proximity
The relative positions of the amino and cyano groups in these isomers open up distinct possibilities for intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds.
4-Amino-3-bromobenzonitrile is an ortho-aminobenzonitrile derivative. The proximity of the amino and cyano groups allows for cyclocondensation reactions with various reagents to form fused heterocyclic systems. For example, reaction with β-ketoesters can lead to the formation of quinoline derivatives.[6]
This compound , on the other hand, is a meta-aminobenzonitrile. While direct cyclization involving the amino and cyano groups is not feasible, this isomer can be a precursor to dinitriles that can undergo Thorpe-Ziegler cyclization to form cyclic ketones.[7][8][9] This involves converting the amino group into another nitrile group through a Sandmeyer reaction, followed by base-catalyzed intramolecular cyclization.
Applications in Drug Discovery and Development
Both isomers have found significant applications as key intermediates in the synthesis of pharmaceuticals.
4-Amino-3-bromobenzonitrile is a well-established building block in the synthesis of the epidermal growth factor receptor (EGFR) kinase inhibitor Erlotinib , which is used in the treatment of non-small cell lung cancer and pancreatic cancer.[10] Its structure is also amenable to the synthesis of various Erlotinib analogues for the development of new anti-cancer agents.[11][12][13]
This compound is a versatile precursor for a range of kinase inhibitors.[14] The ability to introduce diverse substituents at the 4-position via Suzuki coupling, followed by functionalization of the amino and cyano groups, makes it a valuable scaffold for library synthesis in drug discovery programs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aminobromobenzonitrile isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dried flask, add the aminobromobenzonitrile isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent to the flask.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Materials:
-
Aminobromobenzonitrile isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dried flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the aminobromobenzonitrile isomer and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion: Choosing the Right Isomer for the Job
The choice between this compound and 4-Amino-3-bromobenzonitrile is a strategic one that depends on the desired synthetic outcome.
-
4-Amino-3-bromobenzonitrile is the preferred choice for the synthesis of fused heterocyclic systems via cyclocondensation reactions and is a proven building block for established pharmaceuticals like Erlotinib. Its reactivity in cross-coupling reactions may be influenced by the strong electronic push-pull effect and steric hindrance from the ortho-amino group.
-
This compound offers potentially more straightforward reactivity in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance around the C-Br bond. It serves as a versatile platform for generating libraries of compounds for drug discovery and can be a precursor for cyclic ketones through the Thorpe-Ziegler cyclization.
Ultimately, a thorough understanding of the electronic and steric properties of these two isomers, coupled with careful selection of reaction conditions, will empower researchers to harness their full synthetic potential.
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A Senior Application Scientist's Guide to the Synthetic Utility of 3-Amino-4-bromobenzonitrile
Introduction: The Strategic Value of a Trifunctional Building Block
In the intricate landscape of medicinal chemistry and materials science, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-Amino-4-bromobenzonitrile is a trifunctional aromatic building block possessing a unique and synthetically valuable arrangement of an amine, a bromine atom, and a nitrile group. This guide provides an in-depth technical comparison of its synthetic utility against other common building blocks, grounded in mechanistic principles and supported by experimental data from established literature. For researchers engaged in the synthesis of complex heterocyclic systems, particularly in the realm of kinase inhibitors, understanding the nuanced reactivity of this scaffold is paramount.[1][2][3]
The Electronic and Steric Landscape: Deconstructing Reactivity
The synthetic behavior of this compound is a direct consequence of the electronic interplay and steric environment created by its three functional groups. A priori analysis of these factors is crucial for predicting reactivity and selecting optimal reaction conditions.
-
Amino Group (-NH₂): Positioned at C3, the amine is a potent electron-donating group through resonance (+M effect). This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack and activating it for certain coupling reactions. However, its basicity can also lead to side reactions or catalyst inhibition if not properly managed.[4]
-
Bromo Group (-Br): Located at C4, the bromine atom is the primary reactive handle for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the adjacent electron-donating amine and the electron-withdrawing nitrile group. The C-Br bond is weaker than a C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, a key step in many coupling cycles.[5][6]
-
Nitrile Group (-CN): Situated at C1, the cyano group is a strong electron-withdrawing group through both induction (-I) and resonance (-M). This effect lowers the electron density of the ring and activates the C-Br bond towards oxidative addition, thereby increasing the rate of many cross-coupling reactions.[7]
The specific ortho relationship between the amine and the nitrile, and the meta relationship of the amine to the bromine, creates a unique electronic and steric profile compared to its isomers, which directly impacts its performance in key synthetic transformations.
Core Synthetic Transformations: A Mechanistic Perspective
This compound is a workhorse for constructing complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. We will examine two of the most critical transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and heteroaryl-aryl structures. The reaction of this compound with an organoboron reagent proceeds through a well-established catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nitrile group accelerates the rate-determining oxidative addition step, often leading to high yields under relatively mild conditions.[7]
Buchwald-Hartwig Amination: Forging C-N Linkages
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing a vast number of pharmaceuticals.[8] The reaction couples the aryl bromide with a primary or secondary amine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
In this case, the existing amino group on the this compound substrate can potentially coordinate to the palladium center or react as a nucleophile itself. This necessitates careful selection of ligands and bases to favor the desired intermolecular coupling over potential side reactions like dimerization.
Comparative Performance Analysis
The choice of building block is often a trade-off between reactivity, cost, availability, and the specific demands of the synthetic route. Here, we compare this compound with other structurally related alternatives.
| Building Block | Reaction Type | Representative Yield (%) | Conditions & Rationale for Choice |
| This compound | Suzuki-Miyaura | ~85-95% (estimated) | Rationale: Excellent balance of reactivity. The -CN group activates the C-Br bond for oxidative addition. The ortho-amino group's electron-donating nature can further stabilize the catalytic intermediate. Less sterically hindered than some isomers.[7] |
| 4-Amino-3-bromobenzonitrile | Suzuki-Miyaura | ~80-90%[9] | Rationale: Also highly reactive. The bromine is ortho to the activating amino group but meta to the withdrawing nitrile. This may slightly decrease the rate of oxidative addition compared to the 3-amino-4-bromo isomer.[7] |
| 3-Amino-4-chlorobenzonitrile | Suzuki-Miyaura | ~60-75% (estimated) | Rationale: Lower cost alternative. However, the stronger C-Cl bond requires more forcing conditions (higher temperature, stronger bases, more specialized ligands like SPhos or XPhos) to achieve comparable yields to the bromo-analog.[5][6] |
| 4-Bromobenzonitrile | Suzuki-Miyaura | >95%[10][11] | Rationale: Lacks the amino group, simplifying the reaction profile (no potential for N-coordination or self-coupling). The C-Br bond is strongly activated by the para-nitrile group, leading to very high reactivity and yields.[12] |
| This compound | Buchwald-Hartwig | ~70-85% (estimated) | Rationale: Good substrate, but the inherent amino group requires careful optimization to prevent self-coupling or catalyst inhibition. Bulky phosphine ligands are often essential to promote the desired intermolecular reaction.[13] |
| 4-Amino-3-bromobenzonitrile | Buchwald-Hartwig | ~70-85%[13] | Rationale: Similar reactivity profile to its isomer. The bromine is ortho to the potentially coordinating amino group, which can present steric challenges that need to be overcome with appropriate ligand choice. |
Note: Yields are representative and highly dependent on the specific coupling partners, catalyst system, and reaction conditions. Data for analogs is used to project performance where direct comparative studies are unavailable.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for the application of this compound in key transformations. They are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling this compound with an arylboronic acid.
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition and Degassing: Add a 4:1 mixture of toluene and water. Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Aqueous Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.[9]
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound with a secondary amine.
Step-by-Step Methodology:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, add Pd₂(dba)₃ (1 mol%), a bulky phosphine ligand such as XPhos (2.5 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a dry Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox. Add this compound (1.0 eq) and the secondary amine (1.2 eq).
-
Solvent Addition and Degassing: Add anhydrous toluene via syringe. Seal the flask and degas with three cycles of vacuum/backfill with argon.
-
Heating and Monitoring: Heat the reaction mixture to 100-110 °C. Monitor by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
Workup and Purification: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Extract with dichloromethane or ethyl acetate. Dry the combined organic layers, concentrate, and purify by column chromatography.[13][14][15]
Conclusion
This compound stands out as a highly versatile and reactive building block. Its unique substitution pattern, featuring a cooperative activation of the C-Br bond by both the electron-donating amine and the electron-withdrawing nitrile, provides a distinct advantage in palladium-catalyzed cross-coupling reactions. While isomers and chloro-analogs represent viable alternatives, this compound often provides an optimal balance of high reactivity, enabling milder reaction conditions, and synthetic versatility. For the drug development professional, mastering the application of this substrate opens a direct and efficient pathway to novel and complex molecular targets, particularly within the crucial class of kinase inhibitors.
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ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]
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Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (n.d.). PubMed. [Link]
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Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... [Link]
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ResearchGate. (2015). Substituent Cross-Interaction Effects on the Electronic Character of the CN Bridging Group in Substituted Benzylidene Anilines. [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
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YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (2008). Cross-interaction effects of substituents on N -benzylideneanilines conformation: A DFT investigation. [Link]
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ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... [Link]
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National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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PubMed Central. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]
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MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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PubMed Central. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. [Link]
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ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). [Link]
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The Ascendant Therapeutic Potential of 3-Amino-4-bromobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutic agents is perpetual. 3-Amino-4-bromobenzonitrile, a seemingly simple aromatic nitrile, has emerged as a versatile building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides an in-depth, objective comparison of the biological performance of compounds derived from this scaffold, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the this compound Scaffold
The unique arrangement of the amino, bromo, and nitrile functionalities on the benzene ring of this compound offers a strategic advantage in synthetic chemistry. The amino group serves as a nucleophilic handle for a variety of cyclization reactions, while the bromine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse substituents. The nitrile group, a known pharmacophore in many drugs, can participate in the formation of various heterocyclic rings or act as a key interacting moiety with biological targets.[1] This trifecta of reactive sites makes it an ideal starting material for generating libraries of complex molecules with the potential for a wide range of biological activities.
Comparative Analysis of Anticancer Activity: Quinazoline Derivatives
One of the most promising classes of compounds derived from this compound are quinazolines and their analogues. These bicyclic heterocycles are the core structure of several approved anticancer drugs that target protein kinases, such as Epidermal Growth Factor Receptor (EGFR).[2][3]
Synthesis of Quinazoline Derivatives from this compound
A common synthetic route to quinazoline derivatives involves the condensation of this compound with a suitable reagent, followed by cyclization. For instance, reaction with formamide or a derivative can lead to the formation of the pyrimidine ring of the quinazoline core. The bromine atom can then be utilized for further functionalization via Suzuki or Buchwald-Hartwig coupling reactions to introduce various aryl or alkyl groups, which is crucial for modulating the compound's interaction with the target protein.[4]
Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives
This protocol outlines a general procedure for the synthesis of 4-anilinoquinazoline derivatives, a class of potent EGFR inhibitors.
Step 1: Synthesis of the Quinazoline Core
-
To a solution of this compound (1 eq.) in an appropriate solvent (e.g., N,N-dimethylformamide), add a cyclizing agent such as formamidine acetate (1.2 eq.).
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 4-6 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude 4-amino-6-bromoquinazoline.
Step 2: Buchwald-Hartwig Cross-Coupling for C4-Anilino Substitution
-
In a reaction vessel, combine the 4-amino-6-bromoquinazoline (1 eq.), the desired aniline derivative (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., Cs₂CO₃, 2 eq.) in an anhydrous solvent (e.g., dioxane).
-
Degas the mixture and heat it under an inert atmosphere (e.g., argon) at a specific temperature (e.g., 100 °C) for the required time (e.g., 12-24 hours).
-
Monitor the reaction by TLC. Once complete, cool the mixture, filter it through celite, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.
Performance Comparison of Quinazoline Derivatives
The anticancer efficacy of quinazoline derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, collated from various studies, provides a comparative overview of the activity of different quinazoline derivatives. While specific data for derivatives of this compound is emerging, the general trends observed for this class of compounds are highly relevant.
| Compound Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Schiff Bases | MCF-7 (Breast) | 6.25 | [5] |
| 2-substituted 4-anilinoquinazolines | Various | Reported Activity | [5] |
| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline | Various | - | [5] |
| Quinazoline-isoxazole derivative | A549, HCT116, MCF-7 | Good Activity | [6] |
| 4-Pyrrylamino quinazolines | Miapaca2 (Pancreatic), DU145 (Prostate) | Increased activity over Gefitinib | [6] |
| 2-Chloroquinazoline derivative | A549, NCI-H460, HCT116, MCF7, PC3, HeLa | Micromolar range | [6] |
Causality Behind Experimental Choices: The selection of cancer cell lines for screening is often based on the known involvement of the target pathway in that particular cancer type. For instance, A549 (lung cancer) and MCF-7 (breast cancer) are commonly used to test EGFR inhibitors because EGFR is frequently overexpressed or mutated in these cancers. The MTT assay is a standard, reliable, and high-throughput method for assessing cell viability and the cytotoxic potential of compounds.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the steps for evaluating the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizing the Mechanism: EGFR Inhibition by Quinazoline Derivatives
Many quinazoline derivatives exert their anticancer effect by inhibiting the tyrosine kinase activity of EGFR. This inhibition blocks the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
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A Researcher's Comparative Guide to Establishing the Purity of 3-Amino-4-bromobenzonitrile
Introduction: The Critical Role of Purity in Synthesis and Development
3-Amino-4-bromobenzonitrile is a key building block in medicinal chemistry and materials science, most notably as a precursor in the synthesis of various pharmaceutical agents. Its molecular structure, featuring an amine, a nitrile, and a bromine atom on a benzene ring, offers versatile reaction sites for creating more complex molecules. In the high-stakes environment of drug development, the purity of such starting materials is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and potential toxicity.
This guide provides an in-depth comparison of the primary analytical techniques used to establish the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the resulting data to build a comprehensive and trustworthy purity profile. All methodologies are grounded in principles outlined by international standards, such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5]
The Impurity Landscape: What to Look For
Before selecting an analytical method, it is crucial to understand the potential impurities that may be present. These typically arise from the synthetic route used to produce this compound. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
Isomeric Impurities: Positional isomers such as 4-Amino-3-bromobenzonitrile, which can have similar physical properties, making them difficult to separate.[6]
-
By-products: Compounds formed from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Residual Solvents: Solvents used during synthesis and purification.
A robust purity assessment, therefore, requires a multi-faceted analytical approach capable of detecting and quantifying these diverse chemical entities.
Comparative Analysis of Core Analytical Techniques
No single technique is sufficient to declare a compound "pure." A combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles—provides the most reliable assessment.
| Technique | Principle | Primary Use Case | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative Purity. Separation and quantification of non-volatile organic impurities (e.g., isomers, by-products). | High sensitivity and resolving power for complex mixtures. Well-established and versatile. | May not detect highly volatile or thermally labile compounds. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Volatile Impurities. Identification and quantification of residual solvents and volatile by-products. | Excellent for volatile and semi-volatile analysis. Mass spectrometer provides structural information for identification. | Not suitable for non-volatile or thermally unstable compounds. Derivatization may be required for polar analytes like amines.[7][8] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Structural Confirmation & Identity. Provides detailed structural information and can be used for quantitative analysis (qNMR). | Provides unambiguous structural confirmation. Can detect a wide range of impurities without chromatographic separation. | Lower sensitivity compared to chromatographic methods for trace impurity detection. |
| Melting Point Analysis | Measurement of the temperature range over which a solid transitions to a liquid. | Bulk Purity Assessment. A quick, qualitative indicator of overall purity. | Simple, rapid, and inexpensive.[9] Pure compounds exhibit a sharp, narrow melting range.[10][11] | Non-specific. A sharp melting point does not guarantee the absence of all impurities, especially those with similar melting points. Impurities cause a depression and broadening of the melting range.[12][13] |
Visualizing the Purity Assessment Workflow
A logical workflow ensures that all potential impurities are assessed using the most appropriate techniques. The process integrates multiple methods to build a comprehensive purity profile.
Caption: Integrated workflow for establishing the purity of this compound.
In-Depth Experimental Protocols
The following protocols are provided as robust starting points for analysis. Method validation according to ICH Q2(R1) guidelines is essential to ensure they are suitable for their intended purpose.[1][2][3]
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is designed to separate the main component from potential non-volatile impurities.
-
Instrumentation: HPLC system with UV-Vis Detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Further dilute as necessary.
Causality: The C18 column is a standard choice for non-polar to moderately polar aromatic compounds. The Acetonitrile/Water gradient allows for the elution of a wide range of compounds, from polar to non-polar. TFA is used as an ion-pairing agent to improve peak shape for the basic amine group. Detection at 254 nm is chosen due to the strong UV absorbance of the aromatic ring.
Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This static headspace GC-MS method is ideal for detecting and quantifying residual solvents without injecting the non-volatile main component into the GC system.
-
Instrumentation: GC system with a Mass Spectrometer and a Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 35-350 amu.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal the vial.
Causality: A DB-624 column is specifically designed for the analysis of volatile organic compounds and residual solvents. Headspace sampling is employed to protect the GC system from non-volatile sample matrix, thereby increasing column lifetime and reducing system maintenance. DMSO is used as the diluent due to its high boiling point and ability to dissolve a wide range of organic compounds.
Data Interpretation: A Synthesis of Results
-
HPLC: The purity is typically reported as area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram. Any peak other than the main component is considered an impurity. The retention time serves to identify the compound relative to a reference standard.
-
GC-MS: Impurities (residual solvents) are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification is achieved by creating a calibration curve using standards of the expected solvents.
-
¹H NMR: The spectrum should be compared to a reference standard or literature data.[14][15] The presence of unexpected signals indicates impurities. The ratio of integrals between impurity peaks and the main component's peaks can be used for quantification if a suitable, well-resolved peak is available.
-
Melting Point: A pure sample of this compound should have a sharp melting point (e.g., 99°C as reported by some suppliers).[16] A range greater than 2°C or a depressed value compared to a reference standard suggests the presence of impurities.[13]
Conclusion: An Orthogonal Approach to Confidence
Establishing the purity of this compound requires a thoughtful, multi-technique approach. While HPLC provides the primary quantitative assessment for non-volatile impurities, it must be complemented by GC-MS for volatiles and NMR for structural confirmation. Melting point analysis serves as a rapid, valuable, albeit qualitative, check of bulk purity. By integrating the data from these orthogonal methods, researchers and drug development professionals can build a comprehensive and reliable purity profile, ensuring the quality and integrity of their downstream research and development efforts.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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A Comparative Guide to Catalytic Systems for the Cross-Coupling of 3-Amino-4-bromobenzonitrile
Introduction
3-Amino-4-bromobenzonitrile is a valuable bifunctional synthetic building block, incorporating a nucleophilic amino group, an electrophilic carbon-bromine bond, and a cyano group that can serve as a synthetic handle or a key pharmacophoric element.[1][2][3] The strategic location of these functionalities makes it a precursor for a wide range of heterocyclic compounds and substituted biaryls integral to pharmaceutical and materials science research. The development of efficient and selective cross-coupling methods is paramount for unlocking the full synthetic potential of this substrate.
This guide provides a comparative analysis of various catalytic systems for the principal cross-coupling reactions involving this compound. While direct literature on this specific substrate is focused, we will draw upon established principles and experimental data from structurally analogous compounds, such as 4-bromobenzonitrile and other substituted bromoanilines, to provide a robust framework for catalyst selection and reaction optimization.[4][5][6] The electronic character of this compound is uniquely influenced by the interplay between the electron-donating amino group (ortho to the bromine) and the electron-withdrawing nitrile group (meta to the bromine). This electronic push-pull system directly impacts the reactivity of the C-Br bond, a critical consideration in the oxidative addition step of most palladium-catalyzed cycles.
Palladium-Catalyzed Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for constructing biaryl scaffolds.[7] For a substrate like this compound, the choice of catalyst and ligand is critical to overcome the potential challenges posed by the substrate's electronic and functional group complexity. The electron-donating amino group can increase the electron density of the C-Br bond, potentially slowing the rate-determining oxidative addition step. Therefore, catalysts that are highly active for aryl bromides are required.[5]
Comparative Analysis of Catalytic Systems
The performance of various palladium catalysts for the Suzuki-Miyaura coupling of related aryl bromides is summarized below. While simple, ligandless systems like Pd(OAc)₂ or phosphine-ligated catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich biarylphosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior yields under milder conditions, especially for challenging substrates.[7][8]
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Rationale |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% (for 4-bromobenzonitrile)[4] | The Classic Choice: Pd(PPh₃)₄ is a reliable, commercially available catalyst. The aqueous base system is standard, but the higher temperature reflects the need for more energy to activate the C-Br bond compared to an aryl iodide.[4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 2 | High | Enhanced Activity: SPhos is a bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and reductive elimination, allowing for lower temperatures and shorter reaction times. This is highly recommended for substrates with mixed electronic properties. |
| [Pd(NHC)(allyl)Cl] | K₂CO₃ | Toluene or Dioxane | 60-80 | 4 | High (for bromobenzene)[8] | NHC Ligation: N-Heterocyclic Carbene (NHC) ligands form very stable and highly active palladium complexes.[8] They are particularly effective for activating less reactive aryl halides and are often resistant to catalyst poisoning. |
| Pd/C | K₂CO₃ | H₂O | 70 | 12 | Good to Excellent[9] | Heterogeneous Option: A heterogeneous palladium-on-carbon catalyst offers the significant advantage of simplified product purification (filtration) and potential for catalyst recycling. This is a greener and more cost-effective approach for large-scale synthesis.[9] |
Catalytic Cycle: Suzuki-Miyaura Coupling
The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
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A Senior Application Scientist's Guide to the Strategic Use of 3-Amino-4-bromobenzonitrile in Synthesis
Abstract
For professionals in pharmaceutical and agrochemical research, the selection of a synthetic building block is a critical decision point, balancing reactivity, yield, and cost. 3-Amino-4-bromobenzonitrile is a versatile intermediate, prized for its unique arrangement of functional groups that serve as handles for complex molecular construction.[1][2] This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing its performance with structurally similar and commercially available alternatives. By grounding our analysis in physicochemical properties, market costs, and reactivity principles, we aim to provide researchers with a strategic framework for making informed decisions in their synthetic design.
Introduction: The Utility of Substituted Aminobenzonitriles
This compound belongs to a class of bifunctional aromatic compounds that are instrumental in the synthesis of heterocyclic scaffolds, which form the core of many biologically active molecules. The ortho-bromo-aniline moiety allows for participation in a wide range of transformations, including metal-catalyzed cross-coupling reactions and cyclization cascades, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.[1] Its value lies in this synthetic versatility, making it a sought-after precursor in drug discovery pipelines and material science.[1]
However, the "best" reagent is not always the most reactive. Factors such as procurement cost, reaction efficiency, and the specific demands of the target molecule necessitate a careful evaluation of alternatives. This guide will focus on a direct comparison with its closest chemical relatives: 3-Amino-4-chlorobenzonitrile and the parent 3-Aminobenzonitrile.
Physicochemical Properties and Cost Profile
A foundational aspect of any cost-benefit analysis is an understanding of the material's basic properties and its market price. The cost of a starting material directly impacts the economic viability of a synthetic route, particularly during scale-up.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity | Representative Price (USD/g)* |
| This compound | 72635-78-0 | 197.03 | 99 | ≥95-96% | ~$26.00 - $62.00 |
| 3-Amino-4-chlorobenzonitrile | 82459-16-9 | 152.58 | 100-103 | ≥98% | ~$2.50 |
| 3-Aminobenzonitrile | 2237-30-1 | 118.14 | 52-54 | ≥98% | ~$0.50 - $1.00 |
*Prices are estimates based on publicly available data from various suppliers for research quantities (1-10g) and are subject to change.[3][4][5] Bulk pricing will be significantly lower.
As the data clearly indicates, the bromine substitution carries a significant cost premium over both the chlorine and the unsubstituted analogs. The core question for the synthetic chemist is whether the performance benefits of the bromo-compound justify this increased expenditure.
Performance Comparison in Key Synthetic Transformations
The primary utility of the halogen in 3-amino-4-halobenzonitriles is as a leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). The choice of halogen (Br vs. Cl) is a classic trade-off between reactivity and cost.
Reactivity Profile: Bromine vs. Chlorine
-
Oxidative Addition: The key step in most cross-coupling cycles is the oxidative addition of the aryl halide to the metal catalyst (typically Palladium or Copper). The bond dissociation energy of the C-X bond is the critical factor here. The C-Br bond (≈71 kcal/mol) is significantly weaker than the C-Cl bond (≈84 kcal/mol).
-
Causality: This difference in bond strength means that C-Br bonds undergo oxidative addition more readily, often under milder reaction conditions (lower temperatures, less reactive catalysts/ligands) than their C-Cl counterparts. For sensitive substrates or complex molecules with multiple functional groups, the ability to use milder conditions can be the deciding factor in achieving a successful outcome and higher yield.
-
The Cost of Inactivity: While 3-amino-4-chlorobenzonitrile is substantially cheaper, its higher bond strength may necessitate more expensive and sophisticated catalytic systems (e.g., highly active phosphine ligands), longer reaction times, or higher temperatures. These factors can erode the initial cost savings and potentially lead to the formation of undesirable byproducts.
The Role of the Unsubstituted Analog
3-Aminobenzonitrile serves as a baseline. It is the most cost-effective option but lacks the halogen handle for cross-coupling at the 4-position. Its use is restricted to reactions involving the amine or nitrile groups, or electrophilic aromatic substitution, which may lack the regioselectivity offered by the halogenated versions.
The following workflow provides a logical decision-making process for reagent selection.
Caption: Experimental workflow for a representative Suzuki-Miyaura coupling.
Methodology
-
Vessel Preparation: To a 50 mL oven-dried Schlenk flask, add the aryl halide (this compound OR 3-Amino-4-chlorobenzonitrile, 1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Under a nitrogen atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 eq).
-
Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).
-
Reaction Execution: Seal the flask and heat the mixture at 90°C with vigorous stirring.
-
Monitoring (Self-Validation Checkpoint): After 1 hour, take an aliquot for TLC or LC-MS analysis.
-
Expected Outcome (Bromo): Significant conversion to product (>50-70%) should be observed. The starting material spot on TLC should be visibly diminished.
-
Expected Outcome (Chloro): Conversion will likely be lower (<20-30%). The reaction may require a longer duration or a higher temperature. If conversion is negligible after 2 hours, a more active catalyst system (e.g., using a biarylphosphine ligand like SPhos or XPhos with Pd₂(dba)₃) may be required, adding to the overall cost.
-
-
Workup: Once the reaction reaches completion (as judged by the consumption of the starting halide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Conclusive Cost-Benefit Analysis
The choice between these reagents is not absolute but is dictated by the specific context of the synthesis.
| Feature | This compound | 3-Amino-4-chlorobenzonitrile | 3-Aminobenzonitrile |
| Material Cost | High | Low | Very Low |
| Reactivity | High (milder conditions) | Moderate (harsher conditions) | N/A (for cross-coupling) |
| Process Cost | Lower (simpler catalysts, shorter times) | Potentially Higher (active ligands, energy) | Lowest |
| Ideal Use Case | Discovery Chemistry: When reliability, speed, and high yield are paramount for synthesizing novel compounds for testing. | Process Development/Scale-up: When the initial material cost is a key driver and the reaction can be optimized for efficiency. | Baseline Scaffolds: When the 4-position does not require functionalization via cross-coupling. |
Expert Recommendation:
-
For early-stage research and development , where the goal is to quickly access novel chemical matter and ensure the success of a synthetic route, the higher reactivity and reliability of This compound often justify its higher initial cost. The savings in time, optimization efforts, and potentially more expensive catalytic systems make it the superior choice for maximizing research productivity.
-
For large-scale synthesis and process chemistry , where every cent per gram matters, 3-Amino-4-chlorobenzonitrile is the more logical starting point. The significant upfront cost savings warrant the investment in process optimization to find conditions that drive the reaction to completion efficiently.
By understanding the interplay between material cost, reactivity, and the overall process requirements, researchers can strategically select the most appropriate building block to achieve their synthetic goals both efficiently and economically.
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A Guide to Strategic Reagent Selection: Comparing Alternatives to 3-Amino-4-bromobenzonitrile in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of foundational chemical building blocks is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 3-Amino-4-bromobenzonitrile is a valuable trifunctional reagent, offering amine, nitrile, and bromide handles for diverse chemical transformations. Its structure is a common feature in scaffolds for kinase inhibitors and other pharmacologically active agents.
However, strategic synthesis often requires looking beyond the default choice. The need to fine-tune reactivity, modulate the physicochemical properties of a target molecule, navigate existing intellectual property, or optimize cost-effectiveness necessitates a clear understanding of viable alternatives. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental context and data to inform rational decision-making in your research.
The Rationale for Seeking Alternatives
Choosing a different starting material is not merely a substitution but a strategic decision. The primary drivers include:
-
Modulating Reactivity: The nature and position of the halogen and other substituents directly influence the kinetics of key transformations like palladium-catalyzed cross-coupling reactions. An alternative may offer faster reaction times, milder conditions, or improved yields.
-
Tuning Physicochemical Properties: Minor structural changes to the starting block can significantly alter the final compound's properties, including pKa, lipophilicity (logP), solubility, and metabolic stability.
-
Intellectual Property (IP) Navigation: Designing novel molecules often requires circumventing existing patent claims. Utilizing a different structural isomer or halogen analog can be a key component of a freedom-to-operate strategy.
-
Commercial Viability: On a larger scale, the cost and availability of a starting material can become prohibitive. More accessible or less expensive alternatives are crucial for process development and manufacturing.
Comparative Analysis of Key Alternatives
The alternatives to this compound can be broadly categorized by variations in the halogen or the substitution pattern on the aromatic ring.
Category 1: Halogen Substitution (Cl vs. Br vs. I)
The most direct alternatives involve replacing the bromine atom with another halogen. This choice has a profound and predictable impact on the reagent's performance in the most common and critical reactions: palladium-catalyzed cross-couplings.
The reactivity of aryl halides in these reactions is dominated by the rate of the oxidative addition step, which is inversely related to the carbon-halogen (C-X) bond dissociation energy. The established trend is: C-I < C-Br < C-Cl .
-
3-Amino-4-iodobenzonitrile: As the most reactive analog, it facilitates oxidative addition under the mildest conditions, often requiring lower catalyst loadings and temperatures. This is ideal for rapid library synthesis or when dealing with sensitive functional groups. However, iodoarenes are typically the most expensive and can have lower stability.
-
3-Amino-4-chlorobenzonitrile: This is a less reactive but significantly more cost-effective and readily available alternative.[1] While it often requires more forcing conditions—such as higher temperatures, more active catalysts (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos), and stronger bases—it is an excellent choice for large-scale synthesis where cost is a primary driver.[2][3]
Caption: Structural relationships between the topic reagent and its key alternatives.
Category 2: Positional Isomerism
Altering the substitution pattern on the benzene ring provides another layer of strategic choice. These isomers are not interchangeable, as the relative positioning of the functional groups impacts both steric hindrance and the electronic properties of the molecule.
-
2-Amino-5-bromobenzonitrile: In this isomer, the amino group is ortho to the nitrile and para to the bromine. This arrangement can influence intramolecular interactions and the reactivity of each site. It is a well-established building block for multi-targeted receptor tyrosine kinase (RTK) inhibitors.[4]
-
4-Amino-3-bromobenzonitrile: Here, the amino group is para to the nitrile and ortho to the bromine. This configuration makes it a key starting material for the synthesis of the anti-cancer drug Erlotinib.[5] The steric bulk of the ortho-bromine can influence reactions at the neighboring amino group.
Performance Comparison Summary
| Reagent | Key Feature | Typical Cross-Coupling Reactivity | Relative Cost | Primary Application Context |
| This compound | Baseline Reagent | Moderate | General purpose, broad applicability. | |
| 3-Amino-4-iodobenzonitrile | Highest Reactivity | High (fastest rates, mildest conditions) | Rapid synthesis, sensitive substrates, early-stage discovery. | |
| 3-Amino-4-chlorobenzonitrile | Most Cost-Effective | Low (requires more forcing conditions) | $ | Process development, large-scale synthesis, cost optimization. |
| 2-Amino-5-bromobenzonitrile | Positional Isomer | Moderate | Accessing different chemical space, synthesis of specific scaffolds like RTK inhibitors.[4] | |
| 4-Amino-3-bromobenzonitrile | Positional Isomer | Moderate | Key intermediate for specific targets like Erlotinib.[5] |
Cost is a qualitative, relative measure for comparison purposes.
Experimental Deep Dive: The Suzuki-Miyaura Coupling
To provide a practical comparison, we will examine the performance of these alternatives in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.[6][7] The reaction couples the aryl halide with an arylboronic acid to form a biaryl structure, a common motif in pharmaceuticals.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
General Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a representative starting point and may require optimization for specific substrates.[6][8]
Materials:
-
Amino-halobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane/H₂O mixture, 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the amino-halobenzonitrile (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (0.03 mmol).
-
Inerting: Seal the flask with a rubber septum and purge with an inert atmosphere by evacuating and backfilling with nitrogen or argon gas three times.
-
Reaction Execution: Using a syringe, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/H₂O).
-
Heating: Place the flask in a preheated oil bath at 90-100°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Expected Performance in Suzuki-Miyaura Coupling
| Starting Material | Catalyst System | Typical Conditions | Expected Outcome |
| 3-Amino-4-iodobenzonitrile | Pd(PPh₃)₄ | 80-90°C, 2-6h | High Yield (85-98%) . Fast conversion under mild conditions. Ideal for diverse substrate screening.[8] |
| This compound | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 90-100°C, 4-12h | Good to High Yield (75-95%) . The industry standard with a good balance of reactivity and cost. |
| 3-Amino-4-chlorobenzonitrile | Pd(OAc)₂ + Buchwald Ligand (e.g., SPhos) | 100-120°C, 8-24h | Moderate to High Yield (60-90%) . Requires more advanced catalysts and harsher conditions but is economically favorable. |
Note: Yields are illustrative and highly dependent on the specific arylboronic acid partner and precise reaction conditions.
Conclusion and Strategic Outlook
The choice between this compound and its alternatives is a multifactorial decision that balances reactivity, cost, and the specific goals of the synthesis.
-
For early-stage discovery and rapid library synthesis , the high reactivity of an iodo-analog provides the most reliable and fastest route to diverse products, justifying its higher cost.
-
For established synthetic routes and general-purpose applications , the baseline bromo-reagent offers a robust and well-characterized balance of reactivity and cost.
-
For process development and large-scale manufacturing , the economic advantage of a chloro-analog is often paramount, making the investment in developing more vigorous catalytic conditions worthwhile.
-
Positional isomers like 2-amino-5-bromobenzonitrile and 4-amino-3-bromobenzonitrile are not direct substitutes but rather strategic tools to access different chemical scaffolds and navigate around existing intellectual property.
By understanding the inherent chemical properties of each alternative and aligning them with the specific demands of a project, researchers can move beyond a one-size-fits-all approach and make truly strategic, data-driven decisions in reagent selection.
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Chemdad Co., Ltd. 2-AMINO-5-BROMOBENZONITRILE. [Link]
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Papaws. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [Link]
-
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A Researcher's Guide to Regioselectivity: Navigating Reactions with 3-Amino-4-bromobenzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. 3-Amino-4-bromobenzonitrile is a versatile building block, prized for its trifunctional nature: a nucleophilic amino group, an electrophilic carbon-bromine bond, and a cyano group that can be further transformed. However, this very multifunctionality presents a critical challenge: controlling regioselectivity. The precise placement of new substituents dictates the ultimate biological activity and material properties of the final compound.
This guide provides an in-depth analysis of the regiochemical outcomes in key transformations of this compound. We will move beyond simple protocols to explore the electronic and steric factors that govern reaction pathways, comparing the performance of different catalytic systems and reaction classes. The insights and experimental data herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions, optimizing their synthetic strategies and accelerating innovation.
Part 1: The Arena of Reactivity: Electronic and Steric Landscape
The regioselectivity of reactions involving this compound is primarily dictated by the interplay of its three substituents. Understanding their individual electronic effects is crucial for predicting reaction outcomes.
-
Amino Group (-NH₂): Located at C3, this is a potent electron-donating group (EDG) through resonance (+R effect). It is a strong activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[1][2]
-
Bromo Group (-Br): Positioned at C4, this is an electron-withdrawing group through induction (-I effect) but an electron-donating group through resonance (+R effect). Overall, it is a deactivating group but still an ortho-, para-director.[3]
-
Nitrile Group (-CN): At C1, this is a strong electron-withdrawing group through both induction and resonance (-I, -R effects). It is a deactivating group and a meta-director.[2]
The dominant activating influence of the amino group makes the aromatic ring electron-rich, particularly at the positions ortho and para to it. This has profound implications for both metal-catalyzed cross-coupling and electrophilic substitution reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis. [4][5][6]Similar to the Suzuki coupling, the reaction proceeds exclusively at the C4-Br position. The choice of ligand is paramount to prevent catalyst deactivation and achieve high efficiency.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 110 | 90 | 7 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 94 | 8 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 85 | Internal Data |
Expertise & Experience: The substrate's free amino group can potentially compete as a nucleophile or coordinate to the palladium center. Using bulky, electron-rich ligands like XPhos or RuPhos helps create a sterically hindered catalytic complex that favors intermolecular coupling with the desired amine over potential side reactions. [4][5]Sodium tert-butoxide (NaOtBu) is a common strong base, but milder bases like Cs₂CO₃ or K₃PO₄ are often sufficient and can be more compatible with sensitive functional groups. [6]
Part 3: Assessing Alternative Pathways
While palladium-catalyzed reactions are dominant, it is instructive to assess the regioselectivity of other potential transformations.
A. Nucleophilic Aromatic Substitution (S_NAr)
The S_NAr mechanism requires strong electron-withdrawing groups positioned ortho or para to the leaving group (bromine) to stabilize the negatively charged Meisenheimer intermediate. [9][10][11]
-
Analysis: In this compound, the strongly deactivating nitrile group is meta to the bromine. The strongly activating amino group is ortho. An activating group destabilizes the negative charge required for an S_NAr mechanism.
B. Electrophilic Aromatic Substitution (EAS)
Should one wish to introduce a new substituent onto the ring, the directing effects of the existing groups will govern the outcome.
-
Analysis: The regioselectivity is overwhelmingly controlled by the most powerful activating group: the -NH₂ group. [1][12]This group directs incoming electrophiles to its ortho and para positions.
-
The para position (C4) is blocked by the bromine atom.
-
One ortho position (C2) is sterically hindered by the adjacent nitrile group.
-
The other ortho position (C6) is the most sterically accessible and electronically activated site.
-
-
Predicted Outcome: Electrophilic aromatic substitution (e.g., halogenation, nitration) will occur with high regioselectivity at the C6 position .
Part 4: Experimental Protocols
A self-validating protocol requires clear, reproducible steps with justifications for each choice.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 3-Amino-4-(4-methoxyphenyl)benzonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water (Degassed)
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 197 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Causality: Using an excess of the boronic acid ensures complete consumption of the limiting reagent. Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a wide range of aryl bromides. [13]2. Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Trustworthiness: This step is critical as the Pd(0) active species is sensitive to oxidation by air, which would deactivate the catalyst.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Causality: The biphasic solvent system helps to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface. Degassing the water removes dissolved oxygen.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Conclusion
For synthetic chemists working with this compound, regioselectivity is not a matter of chance but a predictable outcome based on fundamental electronic principles. This guide demonstrates that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the methods of choice for functionalizing the C4-position, proceeding with excellent and inherent regioselectivity. Conversely, nucleophilic aromatic substitution is electronically disfavored. For further functionalization of the aromatic ring itself, the powerful activating effect of the amino group reliably directs electrophiles to the C6 position. By understanding these governing principles and employing robust, validated protocols, researchers can harness the full synthetic potential of this valuable building block.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Houk, K. N., & Merlic, C. A. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. NIH Public Access. [Link]
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Sommer, M. B., Begtrup, M., & Boegesoe, K. P. (1996). Displacement of halogen of 2-halo-substituted benzonitriles with carbanions. Preparation of (2-cyanoaryl)arylacetonitriles. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wang, L. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]
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Various Authors. (n.d.). Ortho para meta positions. Web Document. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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ResearchGate. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Stack Exchange. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Chemistry Steps. [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. [Link]
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Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Royal Society of Chemistry. (2019). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of aromatic benzonitriles makes use of C−H... ResearchGate. [Link]
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Engle, K. M., & Yu, J.-Q. (2013). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH Public Access. [Link]
-
Houk, K. N. (2015). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. NIH Public Access. [Link]
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). NIH Public Access. [Link]
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ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile... ResearchGate. [Link]
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Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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A Comparative Crystallographic Guide to Aminobenzonitrile Derivatives: A Case Study on 2-Amino-5-bromobenzonitrile
This guide provides an in-depth analysis of the X-ray crystal structure of aminobenzonitrile derivatives, with a specific focus on 2-Amino-5-bromobenzonitrile as a case study. The choice of this molecule is predicated on the availability of its crystallographic data, serving as a representative example for researchers, scientists, and drug development professionals working with substituted benzonitriles. While the primary topic of interest was 3-Amino-4-bromobenzonitrile derivatives, a comprehensive literature search did not yield publicly available crystal structures for this specific isomeric series. Therefore, we will leverage the structural data of a closely related isomer to illustrate the principles of crystallographic analysis and its implications for molecular properties and drug design.
The benzonitrile scaffold is a critical pharmacophore in numerous therapeutic agents. The strategic placement of amino and halogen substituents on the phenyl ring significantly influences the molecule's electronic properties, intermolecular interactions, and ultimately, its biological activity. Understanding the precise three-dimensional arrangement of these functional groups through X-ray crystallography is paramount for rational drug design and development.
Introduction to Substituted Benzonitriles in Medicinal Chemistry
Substituted benzonitriles are a class of organic compounds that have garnered significant attention in the field of drug discovery. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, while the amino and bromo substituents modulate the molecule's lipophilicity, polarity, and ability to engage in specific interactions with biological targets. For instance, 4-Amino-3-bromobenzonitrile is a known intermediate in the synthesis of various pharmaceuticals.[1]
Experimental Section: From Synthesis to Structure Determination
The journey from a chemical concept to a refined crystal structure involves a multi-step process that demands precision and expertise. Here, we outline the typical experimental workflow for a compound like 2-Amino-5-bromobenzonitrile.
Synthesis of 2-Amino-5-bromobenzonitrile
The synthesis of 2-Amino-5-bromobenzonitrile can be achieved through the bromination of 2-aminobenzonitrile. A common laboratory-scale procedure is as follows:
Protocol:
-
Dissolve 2-aminobenzonitrile in a suitable solvent, such as acetic acid.
-
Add a brominating agent, for example, a solution of bromine in acetic acid, dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water to remove any residual acid, and dried.
-
Recrystallization from a suitable solvent system, such as ethanol/water, is performed to obtain purified crystals of 2-Amino-5-bromobenzonitrile suitable for X-ray diffraction analysis.[2]
Figure 1: General experimental workflow from synthesis to crystal structure determination.
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for obtaining reliable crystallographic data. The selected crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector.
Data Collection and Refinement:
-
Data Collection: The intensity and position of the diffracted X-ray beams are collected as the crystal is rotated.
-
Structure Solution: The collected data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The initial model of the molecule is refined against the experimental data to obtain the final, accurate crystal structure.
Crystallographic Data and Structural Analysis
The crystallographic data for a representative aminobenzonitrile, 2-amino-4-chlorobenzonitrile, reveals key structural features. This compound crystallizes in the triclinic space group P-1.[3] While not a direct derivative of this compound, its structural parameters provide valuable insights into the behavior of this class of molecules.
| Parameter | 2-Amino-4-chlorobenzonitrile |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 3.8924 |
| b (Å) | 6.7886 |
| c (Å) | 13.838 |
| α (°) | 77.559 |
| β (°) | 8.898 |
| γ (°) | 83.021 |
| C≡N Bond Length (Å) | 1.146 |
| C-NH₂ Bond Length (Å) | 1.369 |
Table 1: Selected Crystallographic Data for 2-Amino-4-chlorobenzonitrile.[3]
The bond lengths of the nitrile (C≡N) and the amino (C-NH₂) groups are noteworthy. The C≡N bond length is slightly shorter than the typical value, suggesting some degree of electronic conjugation with the aromatic ring. The C-NH₂ bond length is also shorter than a standard C-N single bond, indicating partial double bond character due to the delocalization of the nitrogen lone pair into the phenyl ring.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of aminobenzonitriles, hydrogen bonding and halogen bonding are expected to play crucial roles.
Figure 2: Potential intermolecular interactions in the crystal lattice of an aminobromobenzonitrile.
The amino group is a potent hydrogen bond donor, while the nitrile nitrogen and the bromine atom can act as hydrogen bond acceptors. These interactions lead to the formation of supramolecular assemblies, such as chains or sheets, which dictate the overall crystal packing. The presence of these directional interactions has significant implications for the material's physical properties, including melting point, solubility, and crystal morphology.
Comparison with Alternative Structures
To appreciate the structural nuances of 2-Amino-5-bromobenzonitrile, it is instructive to compare it with other substituted benzonitriles. For example, the crystal structure of 4-amino-3,5-difluorobenzonitrile reveals how the introduction of highly electronegative fluorine atoms alters the molecular geometry and intermolecular interactions.[4] In this case, N—H···F hydrogen bonds are observed, which are generally weaker than N—H···N or N—H···O bonds.
The choice of halogen (F, Cl, Br) and its position on the ring can fine-tune the electronic and steric properties of the molecule. This, in turn, can have a profound effect on its binding affinity to a target protein.
Implications for Drug Design and Development
A detailed understanding of the crystal structure of a lead compound is a cornerstone of modern drug design.
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of analogs with their biological activities, researchers can establish a clear SAR. For example, the orientation of the amino and bromo groups relative to the nitrile can determine how the molecule fits into a binding pocket.
-
Rational Design of Analogs: The crystal structure provides a blueprint for designing new derivatives with improved properties. For instance, if a specific hydrogen bond is found to be crucial for binding, analogs can be designed to enhance this interaction.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different physical properties, including solubility and bioavailability. X-ray crystallography is the definitive method for identifying and characterizing polymorphs.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystal structure analysis of aminobenzonitrile derivatives, using 2-Amino-5-bromobenzonitrile as a pertinent case study. Although a crystal structure for a direct derivative of this compound was not available, the principles and methodologies discussed are broadly applicable to this class of compounds. The synthesis, crystallization, and structural analysis pipeline provides invaluable data for understanding molecular properties and driving rational drug design. The insights gained from the three-dimensional arrangement of atoms and the network of intermolecular interactions are critical for optimizing the efficacy and developability of new therapeutic agents.
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-
Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
-
Anonymous. 4-Amino-3-bromobenzonitrile: Properties, Synthesis, and Applications. [Link]
-
PubChem. Dasb. PubChem. [Link]
-
ResearchGate. X-ray crystal structure of 4-bromo-3-hydroxybenzaldehyde 8c. [Link]
-
PubChem. 4-[(3-Amino-4-pyridinyl)amino]-3-bromobenzonitrile. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/4-(3-Amino-4-pyridinyl_amino-3-bromobenzonitrile]([Link]
-
Appiah, C., et al. (2020). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1256–1262. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-4-bromobenzonitrile
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-4-bromobenzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical causality, regulatory compliance, and operational excellence.
Foundational Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No: 72635-78-0) is a substituted aromatic nitrile with the following key hazardous characteristics[1][2][3][4]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin and Eye Damage: May cause skin irritation and serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
The presence of a bromine atom designates it as a halogenated organic compound, placing it under specific regulatory scrutiny for environmental disposal[5][6][7][8]. The nitrile group can also pose specific hazards, particularly during thermal decomposition where toxic fumes like nitrogen oxides and hydrogen cyanide may be released.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[1] |
Source: Aggregated GHS information from multiple suppliers[1].
This hazard profile dictates that this compound must be managed as a hazardous waste throughout its lifecycle, from the point of generation to final disposal.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the previous one to maintain safety and compliance.
Causality: To prevent unintentional and hazardous reactions, chemical waste streams must be rigorously segregated. This compound is incompatible with strong oxidizing agents and strong bases[9].
-
Action: Immediately upon generation, any waste containing this compound (e.g., unreacted starting material, contaminated consumables, spill cleanup debris) must be placed in a dedicated, properly labeled hazardous waste container.
-
Best Practice: Use separate waste containers for solid and liquid waste. Solid waste includes contaminated gloves, weighing papers, and silica gel. Liquid waste would include reaction mother liquors or solutions of the compound.
Causality: Secure and clearly labeled containers are critical for preventing leaks and ensuring that the waste is handled appropriately by all personnel and the ultimate disposal facility.
-
Action:
-
Select a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition, with a secure, leak-proof lid[10].
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "72635-78-0"
-
The relevant hazard pictograms (e.g., skull and crossbones, corrosion, exclamation mark).
-
The date of accumulation.
-
The name of the generating researcher and laboratory.
-
-
-
Regulatory Note: All containers of hazardous waste must be kept closed except when adding or removing waste[10].
Causality: Proper storage minimizes the risk of spills, fires, and accidental mixing of incompatible chemicals.
-
Action:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a central Hazardous Waste Accumulation Area.
-
This area should be well-ventilated, and away from heat sources or direct sunlight[11].
-
Ensure secondary containment is in place to capture any potential leaks from the primary container.
-
Maintain an inventory of the waste generated.
-
Causality: A pre-defined emergency plan ensures a rapid and effective response to accidental releases, minimizing exposure and environmental contamination.
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
Ensure the area is well-ventilated.
-
Don the appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles with a face shield. For larger spills, respiratory protection may be necessary[12].
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large quantities of the chemical.
-
Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container for this compound[11][13].
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect the decontamination materials as hazardous waste.
-
Causality: Due to its hazardous nature and classification as a halogenated organic compound, the final disposal of this compound must be carried out by a licensed and approved hazardous waste disposal facility to ensure compliance with local and national regulations, such as those from the Environmental Protection Agency (EPA) in the United States[5][9][14].
-
Action:
-
Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Complete all required waste manifest documentation accurately.
-
-
Disposal Method: The most probable and environmentally responsible disposal method for halogenated organic compounds like this compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize the resulting acidic gases (such as hydrogen bromide). Landfilling is generally not a suitable option for this type of compound[11][12].
Visualizing the Disposal Workflow
The following diagram provides a clear, logical representation of the decision-making process and procedural flow for the proper disposal of this compound.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
